molecular formula H16O11S B12583991 Sulphate heptahydrate CAS No. 642485-72-1

Sulphate heptahydrate

Numéro de catalogue: B12583991
Numéro CAS: 642485-72-1
Poids moléculaire: 224.19 g/mol
Clé InChI: RVUXIPACAZKWHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulphate heptahydrates are a class of hydrated inorganic salts with significant utility in scientific research. A prominent example is Magnesium Sulphate Heptahydrate (MgSO₄·7H₂O), known for its high solubility and stability. In biochemical research, it serves as a crucial source of magnesium ions (Mg²⁺), which act as essential cofactors in numerous enzymatic reactions, including ATP-dependent processes, DNA/RNA synthesis, and protein folding studies . In cell culture and microbiology, it is a standard component of growth media, such as LB broth for bacterial culture and plant tissue culture media, where it supports cellular metabolism and chlorophyll production . Its value extends to chemical synthesis, where it functions as a reagent or mild drying agent in reactions like Grignard formations and dehydration processes . Furthermore, in analytical chemistry and protein purification, this compound is used to adjust ionic strength and stabilize biological molecules during electrophoresis and ion-exchange chromatography . The mechanism of action for sulphate heptahydrates often involves the dissociation in aqueous solution to release bioactive cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺) and sulphate anions, which are then available to participate in and drive critical biochemical and chemical pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

642485-72-1

Formule moléculaire

H16O11S

Poids moléculaire

224.19 g/mol

Nom IUPAC

sulfuric acid;heptahydrate

InChI

InChI=1S/H2O4S.7H2O/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);7*1H2

Clé InChI

RVUXIPACAZKWHU-UHFFFAOYSA-N

SMILES canonique

O.O.O.O.O.O.O.OS(=O)(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), also known as ferrous sulfate, green vitriol, or copperas, is a blue-green crystalline solid of significant interest in various scientific and industrial fields, including pharmaceuticals, water treatment, and chemical synthesis.[1] Its utility stems from its properties as a source of ferrous ions, a reducing agent, and a precursor for other iron compounds.[2] This technical guide provides a comprehensive overview of the core chemical properties of iron(II) sulfate heptahydrate, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of iron(II) sulfate heptahydrate is presented below.

PropertyValueReference
Molecular Formula FeSO₄·7H₂O
Molar Mass 278.02 g/mol [2]
Appearance Blue-green monoclinic crystals or granules[1][3]
Density 1.898 g/cm³ at 20-25 °C[3][4][5]
Melting Point Decomposes, starting at 64 °C with loss of water of crystallization[4]
pH (50 g/L solution) 3.0 - 4.0[4]
Standard Enthalpy of Formation (ΔfH⦵298) -3016 kJ/mol[1]

Solubility

Iron(II) sulfate heptahydrate is readily soluble in water and its solubility is temperature-dependent. It is slightly soluble in alcohol and soluble in anhydrous methanol.[3]

Temperature (°C)Solubility ( g/100 g H₂O)
015.65
1020.5
2026.58
3032.8
4040.3
5047.6
5048.6 g/100mL

(Data compiled from multiple sources)[6][7]

Thermal Decomposition

Upon heating, iron(II) sulfate heptahydrate undergoes a multi-step decomposition process involving dehydration followed by the decomposition of the anhydrous salt. The exact temperatures for these transitions can vary depending on factors such as heating rate and atmospheric conditions.[8][9]

Temperature Range (°C)Decomposition StepProducts
25 - 150DehydrationFeSO₄·4H₂O + 3H₂O
50 - 150DehydrationFeSO₄·H₂O + 3H₂O
> 225 (in N₂)DehydrationFeSO₄ + H₂O
~680Thermolysis of Anhydrous SaltFe₂O₃ + SO₂ + SO₃

(Data compiled from multiple sources)[1][8][10][11]

The following diagram illustrates the general thermal decomposition pathway of iron(II) sulfate heptahydrate.

Thermal_Decomposition A FeSO₄·7H₂O (Heptahydrate) B FeSO₄·4H₂O (Tetrahydrate) A->B Heat (25-150°C) C FeSO₄·H₂O (Monohydrate) B->C Heat (50-150°C) D FeSO₄ (Anhydrous) C->D Heat (>225°C) E Fe₂O₃ + SO₂ + SO₃ (Decomposition Products) D->E Heat (~680°C)

Thermal Decomposition Pathway of Iron(II) Sulfate Heptahydrate

Role in Fenton's Reaction

Iron(II) sulfate is a key component of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst used to oxidize contaminants.[12] In this reaction, iron(II) is oxidized to iron(III) by hydrogen peroxide, generating a highly reactive hydroxyl radical (HO•). The iron(III) is then reduced back to iron(II) by another molecule of hydrogen peroxide.[12][13]

The catalytic cycle of Fenton's reaction is depicted below.

Fentons_Reaction cluster_cycle Fenton's Reaction Cycle cluster_reactants Reactants cluster_products Products Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ - HO• - OH⁻ HOO_rad HOO• (Hydroperoxyl Radical) Fe3->Fe2 + H₂O₂ - HOO• - H⁺ HO_rad HO• (Hydroxyl Radical) H2O2_1 H₂O₂

Catalytic Cycle of Fenton's Reaction

Experimental Protocols

Determination of Thermal Decomposition using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and mass losses associated with the dehydration and decomposition of iron(II) sulfate heptahydrate.

Methodology:

  • A small, precisely weighed sample of iron(II) sulfate heptahydrate (typically 5-10 mg) is placed in a tared TGA sample pan.

  • The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[8]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, corresponding to the loss of water molecules and the final decomposition of the anhydrous salt.[8] The percentage weight loss at each step is calculated and compared to the theoretical values.

Determination of Enthalpy of Formation using Solution Calorimetry

Objective: To determine the standard enthalpy of formation of iron(II) sulfate heptahydrate.

Methodology:

  • A known mass of iron(II) sulfate heptahydrate is dissolved in a known volume of a suitable solvent (e.g., dilute acid) within a calorimeter.

  • The temperature change of the solution upon dissolution is precisely measured.

  • The heat of solution is calculated using the heat capacity of the calorimeter and the solution.

  • By applying Hess's Law and using known standard enthalpies of formation for the other species in the dissolution reaction, the standard enthalpy of formation of iron(II) sulfate heptahydrate can be determined.

The following workflow outlines the general steps in a calorimetry experiment.

Calorimetry_Workflow A Prepare Calorimeter (Known volume of solvent) B Measure Initial Temperature (T₁) A->B C Add Weighed Sample of FeSO₄·7H₂O B->C D Monitor Temperature Change C->D E Record Final Temperature (T₂) D->E F Calculate Heat of Solution (q) E->F G Apply Hess's Law F->G H Determine Enthalpy of Formation (ΔfH°) G->H

General Workflow for Solution Calorimetry

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of iron(II) sulfate heptahydrate. The quantitative data presented in tabular form, along with the detailed experimental protocols and visual diagrams, offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the effective and safe application of this versatile compound in various scientific and industrial settings.

References

Physical properties of ferrous sulfate heptahydrate crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ferrous Sulfate (B86663) Heptahydrate

Introduction

Ferrous sulfate heptahydrate (FeSO₄·7H₂O), also known as green vitriol or copperas, is a hydrated salt of iron(II).[1] It is the most common form of iron(II) sulfate and exists as blue-green monoclinic crystals.[2][3][4] This compound is a significant by-product of the steel finishing and titanium dioxide production industries.[1][5] Due to its properties as a reducing agent and a source of ferrous ions, it has wide applications in medicine for treating iron-deficiency anemia, in agriculture as a soil amendment and moss killer, and in industrial processes such as water treatment and the manufacturing of pigments and inks.[1][2][4][6] This guide provides a comprehensive overview of the core physical and chemical properties of ferrous sulfate heptahydrate, supported by experimental protocols and data for researchers, scientists, and drug development professionals.

Quantitative Physical and Chemical Properties

The key quantitative properties of ferrous sulfate heptahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Physical and Chemical Properties

PropertyValueNotes
Molecular Formula FeSO₄·7H₂O[7][8]-
Molar Mass 278.01 - 278.02 g/mol [1][8][9]-
Appearance Blue-green crystals or granules[1][2][10]Efflorescent in dry air.[11]
Odor Odorless[1][3][6]-
Crystal System Monoclinic[3][12]-
Density 1.895 - 1.898 g/cm³ at 25 °C[1][6][9][13]-
Bulk Density ~55 lbs/ft³ (~0.881 g/cm³)[14][15] or 600-911 kg/m ³[6][16]Varies with particle size and packing.
Melting Point 60–64 °C (decomposes)[1][6][9][12]Loses water of crystallization upon melting.
Decomposition Temp. Begins losing water at 56.6 °C; fully decomposes above 500 °C[1][12][17]Decomposes into iron(III) oxide, sulfur dioxide, and sulfur trioxide.[1]
pH 3.0 - 5.0 (5% solution)[6][14][15][18]Aqueous solution is acidic.[6]
Vapor Pressure 14.6 mm Hg at 25 °C[6][13]-
Refractive Index 1.471, 1.478, 1.486[11]For the crystalline solid.
Magnetic Susceptibility (χ) +1.12×10⁻² cm³/mol[1]Paramagnetic.[1]

Table 2: Solubility in Water

Temperature (°C)Solubility ( g/100 mL)
015.65[1][2]
1019.986 - 20.5[1][2]
2025.6[3][6]
2529.51[1][2]
40.139.89[1][2]
5451.35[1][2]

The compound has negligible solubility in alcohol.[1][2]

Stability and Thermal Behavior

Ferrous sulfate heptahydrate is sensitive to air and moisture.[3][6] In moist air, it oxidizes to form a yellow-brown coating of basic iron(III) sulfate.[12] It is efflorescent in dry air, meaning it can lose its water of crystallization.[11]

Upon heating, the compound undergoes a multi-step dehydration and decomposition process.

Caption: Thermal decomposition pathway of ferrous sulfate heptahydrate.

The dehydration in a nitrogen atmosphere occurs in distinct steps, with complete dehydration achieved below 300 °C.[17] The decomposition of the anhydrous salt to form ferric oxide begins at temperatures above 500 °C.[17] In the presence of air, the process is more complex, involving simultaneous oxidation and decomposition.[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ferrous sulfate heptahydrate. The following sections describe standard protocols for determining key properties.

Determination of Iron Content by Redox Titration

This method quantifies the amount of Fe(II) in the sample and is an official method of the Indian Pharmacopoeia.[1] It relies on the oxidation of Fe²⁺ to Fe³⁺ by a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).

TitrationWorkflow start Start weigh 1. Accurately weigh ~1g of ferrous sulfate heptahydrate sample. start->weigh dissolve 2. Dissolve sample in a flask with ~50mL distilled water. weigh->dissolve acidify 3. Acidify the solution with sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). dissolve->acidify titrate 4. Titrate with a standardized solution of potassium permanganate (KMnO₄). acidify->titrate endpoint 5. Observe endpoint: a persistent pink color for at least 30 seconds. titrate->endpoint calculate 6. Calculate FeSO₄·7H₂O content based on the volume and concentration of KMnO₄ used. endpoint->calculate end End calculate->end

Caption: Experimental workflow for determining iron content via permanganate titration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the ferrous sulfate heptahydrate sample.[20]

  • Dissolution: Transfer the sample to a 300 mL conical flask and dissolve it in 50 mL of distilled water.[20]

  • Acidification: Add 10 mL of sulfuric acid and 4 mL of phosphoric acid to the flask. The sulfuric acid prevents the precipitation of manganese dioxide, and the phosphoric acid complexes with Fe³⁺ ions, sharpening the endpoint.[20]

  • Titration: Titrate the solution with a standardized solution of potassium permanganate (e.g., 0.1 N) until the solution turns a faint, persistent pink color that lasts for at least 30 seconds.[20]

  • Calculation: The percentage of ferrous sulfate heptahydrate is calculated using the volume and concentration of the KMnO₄ titrant and the initial mass of the sample.[20]

Determination of Density

True Density: The true density of the crystals, which excludes the volume between particles, can be determined using a pycnometric method.

  • Apparatus: A pycnometer (a flask with a precise, known volume).

  • Procedure:

    • Weigh the empty, dry pycnometer.

    • Add a known mass of ferrous sulfate heptahydrate crystals to the pycnometer.

    • Fill the remaining volume of the pycnometer with a non-reactive liquid of known density in which the crystals are insoluble (e.g., toluene).

    • Weigh the pycnometer containing the sample and the liquid.

    • The volume of the crystals can be calculated by subtracting the volume of the liquid from the total volume of the pycnometer. The true density is then the mass of the crystals divided by their calculated volume. A study reported a true density of 1888 kg/m ³ (1.888 g/cm³) using this method.[16]

Bulk Density: The bulk density includes the inter-particle spaces and is a property of the powder or granules as a whole.

  • Apparatus: A graduated cylinder.

  • Procedure:

    • Weigh a known mass of the ferrous sulfate heptahydrate powder.

    • Gently pour the powder into a graduated cylinder.

    • Record the volume occupied by the powder without tapping or compacting it.

    • Bulk Density = Mass / Volume.

    • Reported values for bulk density range from 600 kg/m ³ to 911 kg/m ³.[6][16]

Thermal Analysis (Thermogravimetry/Differential Thermal Analysis)

Thermal analysis (TG/DTA) is used to study the dehydration and decomposition behavior of the material as a function of temperature.

  • Apparatus: A derivatograph or similar thermal analyzer that can simultaneously record Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA).[19]

  • Procedure:

    • Place a small, accurately weighed sample of ferrous sulfate heptahydrate into a sample holder (e.g., platinum crucible).[19]

    • Heat the sample at a controlled, constant rate (dynamic conditions) or hold at a specific temperature (isothermal conditions) in a controlled atmosphere (e.g., air or nitrogen).[5][19]

    • The TG curve tracks the mass loss over time/temperature, clearly indicating the stepwise loss of water molecules and sulfur oxides.

    • The DTA curve shows endothermic and exothermic events. Dehydration is endothermic, while oxidation and some decomposition phases can be exothermic.

    • Intermediate products formed at various temperatures can be identified by stopping the experiment and analyzing the residue using techniques like X-ray diffraction (XRD).[19]

HydrateRelationship Hepta FeSO₄·7H₂O Heptahydrate Tetra FeSO₄·4H₂O Tetrahydrate Hepta->Tetra Temp > 56.6 °C (Loses 3H₂O) Mono FeSO₄·H₂O Monohydrate Tetra->Mono Temp > 65 °C (Loses 3H₂O)

Caption: Relationship between the common hydrates of ferrous sulfate.

Conclusion

The physical properties of ferrous sulfate heptahydrate are well-documented, reflecting its importance in various scientific and industrial fields. Its blue-green crystalline structure, solubility in water, and characteristic thermal decomposition pathway are defining features. Understanding these properties, from its density and melting point to its behavior under thermal stress, is critical for its effective application in drug development, chemical synthesis, and materials science. The experimental protocols outlined provide a framework for the consistent and accurate characterization of this versatile compound.

References

Unraveling the Molecular Architecture of FeSO₄·7H₂O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), a compound of significant interest in various scientific and pharmaceutical domains. A comprehensive understanding of its structural characteristics is paramount for its application and manipulation in research and development.

Crystal Structure and Coordination Chemistry

Ferrous sulfate heptahydrate, also known as melanterite, crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The crystal structure is characterized by the presence of the aquo complex [Fe(H₂O)₆]²⁺, where the iron(II) ion is octahedrally coordinated to six water molecules.[2][3] An additional, seventh water molecule is present in the crystal lattice but is not directly bonded to the iron ion; it is held in place by hydrogen bonds.[4] This interstitial water molecule plays a crucial role in the overall stability of the crystal structure.

The sulfate ions (SO₄²⁻) are linked to the hydrated iron(II) octahedra through a network of hydrogen bonds, creating a complex and stable three-dimensional structure.

Quantitative Crystallographic Data

The precise determination of the molecular structure of FeSO₄·7H₂O has been accomplished through single-crystal X-ray diffraction and neutron diffraction studies. These techniques provide detailed information on the unit cell dimensions, atomic positions, and consequently, the bond lengths and angles within the crystal lattice.

Table 1: Unit Cell Parameters for FeSO₄·7H₂O

ParameterValue (Å)Angle (°)Reference
a14.0774(9)[1]
b6.5039(4)[1]
c11.0506(7)[1]
β105.604(1)[1]

Table 2: Selected Interatomic Distances and Bond Angles in FeSO₄·7H₂O

Bond/AngleDistance (Å) / Angle (°)Description
Fe-O (coordinated H₂O)2.01 - 2.19Range of bond lengths between the iron(II) ion and the oxygen atoms of the six coordinated water molecules.
S-O1.46 - 1.49Range of bond lengths within the sulfate anion.
O-H···O2.71 - 3.03Range of hydrogen bond lengths between water molecules and sulfate oxygen atoms.
Angles O-O(w)-O103 - 145Angles around the water oxygen atoms to the oxygen atoms to which they are hydrogen bonded.
Angles O(w)-H-O160 - 180 (with one exception)Angles of the hydrogen bonds.
Angles Fe-O(w)-H113 - 124Angles involving the iron center, coordinated water, and hydrogen.

Note: The data presented is a summary from multiple crystallographic studies. For highly specific applications, consulting the primary literature is recommended.

Experimental Protocols

The determination of the molecular structure of FeSO₄·7H₂O relies on sophisticated experimental techniques. The following provides a generalized overview of the key methodologies employed.

Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: High-quality single crystals of FeSO₄·7H₂O are grown from a supersaturated aqueous solution by slow evaporation at a constant temperature.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the electron density distribution within the unit cell, from which the positions of the atoms can be deduced. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Neutron Diffraction

Methodology:

  • Sample Preparation: A powdered sample of FeSO₄·7H₂O or a larger single crystal is used. For studies focusing on hydrogen atom positions, deuterated samples (FeSO₄·7D₂O) are often prepared to reduce incoherent scattering from hydrogen.

  • Data Collection: The sample is placed in a neutron beam at a research reactor or spallation source. The scattered neutrons are detected at various angles.

  • Data Analysis: The diffraction pattern is analyzed to determine the positions of the atomic nuclei, including the hydrogen/deuterium atoms, which are difficult to locate accurately with X-ray diffraction due to their low electron density. This provides a more complete picture of the hydrogen bonding network.

Visualization of the Molecular Structure

To facilitate a clearer understanding of the molecular arrangement, the following diagrams illustrate the key structural features of FeSO₄·7H₂O.

FeSO4_7H2O_Coordination cluster_h2o Coordinated Water Molecules cluster_sulfate Sulfate Anion cluster_interstitial Interstitial Water Fe Fe²⁺ H2O1 H₂O Fe->H2O1 Coordination Bond H2O2 H₂O Fe->H2O2 Coordination Bond H2O3 H₂O Fe->H2O3 Coordination Bond H2O4 H₂O Fe->H2O4 Coordination Bond H2O5 H₂O Fe->H2O5 Coordination Bond H2O6 H₂O Fe->H2O6 Coordination Bond SO4 SO₄²⁻ H2O1->SO4 H-Bond H2O7 H₂O H2O1->H2O7 H-Bond H2O2->SO4 H-Bond H2O2->H2O7 H-Bond H2O3->SO4 H-Bond H2O3->H2O7 H-Bond H2O4->SO4 H-Bond H2O4->H2O7 H-Bond H2O5->SO4 H-Bond H2O5->H2O7 H-Bond H2O6->SO4 H-Bond H2O6->H2O7 H-Bond H2O7->SO4 H-Bond

Caption: Coordination environment of the Fe(II) ion in FeSO₄·7H₂O.

FeSO4_7H2O_Lattice cluster_unit_cell Unit Cell Representation Fe_octa [Fe(H₂O)₆]²⁺ SO4_tetra SO₄²⁻ Fe_octa->SO4_tetra H-Bond Network H2O_inter H₂O (interstitial) Fe_octa->H2O_inter Fe_octa1 [Fe(H₂O)₆]²⁺ SO4_tetra->H2O_inter SO4_tetra1 SO₄²⁻ Fe_octa1->SO4_tetra1 H-Bond Network H2O_inter1 H₂O Fe_octa1->H2O_inter1 SO4_tetra1->H2O_inter1 caption Simplified representation of the crystal lattice of FeSO₄·7H₂O.

Caption: Simplified crystal lattice of FeSO₄·7H₂O.

References

A Deep Dive into the Solubility of Ferrous Sulfate Heptahydrate: Water vs. Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in two common solvent classes: water and alcohols. A thorough understanding of its solubility is critical for a wide range of applications, from pharmaceutical formulations to chemical synthesis and analytical chemistry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical visualization of the factors influencing this key physicochemical property.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in solution. Below is a comparative summary of the solubility of ferrous sulfate heptahydrate in water and various alcohols.

Solubility in Water

Ferrous sulfate heptahydrate is freely soluble in water. Its solubility is highly dependent on temperature, generally increasing with a rise in temperature up to approximately 60-70°C.

Temperature (°C)Solubility ( g/100 mL)
015.65[1], 28.8[2]
1019.986[1], 40[2]
2025.6[2], 48[2]
2529.51[1]
3060[2]
4073.3[2]
40.139.89[1]
5048.6
5451.35[1]
60101[2]
7079.9[2]
8068.3[2]
9057.8[2]

Note: Discrepancies in reported values can arise from variations in experimental methods and conditions.

Solubility in Alcohols

The solubility of ferrous sulfate heptahydrate in alcohols is significantly lower than in water. The polarity of the alcohol plays a crucial role in its ability to dissolve this inorganic salt.

SolventSolubility
Ethanol Negligible[1], Slightly soluble[2][3], Practically insoluble[4]
Methanol (B129727) (anhydrous) Soluble[2][3][5]
Glycerol (B35011) Soluble[5]

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility measurements, standardized methodologies are essential. The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

Principle

The fundamental principle behind determining the equilibrium solubility is to create a saturated solution of the substance in a given solvent at a controlled temperature. After reaching equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

Recommended Method: Flask Method (for solubilities > 10⁻² g/L)

This method, also known as the "shake-flask" method, is suitable for determining the solubility of ferrous sulfate heptahydrate in water and is described in OECD Guideline 105 and referenced in USP Chapter <1236>.[6][7][8][9][10]

Apparatus:

  • Constant temperature bath or shaker incubator

  • Glass flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Calibrated pH meter

  • Suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES for iron analysis, or titration).

Procedure:

  • Preparation: Add an excess amount of ferrous sulfate heptahydrate to a flask containing the solvent (e.g., deionized water or the specific alcohol). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture at a constant speed. The time required to reach equilibrium should be determined preliminarily. For inorganic salts, this is typically in the range of 24 to 48 hours.

  • Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid disturbing the sediment.

  • Filtration: Immediately filter the sample to remove any suspended solid particles. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

  • Quantification: Analyze the clear filtrate to determine the concentration of ferrous sulfate. This can be done by various methods:

    • Titration: A common method is redox titration with a standardized solution of potassium permanganate.

    • Spectrophotometry: The concentration of the Fe²⁺ ion can be determined colorimetrically.

    • Gravimetric Analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.

  • Data Reporting: Express the solubility in g/100 mL of the solvent at the specified temperature. The pH of the saturated solution should also be reported.

Visualization of Factors Affecting Solubility

The solubility of ferrous sulfate heptahydrate is not solely an intrinsic property but is influenced by several external factors. The following diagram illustrates the key relationships.

G Factors Influencing Ferrous Sulfate Heptahydrate Solubility Solubility Solubility of FeSO4·7H2O Solvent Solvent Properties Solvent->Solubility Polarity H-bonding Temperature Temperature Temperature->Solubility Affects dissolution thermodynamics pH pH of Solution pH->Solubility Can lead to hydrolysis/precipitation Impurities Presence of Other Solutes Impurities->Solubility Common ion effect Salting in/out

Caption: Logical diagram of key factors that influence the solubility of ferrous sulfate heptahydrate.

References

Iron(II) Sulfate Heptahydrate: A Versatile and Sustainable Reducing Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), a readily available, inexpensive, and environmentally benign inorganic salt, has emerged as a powerful and versatile reducing agent in a variety of organic transformations. Its low toxicity and operational simplicity make it an attractive alternative to more hazardous and costly reagents, aligning with the principles of green chemistry. This technical guide provides a comprehensive overview of the applications of iron(II) sulfate heptahydrate in organic synthesis, with a focus on key reaction classes, detailed experimental protocols, and mechanistic insights.

Four-Component Synthesis of Protected Homoallylic Amines

A notable application of iron(II) sulfate heptahydrate is its role as a catalyst in the efficient one-pot synthesis of Cbz-protected homoallylic amines. This multi-component reaction offers a streamlined approach to valuable synthetic intermediates.[1]

Reaction Principle

This reaction involves the coupling of a carbonyl compound (or its acetal/ketal equivalent), benzyl (B1604629) chloroformate (CbzCl), 1,1,1,3,3,3-hexamethyldisilazane (HMDS), and allyltrimethylsilane. FeSO₄·7H₂O catalyzes the in situ formation of an imine, which is then allylated.[1]

Quantitative Data

The reaction demonstrates broad substrate scope with good to excellent yields for various aldehydes and ketones.

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde92
24-Chlorobenzaldehyde90
34-Methoxybenzaldehyde88
42-Naphthaldehyde85
5Cinnamaldehyde78
6Cyclohexanone81
7Acetophenone75
8Propiophenone72

Table 1: Yields for the FeSO₄·7H₂O-catalyzed four-component synthesis of protected homoallylic amines.[1]

Experimental Protocol

General Procedure for the Four-Component Synthesis of Cbz-Protected Homoallylic Amines: [1]

To a stirred solution of the carbonyl compound (1.0 mmol) in acetonitrile (B52724) (5 mL) are added FeSO₄·7H₂O (0.05 mmol, 5 mol%), benzyl chloroformate (1.2 mmol), and 1,1,1,3,3,3-hexamethyldisilazane (1.2 mmol). The mixture is stirred at room temperature for 10 minutes. Allyltrimethylsilane (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature for the appropriate time (typically 4-12 hours, monitored by TLC). Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Cbz-protected homoallylic amine.

Proposed Reaction Pathway

The proposed mechanism suggests that FeSO₄·7H₂O facilitates the formation of the imine intermediate, which is then allylated by allyltrimethylsilane, activated by in situ generated trimethylsilyl (B98337) chloride (TMSCl).

G cluster_start Reactants cluster_cycle Catalytic Cycle cluster_end Product Carbonyl R1(R2)C=O HMDS HMDS Imine_Formation Imine Formation HMDS->Imine_Formation CbzCl CbzCl CbzCl->Imine_Formation AllylTMS Allyl-TMS Allylation Allylation AllylTMS->Allylation Fe(II) FeSO4·7H2O Fe(II)->Imine_Formation cat. Imine R1(R2)C=N-Cbz Imine_Formation->Imine Imine->Allylation Product Cbz-NH-CH(R1R2)-Allyl Allylation->Product G Thiol R'-SH Fe_Thiol_Complex [Fe(II)(SR')n] Thiol->Fe_Thiol_Complex Reduction Reduction Thiol->Reduction Fenton_Cleavage Fenton-type Cleavage Fe_Thiol_Complex->Fenton_Cleavage Peroxide R-O-O-R Peroxide->Fenton_Cleavage Alkoxy_Radical R-O• Fenton_Cleavage->Alkoxy_Radical Fe(III) [Fe(III)(SR')n] Fenton_Cleavage->Fe(III) Alkoxy_Radical->Reduction Fe(II) Fe(II) Fe(III)->Fe(II) Regeneration by Thiol Alcohol R-OH Reduction->Alcohol Thiol_Radical R'-S• Reduction->Thiol_Radical Disulfide R'-S-S-R' Thiol_Radical->Disulfide

References

A Comprehensive Technical Guide to the Thermal Decomposition of Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), a compound of interest in various industrial and pharmaceutical applications. A thorough understanding of its thermal behavior is critical for its use in manufacturing processes, as a precursor in materials synthesis, and for ensuring stability in pharmaceutical formulations. This document outlines the stepwise decomposition pathway, presents quantitative data from thermal analysis, details experimental protocols, and discusses the influence of the surrounding atmosphere on the decomposition mechanism.

The Thermal Decomposition Pathway

The thermal decomposition of iron(II) sulfate heptahydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The pathway and intermediate products are highly dependent on the experimental conditions, particularly the composition of the surrounding atmosphere.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

In an inert atmosphere, the decomposition proceeds through a series of dehydration steps, ultimately yielding anhydrous iron(II) sulfate.[1] This is then followed by the decomposition of the anhydrous salt into iron(III) oxide, sulfur dioxide, and sulfur trioxide.

The process can be summarized by the following reactions:

  • Dehydration to Tetrahydrate: The initial heating leads to the loss of three water molecules to form iron(II) sulfate tetrahydrate.

    • FeSO₄·7H₂O(s) → FeSO₄·4H₂O(s) + 3H₂O(g)[2][3]

  • Dehydration to Monohydrate: Further heating removes three more water molecules, resulting in the monohydrate.

    • FeSO₄·4H₂O(s) → FeSO₄·H₂O(s) + 3H₂O(g)[2][3]

  • Formation of Anhydrous Salt: The final water molecule is removed at higher temperatures to yield anhydrous iron(II) sulfate.

    • FeSO₄·H₂O(s) → FeSO₄(s) + H₂O(g)[2]

  • Decomposition of Anhydrous Salt: Upon strong heating, the anhydrous salt decomposes.[4]

    • 2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition pathway is more complex.[5] The iron(II) is oxidized to iron(III) concurrently with the dehydration and decomposition steps.[5][6] This leads to the formation of different intermediates, such as iron(III) hydroxysulfate (Fe(OH)SO₄) and iron(III) oxysulfate (Fe₂O(SO₄)₂).[6]

The mechanism in an oxidizing atmosphere can be described as follows:

  • Initial Dehydration and Oxidation: The initial loss of water is accompanied by the oxidation of Fe(II) to Fe(III).[6]

  • Formation of Intermediates: Intermediates like Fe(OH)SO₄ are formed, which then decompose to Fe₂O(SO₄)₂.[6]

  • Final Decomposition: The oxysulfate intermediate finally decomposes to iron(III) oxide and sulfur oxides.[6] The final decomposition of anhydrous ferrous sulfate begins at approximately 680°C (1256°F).[4]

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for quantifying the stages of decomposition. The following tables summarize the typical temperature ranges and corresponding mass losses observed during the thermal decomposition of FeSO₄·7H₂O.

Table 1: Thermal Decomposition Stages in an Inert Atmosphere
Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)
FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂ORoom Temperature - 7519.43~18 - 19.5
FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O75 - 15019.43~18 - 19.5
FeSO₄·H₂O → FeSO₄ + H₂O150 - 3006.48~6.5 - 7.0
2FeSO₄ → Fe₂O₃ + SO₂ + SO₃> 50028.80 (from FeSO₄)Varies

Note: Observed values are approximate and can vary based on experimental conditions like heating rate and particle size.[1][7]

Table 2: Key Thermal Events from DSC in Different Atmospheres
AtmosphereEvent TypePeak Temperature (°C)Associated Reaction
InertEndothermic~70, ~100, ~260Stepwise dehydration of water molecules.[8]
InertEndothermic~500 - 660Decomposition of anhydrous FeSO₄.[8]
OxidizingExothermic~535Oxidation of Fe(II) and formation of iron(III) oxide (hematite).[5]

Experimental Protocols

Precise and reproducible data on thermal decomposition requires carefully controlled experimental conditions. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Sample Preparation
  • Source Material: Use analytical grade iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

  • Sample Mass: Accurately weigh a small sample, typically in the range of 5-10 mg, into an appropriate crucible (e.g., alumina (B75360) or platinum).[9]

  • Particle Size: To ensure uniform heat transfer, it is advisable to use a consistent and fine particle size.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer capable of precise temperature control and mass measurement.

  • Crucible: An inert crucible, commonly alumina (Al₂O₃).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., dry air) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: Heat the sample from ambient temperature to approximately 800-1000°C. A linear heating rate, typically 10°C/min, is commonly used.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature and time. The derivative of the mass loss curve (DTG) helps to identify the temperatures of maximum decomposition rates.[5]

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, the TGA is often coupled with a gas analyzer, such as a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.

  • Interface: A heated transfer line (typically maintained at ~200°C) connects the TGA furnace outlet to the gas analyzer to prevent condensation of the evolved gases.[10]

  • Analysis: The gas analyzer provides real-time qualitative and quantitative information about the gaseous species (e.g., H₂O, SO₂, SO₃) as they are evolved from the sample.[10]

Visualizations: Decomposition Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

G cluster_workflow Experimental Workflow for Thermal Analysis prep Sample Preparation (FeSO4·7H2O, 5-10 mg) tga TGA/DSC Instrument (Crucible: Alumina) prep->tga Place Sample heating Heating Program (e.g., 10°C/min under N2 flow) tga->heating Initiate Run gas_analysis Evolved Gas Analysis (FTIR or MS) heating->gas_analysis Evolved Gases to Analyzer data Data Acquisition & Analysis (Mass Loss %, Enthalpy, Gas ID) heating->data gas_analysis->data

Caption: A typical experimental workflow for the thermal analysis of FeSO₄·7H₂O.

G A FeSO4·7H2O (s) (Heptahydrate) B FeSO4·4H2O (s) (Tetrahydrate) A->B ~25-75°C -3H2O C FeSO4·H2O (s) (Monohydrate) B->C ~75-150°C -3H2O D FeSO4 (s) (Anhydrous) C->D ~150-300°C -H2O E Fe2O3 (s) + SO2 (g) + SO3 (g) (Final Products) D->E >500°C Decomposition

Caption: Thermal decomposition pathway of FeSO₄·7H₂O in an inert atmosphere.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Ferrous Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) is a paramagnetic compound, a property dictated by the electronic structure of the iron(II) ion. This guide provides a comprehensive overview of its magnetic susceptibility, detailing the theoretical basis for its paramagnetism, presenting key quantitative data, and outlining the primary experimental protocols for its measurement. The intrinsic magnetic moment arises from four unpaired electrons in the high-spin d⁶ configuration of the Fe²⁺ ion within its octahedral coordination sphere. This document serves as a technical resource for professionals requiring a deep understanding of the magnetic characterization of this compound for applications ranging from material science to pharmaceutical development.

Theoretical Framework

The magnetic properties of a material are defined by its magnetic susceptibility (χ), which is a measure of how much it will become magnetized in an applied magnetic field. Materials with unpaired electrons are generally paramagnetic, meaning they are attracted to magnetic fields.[1][2]

Origin of Paramagnetism in FeSO₄·7H₂O

The paramagnetism of ferrous sulfate heptahydrate originates from the presence of the iron(II) ion (Fe²⁺).[3] In its solid, hydrated form, the Fe²⁺ ion is surrounded by six water molecules, forming the complex cation [Fe(H₂O)₆]²⁺. The magnetic properties are a direct consequence of the unpaired electrons within the 3d orbitals of this central metal ion.[1]

Electron Configuration and Crystal Field Theory

The Fe²⁺ ion has an electron configuration of [Ar] 3d⁶. According to Crystal Field Theory, when this ion is placed in an octahedral field of six ligands (in this case, H₂O molecules), the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set.

Water (H₂O) is considered a weak-field ligand, resulting in a small energy gap (Δo) between these levels. Consequently, it is more energetically favorable for the electrons to occupy the higher-energy e_g orbitals before pairing up in the lower-energy t₂g orbitals. This arrangement is known as a high-spin complex .[4][5] The resulting d-electron configuration for the high-spin octahedral [Fe(H₂O)₆]²⁺ complex is t₂g⁴ e_g² , which leaves four unpaired electrons .[5]

Spin-Only Magnetic Moment and the Curie-Weiss Law

The theoretical magnetic moment derived solely from the electron spin (μ_s) can be calculated using the spin-only formula:

μ_s = √n(n+2)

where n is the number of unpaired electrons and the unit is the Bohr magneton (BM).[2][6] For the Fe²⁺ ion with four unpaired electrons (n=4), the theoretical spin-only magnetic moment is:

μ_s = √4(4+2) = √24 ≈ 4.90 BM [7][8]

Experimentally determined magnetic moments are often slightly higher than the spin-only value due to contributions from orbital angular momentum.

The temperature dependence of the magnetic susceptibility of a paramagnetic material typically follows the Curie-Weiss law in the paramagnetic region above any ordering temperature:

χ = C / (T - θ)

where C is the material-specific Curie constant and T is the absolute temperature.[9][10] For ferrous ammonium (B1175870) sulfate, a related Fe(II) salt, a Weiss constant of 3.2° has been noted, indicating that deviations from ideal Curie law behavior should be expected at low temperatures.[11]

Quantitative Magnetic Properties

The magnetic properties of ferrous sulfate heptahydrate have been characterized experimentally. The key quantitative data are summarized below.

ParameterSymbolReported ValueUnit
Molar Magnetic Susceptibilityχ_m+1.12 x 10⁻²cm³/mol
Theoretical Magnetic Moment (Spin-Only)μ_s~4.90BM
Effective Magnetic Moment (Typical)μ_eff5.1 - 5.5BM

Note: The effective magnetic moment can vary slightly based on experimental conditions and the degree of orbital contribution.

Experimental Determination of Magnetic Susceptibility

Several established methods are used to measure the magnetic susceptibility of paramagnetic solids like FeSO₄·7H₂O.

The Gouy Method

The Gouy method is a classical technique based on measuring the force exerted on a sample by a non-uniform magnetic field.[12] A long, cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field.[13]

Methodology:

  • Sample Preparation: The powdered sample (FeSO₄·7H₂O) is packed uniformly into a long, cylindrical Gouy tube of a known length and cross-sectional area.

  • Initial Measurement: The mass of the sample is measured with the electromagnet turned off.

  • Magnetic Measurement: The electromagnet is turned on to a known field strength, and the new apparent mass of the sample is recorded. Paramagnetic samples will be pulled into the field, resulting in an apparent increase in mass.[13]

  • Calculation: The change in mass (Δm) is used to calculate the volume susceptibility (κ) and subsequently the molar susceptibility (χ_m) using the formula: Force (F) = g · Δm = ½ * A * (κ - κ₀) * (H² - H₀²) where g is the acceleration due to gravity, A is the cross-sectional area, κ₀ is the susceptibility of the displaced air, and H is the magnetic field strength.[12][14]

The Evans (NMR) Method

The Evans method is a widely used solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy.[6][15] It relies on the principle that the chemical shift of a reference nucleus (typically in the solvent) is altered by the bulk magnetic susceptibility of the solution containing a paramagnetic species.[16][17]

Methodology:

  • Sample Preparation: A solution of FeSO₄·7H₂O with a precisely known concentration is prepared in a suitable solvent (e.g., D₂O). A reference solvent is sealed in a capillary insert or a coaxial inner tube.[16] This assembly is placed in a standard NMR tube.

  • NMR Spectrum Acquisition: An NMR spectrum (e.g., ¹H NMR) is acquired. The spectrum will show two separate peaks for the reference solvent: one from the bulk solution containing the paramagnetic solute and one from the pure solvent in the inner tube.

  • Frequency Shift Measurement: The difference in frequency (Δν) between the two solvent peaks is measured.

  • Calculation: The molar magnetic susceptibility (χ_m) is calculated from this frequency shift using a standard equation that accounts for the spectrometer frequency, temperature, and concentration of the paramagnetic sample.[6]

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is the most sensitive method for determining the magnetic properties of materials.[18][19] A SQUID is capable of detecting extremely small changes in magnetic flux, allowing for precise measurement of a sample's magnetic moment as a function of both temperature and applied magnetic field.[20]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the FeSO₄·7H₂O sample is placed in a sample holder (e.g., a gelatin capsule or straw).

  • Measurement Cycle: The sample is moved through a set of superconducting detection coils within the magnetometer. This motion induces a current in the coils, which is detected by the SQUID.[21]

  • Data Acquisition: The SQUID's output provides a direct measurement of the sample's magnetic moment. This measurement can be repeated over a wide range of temperatures (from <2 K to 400 K) and applied magnetic fields (up to several Tesla).[18][20]

  • Susceptibility Calculation: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field strength and normalizing for the amount of sample.

Integrated Workflow for Magnetic Property Characterization

The comprehensive characterization of a magnetic material like ferrous sulfate heptahydrate involves a combination of theoretical analysis and experimental validation. The logical workflow for this process is illustrated below.

G cluster_start Initial Compound cluster_exp Experimental Measurement cluster_theory Theoretical Calculation cluster_final Analysis & Conclusion Sample Sample: Ferrous Sulfate Heptahydrate Gouy Gouy Method Sample->Gouy Evans Evans (NMR) Method Sample->Evans SQUID SQUID Magnetometry Sample->SQUID Config Electronic Structure (Fe²⁺, d⁶) Sample->Config Exp_Result Measured Magnetic Susceptibility (χ_exp) Gouy->Exp_Result Evans->Exp_Result SQUID->Exp_Result Analysis Data Analysis & Comparison Exp_Result->Analysis CFT Crystal Field Theory (Weak Field, Octahedral) Config->CFT Unpaired Determine Unpaired e⁻ (n=4, High Spin) CFT->Unpaired Theory_Result Calculated Spin-Only Magnetic Moment (μ_s) Unpaired->Theory_Result Theory_Result->Analysis Conclusion Characterization of Magnetic Properties Analysis->Conclusion

Caption: Workflow for the magnetic characterization of FeSO₄·7H₂O.

Applications in Research and Development

Understanding the magnetic susceptibility of ferrous sulfate heptahydrate is crucial for several applications relevant to the target audience:

  • Material Characterization: Magnetic susceptibility is a fundamental property used to confirm the electronic structure and spin state of the iron center in synthesized materials or drug-metal complexes.

  • Quality Control: For drug products where ferrous sulfate is an active pharmaceutical ingredient (API), magnetic measurements can serve as a supplementary quality control parameter to detect impurities or changes in the coordination sphere.

  • Paramagnetic Probes: In pharmaceutical research, paramagnetic ions can be used as contrast agents in Magnetic Resonance Imaging (MRI) or as probes in NMR studies to investigate biological systems. A thorough understanding of the magnetic properties of precursor materials is essential.

References

The Critical Role of Water of Crystallization in Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted role of the water of crystallization in ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O). Through a comprehensive review of its crystal structure, thermal properties, and the functional significance of its hydration, this document serves as a critical resource for professionals in research, pharmaceutical development, and materials science.

Introduction: The Integral Nature of Water in Crystalline Solids

Water of crystallization refers to water molecules that are incorporated into the crystal lattice of a salt during its crystallization from an aqueous solution.[1] These water molecules are not merely entrapped but are chemically bound in stoichiometric proportions, playing a crucial role in defining the crystal's architecture, stability, and physicochemical properties.[2][3] In ferrous sulfate heptahydrate, a compound of significant interest in pharmaceuticals as an iron supplement and in various industrial applications, the seven water molecules are fundamental to its identity.[4][5]

The Architectural Significance of Water in the FeSO₄·7H₂O Crystal Lattice

The defining characteristic of FeSO₄·7H₂O is the presence of seven water molecules for each formula unit of ferrous sulfate. These water molecules are integral to the monoclinic crystal structure of the compound.

Coordination and Bonding: Six of the seven water molecules are directly coordinated to the central ferrous (Fe²⁺) ion, forming a distorted octahedral complex, [Fe(H₂O)₆]²⁺.[1][6] This coordination is a primary factor in stabilizing the iron in its +2 oxidation state. The seventh water molecule is not directly bonded to the iron cation but is held within the crystal lattice through hydrogen bonds with the coordinated water molecules and the sulfate anion (SO₄²⁻).[6] This intricate network of hydrogen bonds creates a stable, three-dimensional structure.

Impact on Physical Properties: The presence of these water molecules directly influences the physical properties of the salt. The characteristic blue-green color of FeSO₄·7H₂O crystals is a direct result of the d-orbital splitting of the Fe²⁺ ion within the octahedral field created by the six coordinating water molecules.[7] Upon heating and the subsequent loss of these water molecules, the salt turns into a white anhydrous powder, FeSO₄, demonstrating the critical role of the water of crystallization in imparting color.[8][9]

Quantitative Crystallographic Data

The precise arrangement of atoms within the FeSO₄·7H₂O crystal has been determined by X-ray diffraction studies. The following table summarizes key bond lengths and angles within the [Fe(H₂O)₆]²⁺ octahedron and the associated hydrogen bonding.

ParameterValue (Å or °)
Fe-O Bond Lengths
Fe - O(water 1)2.134
Fe - O(water 2)2.139
Fe - O(water 3)2.143
Fe - O(water 4)2.129
Fe - O(water 5)2.148
Fe - O(water 6)2.131
O-Fe-O Bond Angles
O(w1)-Fe-O(w2)90.5
O(w1)-Fe-O(w3)89.7
O(w2)-Fe-O(w3)90.3
Hydrogen Bond Distances
O(w7)···O(sulfate)2.78
O(coordinated w)···O(w7)2.75

Note: The values presented are representative and may vary slightly between different crystallographic studies.

Thermal Decomposition: A Stepwise Loss of Hydration

The thermal stability of FeSO₄·7H₂O is intrinsically linked to its water of crystallization. Upon heating, the compound undergoes a multi-step dehydration process, which can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The decomposition proceeds as follows:

  • FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂O

  • FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O

  • FeSO₄·H₂O → FeSO₄ + H₂O

At higher temperatures, the anhydrous ferrous sulfate decomposes into ferric oxide (Fe₂O₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃).[8][9]

Thermal Analysis Data

The following table summarizes the key thermal events during the decomposition of FeSO₄·7H₂O.

Dehydration StepTemperature Range (°C)Mass Loss (%)Enthalpy Change (ΔH) (kJ/mol)
FeSO₄·7H₂O → FeSO₄·4H₂O50 - 80~19.4150
FeSO₄·4H₂O → FeSO₄·H₂O80 - 150~19.4165
FeSO₄·H₂O → FeSO₄150 - 300~6.560

Note: Temperature ranges and enthalpy values can be influenced by experimental conditions such as heating rate and atmospheric composition.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the determination of the crystal structure of FeSO₄·7H₂O.

Methodology:

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal of FeSO₄·7H₂O (approximately 0.1-0.3 mm in all dimensions) under a polarized light microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Center the crystal on the diffractometer.

    • Perform a preliminary screening to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å). Data is typically collected in a series of frames with an oscillation range of 0.5-1.0° per frame.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map.

    • The final refined structure should have low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) close to 1.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

This protocol details the investigation of the thermal decomposition of FeSO₄·7H₂O.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely ground FeSO₄·7H₂O powder into an alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of at least 400°C to ensure complete dehydration.

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss and quantify the percentage of water lost at each step.

    • Analyze the DSC curve (heat flow vs. temperature) to determine the onset temperatures and peak temperatures of the endothermic dehydration events.

    • Integrate the peaks in the DSC curve to calculate the enthalpy of dehydration (ΔH) for each step.

Visualizing the Role of Water of Crystallization

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and analysis of FeSO₄·7H₂O.

Crystal_Structure cluster_Fe_complex [Fe(H₂O)₆]²⁺ Octahedral Core Fe Fe²⁺ H2O1 H₂O Fe->H2O1 Coordination Bond H2O2 H₂O Fe->H2O2 Coordination Bond H2O3 H₂O Fe->H2O3 Coordination Bond H2O4 H₂O Fe->H2O4 Coordination Bond H2O5 H₂O Fe->H2O5 Coordination Bond H2O6 H₂O Fe->H2O6 Coordination Bond SO4 SO₄²⁻ H2O1->SO4 H-Bond H2O7 H₂O (Lattice) H2O2->H2O7 H-Bond H2O7->SO4 H-Bond Thermal_Decomposition_Pathway A FeSO₄·7H₂O (Heptahydrate) B FeSO₄·4H₂O (Tetrahydrate) A->B Heat (-3H₂O) C FeSO₄·H₂O (Monohydrate) B->C Heat (-3H₂O) D FeSO₄ (Anhydrous) C->D Heat (-H₂O) TGA_DSC_Workflow start Start prep Sample Preparation (5-10 mg FeSO₄·7H₂O) start->prep instrument TGA/DSC Instrument Setup (Inert Atmosphere) prep->instrument heating Controlled Heating (e.g., 10°C/min) instrument->heating data Data Acquisition (Mass Loss & Heat Flow) heating->data analysis Data Analysis (Identify Transitions, Calculate ΔH) data->analysis end End analysis->end

References

Green vitriol and its historical significance in chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Green Vitriol: Its Properties and Enduring Significance in the History of Chemistry

For centuries, a pale green crystalline substance known as green vitriol held a central and transformative role in the evolution of chemical science. To the alchemists, it was the "Green Lion," a key to unlocking the secrets of matter. To early chemists, it was the parent of the most powerful acid known, oil of vitriol. This technical guide provides a comprehensive overview of green vitriol, its chemical properties, and its pivotal historical significance, with a focus on the experimental protocols that marked its journey from a mineral curiosity to a cornerstone of modern chemistry.

Physicochemical Properties of Green Vitriol

Green vitriol is the common name for iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O).[1][2] It is a blue-green, crystalline solid that was historically sourced from the natural weathering of iron sulfide (B99878) minerals like pyrite (B73398) or produced artificially.[3][4][5] Its physical and chemical characteristics made it a versatile reagent in early chemical practices.

A summary of its key quantitative properties is presented below.

PropertyValue
Chemical Formula FeSO₄·7H₂O
Appearance Pale green / Blue-green monoclinic crystals
Molar Mass 278.02 g/mol
Density 1.898 g/cm³
Solubility in Water 25.6 g/100 mL (at 20 °C)
Melting Point Decomposes upon heating
Crystal Structure Monoclinic

Note: Data compiled from multiple sources.[6][7]

Historical Significance and Key Applications

The importance of green vitriol in the history of chemistry cannot be overstated. It was a fundamental substance for alchemists and early chemists, serving as a primary precursor for the production of other crucial chemicals.[1][4]

  • Production of Sulfuric Acid: The most significant historical application of green vitriol was the production of concentrated sulfuric acid (H₂SO₄), famously known as "oil of vitriol".[5][8][9] This was achieved by the thermal decomposition (distillation) of the crystals, a process that revolutionized chemical experimentation by providing a powerful new solvent and reagent.[3][9]

  • Synthesis of Other Acids: The availability of oil of vitriol enabled the synthesis of other mineral acids. For instance, nitric acid was historically prepared using green vitriol.[10]

  • Ink Manufacturing: For centuries, green vitriol was a principal ingredient in the production of iron gall ink, the standard writing and drawing ink in Europe from the early Middle Ages until the 19th century.[10]

  • Dyeing and Tanning: It served as a mordant in the dyeing industry, helping to fix dyes to textiles.[1][7]

  • Alchemical Symbolism: In alchemical texts, green vitriol was often symbolized by the "Green Lion" devouring the sun, a metaphor for the highly corrosive nature of the acid derived from it, which could dissolve almost all metals except gold.[3]

Historical Experimental Protocols

The following protocols are reconstructed from historical descriptions of chemical processes involving green vitriol. They represent foundational experiments that paved the way for modern chemistry.

Protocol for the Synthesis of Oil of Vitriol (Sulfuric Acid)

This protocol describes the destructive distillation of green vitriol, a method used by alchemists and early chemists to produce sulfuric acid.[5][8][11]

Objective: To produce oil of vitriol (sulfuric acid) from green vitriol.

Materials:

  • Green vitriol (iron(II) sulfate heptahydrate) crystals

  • Iron retort or ceramic distillation apparatus

  • Receiving flask, cooled

  • Heat source (charcoal fire or furnace)

Methodology:

  • Place a substantial quantity of green vitriol crystals into the iron retort.

  • Heat the retort gently at first. Water of crystallization will be driven off as steam.

  • Increase the heat strongly. The anhydrous iron(II) sulfate will begin to decompose. The pale green crystals will turn white as they become anhydrous.[12]

  • Upon further heating, the anhydrous salt decomposes, releasing sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases.

    • Reaction: 2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)[12]

  • Pass the evolved gases through a condenser or into a cooled receiving flask. The sulfur trioxide will react with any residual water to form sulfuric acid.

    • Reaction: SO₃(g) + H₂O(l) → H₂SO₄(l)

  • A dense, oily, and highly corrosive liquid—oil of vitriol—will collect in the receiver. A solid reddish residue of iron(III) oxide (known as colcothar or crocus martis) will remain in the retort.[2]

G A Green Vitriol (FeSO₄·7H₂O) B Gentle Heating A->B Step 1 C Anhydrous FeSO₄ (White Solid) + Water Vapor B->C Step 2 D Strong Heating (Decomposition) C->D Step 3 E Gaseous Products (SO₂, SO₃) D->E F Solid Residue (Fe₂O₃ - Colcothar) D->F G Condensation & Reaction with H₂O E->G Step 4 H Oil of Vitriol (H₂SO₄) G->H Final Product

Caption: Experimental workflow for the historical production of oil of vitriol.
Protocol for the Preparation of Iron Gall Ink

This protocol outlines the traditional method for creating permanent black ink from green vitriol and a source of tannins.[10]

Objective: To prepare a stable, dark ink for writing.

Materials:

  • Green vitriol (iron(II) sulfate)

  • Oak galls (or another source of tannic acid, e.g., sumac)

  • Water (rainwater or distilled water preferred)

  • Gum arabic (as a binder)

  • Container for reaction (ceramic or glass)

  • Storage bottle

Methodology:

  • Crush the oak galls into a coarse powder.

  • Steep the powdered galls in water for several days to extract the tannic acid, creating a tannic acid solution.

  • Filter the solution to remove the solid gall material.

  • In a separate container, dissolve the green vitriol in water.

  • Slowly add the green vitriol solution to the tannic acid solution. A chemical reaction will occur, forming iron(II) tannate, which is initially pale but darkens upon exposure to air.

  • The soluble iron(II) tannate oxidizes in the presence of air to form the black, insoluble iron(III) tannate pigment.

  • Dissolve a small amount of gum arabic into the mixture. This acts as a binder, keeping the pigment particles suspended and improving the flow of the ink.

  • Allow the ink to age for a period, then decant it into a storage bottle.

G cluster_0 Tannin Source cluster_1 Iron Source A Oak Galls C Extraction (Steeping) A->C B Water B->C D Tannic Acid Solution C->D I Mixing & Reaction D->I E Green Vitriol G Dissolution E->G F Water F->G H FeSO₄ Solution G->H H->I J Soluble Iron(II) Tannate (Pale Liquid) I->J K Aerial Oxidation J->K L Insoluble Iron(III) Tannate (Black Pigment) K->L N Final Ink Product L->N M Gum Arabic (Binder) M->N Addition

Caption: Logical workflow for the historical preparation of iron gall ink.

Conclusion

Green vitriol, or iron(II) sulfate, occupies a distinguished place in the annals of chemistry. Its journey from a naturally occurring mineral to a key laboratory reagent marks a critical step in our understanding of chemical transformations. The ability to produce oil of vitriol from this unassuming green crystal was a watershed moment, providing the essential tool—a strong mineral acid—that unlocked countless new reactions and substances. The study of green vitriol is not merely a historical curiosity; it is a case study in the foundations of experimental chemistry, demonstrating how a single compound can catalyze centuries of scientific discovery and technological advancement.

References

An In-depth Technical Guide to Iron(II) Sulfate Heptahydrate: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for iron(II) sulfate (B86663) heptahydrate. The information is compiled and presented to meet the needs of laboratory and research professionals, ensuring safe handling and use of this compound.

Chemical Identification

Iron(II) sulfate heptahydrate is a hydrated salt of iron and sulfuric acid. It is also known by other names such as ferrous sulfate heptahydrate, green vitriol, and copperas.[1] The most common form is the blue-green heptahydrate.[1]

  • Chemical Name: Iron(II) sulfate heptahydrate

  • Linear Formula: FeSO₄ · 7H₂O[2]

  • CAS Number: 7782-63-0[1][2][3][4][5][6]

Quantitative Safety and Physical Data

The following table summarizes the key quantitative safety and physical properties of iron(II) sulfate heptahydrate, compiled from various safety data sheets.

PropertyValueReference
Molecular Weight 278.01 g/mol [4][6]
Appearance Blue-green crystalline solid[1]
Density 1.897 g/cm³[5]
Melting Point 64 °C (decomposes, loses 6H₂O)[5]
Acute Toxicity, Oral (LD50) Data not explicitly provided in snippets; classified as "Acute Tox. 4"[3][7]
EC Number 231-753-5[3][6][7]
Index Number (CLP) 026-003-01-4[3][7]

Hazard Identification and Classification

Iron(II) sulfate heptahydrate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3][5][7][8]

  • Skin irritation (Category 2), H315: Causes skin irritation.[3][5][7][8]

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.[5][7][8]

It is important to note that it is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[3][7]

Experimental Protocols for Safe Handling

While specific experimental protocols for toxicity testing were not detailed in the provided search results, the Safety Data Sheets (SDS) outline clear procedures for safe handling and emergency response.

4.1. First Aid Measures

  • If Swallowed: Rinse mouth with water. Call a physician or poison control center if you feel unwell.[7][9]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][8][9]

4.2. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. However, the following PPE is generally recommended:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Logical Workflow for Handling Iron(II) Sulfate Heptahydrate

The following diagram illustrates the logical workflow for the safe handling of iron(II) sulfate heptahydrate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Chemical Prepare_Work_Area->Weigh_Solid Dissolve_in_Solvent Dissolve in Solvent Weigh_Solid->Dissolve_in_Solvent Spill Spill Weigh_Solid->Spill Decontaminate_Glassware Decontaminate Glassware Dissolve_in_Solvent->Decontaminate_Glassware Exposure Personal Exposure Dissolve_in_Solvent->Exposure Dispose_Waste Dispose of Waste per Regulations Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: Workflow for Safe Handling of Iron(II) Sulfate Heptahydrate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) from the reaction of elemental iron with sulfuric acid. The procedures outlined are intended for a laboratory setting and are scalable for various research and development needs.

Introduction

Iron(II) sulfate heptahydrate, also known as green vitriol, is a crystalline solid that is a common starting material in the synthesis of other iron compounds and finds applications in various fields, including as a reducing agent in chemical synthesis and in the preparation of iron-based catalysts.[1][2] The synthesis from elemental iron and sulfuric acid is a straightforward displacement reaction that produces iron(II) sulfate and hydrogen gas.[3][4]

The reaction proceeds as follows:

Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)[1][5][6]

Upon cooling a saturated solution, the heptahydrate form crystallizes out.[6] It is important to use dilute sulfuric acid, as concentrated sulfuric acid can lead to the formation of iron(III) sulfate and sulfur dioxide.[7][8] The resulting iron(II) sulfate heptahydrate is susceptible to oxidation in the presence of air, turning into brownish iron(III) sulfate, and can also dehydrate.[5][9]

Experimental Protocols

Two primary protocols are presented below, derived from established laboratory procedures.[5][6][10]

Protocol 1: Small-Scale Synthesis

This protocol is suitable for producing a smaller quantity of iron(II) sulfate heptahydrate.

Materials:

Equipment:

  • 150-250 mL beaker or Erlenmeyer flask

  • Heating plate with magnetic stirring capability

  • Magnetic stir bar

  • Glass funnel and filter paper or Büchner funnel with vacuum flask

  • Crystallizing dish

  • Spatula

  • Wash bottle

Procedure:

  • Reaction Setup: Carefully add 100 cm³ of 2 M sulfuric acid to a 250 mL beaker. Add a magnetic stir bar.

  • Addition of Iron: While stirring, slowly add 10 g of iron filings to the sulfuric acid. The reaction will produce hydrogen gas, so ensure adequate ventilation.[10]

  • Heating and Reaction: Gently heat the mixture to approximately 50-60°C to increase the reaction rate.[6] Continue heating and stirring until the effervescence of hydrogen gas ceases, indicating that the reaction is complete. An excess of iron should remain to ensure all the sulfuric acid has reacted.

  • Hot Filtration: While the solution is still hot, filter it to remove unreacted iron and any insoluble impurities.[6] This step is crucial to prevent the premature crystallization of iron(II) sulfate.

  • Crystallization: Transfer the hot, clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. For better crystal formation, cover the dish with a watch glass and leave it undisturbed. Cooling in an ice bath can also be used to precipitate the crystals.[10]

  • Isolation of Crystals: Once a significant amount of green crystals has formed, decant the supernatant liquid.

  • Washing and Drying: Wash the crystals with a small amount of cold distilled water, followed by a wash with methanol or ethanol to aid in drying.[5] Carefully collect the crystals using a Büchner funnel under vacuum.

  • Final Drying: Dry the crystals on a filter paper at a low temperature (around 50°C) or in a desiccator to prevent dehydration.[5]

Protocol 2: Larger-Scale Synthesis

This protocol is adapted for producing a larger quantity of the product.

Materials:

  • Coarse iron powder: 55.8 g[10]

  • 96% Sulfuric acid (H₂SO₄): 56 mL[10]

  • Distilled water: 160 mL (with additional for rinsing)[10]

Equipment:

  • Large beaker (e.g., 500 mL or 1 L)

  • Graduated cylinders

  • Glass stirring rod

  • Ice bath[10]

  • Büchner funnel and vacuum flask

Procedure:

  • Acid Dilution: In the large beaker, carefully add 160 mL of distilled water. Slowly and cautiously add 56 mL of 96% sulfuric acid to the water while stirring continuously. This process is highly exothermic.

  • Addition of Iron: Gradually add the 55.8 g of coarse iron powder to the diluted sulfuric acid solution in small portions to control the reaction rate and prevent a runaway reaction.[10] The formation of hydrogen gas will be observed.[10]

  • Reaction Completion: Allow the reaction to proceed. Due to the use of coarse iron powder, the reaction may be slow and can be left for an extended period (e.g., 24-48 hours) to ensure completion.[10]

  • Crystallization: After the reaction is complete, cool the solution in an ice bath for at least 30 minutes to induce the precipitation of iron(II) sulfate heptahydrate crystals.[10]

  • Crystal Isolation: Decant the majority of the supernatant solution. Collect the precipitated crystals using a Büchner funnel with vacuum filtration.[10]

  • Drying: Allow the crystals to air dry or use a low-temperature oven. The reported yield for a similar procedure was approximately 79%.[10]

Data Presentation

The following tables summarize quantitative data from the referenced protocols.

Table 1: Reactant Quantities and Yields

ParameterProtocol 1 (Small-Scale)Protocol 2 (Larger-Scale)
Iron (Fe) 10 g (filings/wire)[5]55.8 g (coarse powder)[10]
Sulfuric Acid (H₂SO₄) 100 cm³ of 2 M solution[5]56 mL of 96% solution[10]
Solvent (Distilled H₂O) Implied in 2 M H₂SO₄160 mL[10]
Reported Yield Not specified~79% (of a theoretical ~152g FeSO₄)[10]

Table 2: Physicochemical Properties of Iron(II) Sulfate Heptahydrate

PropertyValueReference
Molecular Formula FeSO₄·7H₂O[5]
Molecular Weight 278.01 g/mol [5]
Appearance Green, crystalline solid[2][5]
Density 1.9 g/cm³[5]
Melting Point 64°C[5]
Solubility in Water 48.6 g/100 mL at 50°C[11]

Experimental Workflow and Logic

The synthesis of iron(II) sulfate heptahydrate follows a logical progression from reaction to purification and isolation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_post Post-Processing Reactants Iron (Fe) & Dilute H₂SO₄ ReactionMix Reaction Mixture (Fe + H₂SO₄) Reactants->ReactionMix Heating Gentle Heating (Optional) ReactionMix->Heating to speed up HotFiltration Hot Filtration ReactionMix->HotFiltration Heating->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization Isolation Crystal Isolation (Decanting/Filtration) Crystallization->Isolation Washing Washing (H₂O & Ethanol) Isolation->Washing Drying Drying Washing->Drying FinalProduct FeSO₄·7H₂O Crystals Drying->FinalProduct

Caption: Experimental workflow for the synthesis of iron(II) sulfate heptahydrate.

Characterization

The final product, iron(II) sulfate heptahydrate, should be a pale green crystalline solid. For rigorous characterization, the following methods can be employed:

  • Visual Inspection: The color and crystalline nature of the product are primary indicators of its identity. A brownish tint suggests oxidation to iron(III) sulfate.

  • Melting Point Determination: The melting point of pure iron(II) sulfate heptahydrate is approximately 64°C.[5] A broad or depressed melting point may indicate impurities.

  • Titration: The iron(II) content can be quantitatively determined by redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[5]

  • Gravimetric Analysis: The sulfate content can be determined by precipitating it as barium sulfate (BaSO₄) upon the addition of a barium chloride (BaCl₂) solution.

Safety Precautions

  • Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When diluting, always add acid to water, never the other way around.

  • Hydrogen Gas: The reaction produces flammable hydrogen gas.[10] Ensure the procedure is carried out in a well-ventilated area or a fume hood, away from any open flames or ignition sources.

  • Iron(II) Sulfate: Iron(II) sulfate is harmful if swallowed and can cause irritation to the eyes and skin.[6] Handle with care.

References

Application Notes and Protocols: The Use of Iron(II) Sulfate Heptahydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable trace element for the proliferation and metabolism of virtually all mammalian cells in culture.[1][2] It is a critical cofactor for numerous enzymes and proteins involved in fundamental cellular processes, including DNA synthesis, cellular respiration, and metabolic reactions.[1][2] Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) is a commonly used supplement in cell culture media to provide the necessary iron for optimal cell growth and productivity, particularly in serum-free and chemically defined media formulations where iron levels are otherwise limited.

These application notes provide a comprehensive overview of the use of iron(II) sulfate heptahydrate in cell culture, including its key applications, recommended concentrations, and protocols for its preparation and use.

Key Applications in Cell Culture

The primary function of supplementing cell culture media with iron(II) sulfate heptahydrate is to support robust cell growth and enhance the production of biologics. Its applications span various cell lines and processes:

  • Enhanced Cell Growth and Viability: Adequate iron supplementation is crucial for maintaining high cell densities and viability, especially in high-density perfusion cultures and fed-batch processes.[3]

  • Increased Monoclonal Antibody (mAb) Production: Studies have shown that optimizing iron concentration in the culture medium can significantly enhance the productivity of monoclonal antibodies in Chinese Hamster Ovary (CHO) cells.[2][3][4]

  • Serum-Free Media Optimization: In the absence of serum, which naturally contains iron-carrying proteins like transferrin, direct supplementation with an iron salt such as iron(II) sulfate is essential.

  • Metabolic Engineering and Optimization: The concentration of iron can influence cellular metabolism and the production of reactive oxygen species (ROS), making it a key parameter to optimize for consistent process performance and product quality.[3][5]

Quantitative Data Summary

The optimal concentration of iron(II) sulfate heptahydrate can vary significantly depending on the cell line, media formulation, and specific process parameters. The following tables summarize quantitative data from various studies on the effects of iron supplementation.

Table 1: Effect of Iron Concentration on CHO Cell Growth and mAb Production

Iron Concentration (µM)Cell LineKey FindingsReference
0.1 - 0.5 mM (100 - 500 µM)CHOOptimized range for continuous cell growth and mAb production when combined with citrate (B86180).[2]
50 - 80 µMCHOSignificantly improved cell culture titer.[6]
100 - 500 µMCHOReported to improve cell culture titer significantly.[6]
110 µMCHOHigh level of iron reported to improve cell culture titer.[6]
10, 50, and 100 mg/L (as Fe)CHOIncreased viable cell density compared to 2 mg/L.[5]

Table 2: Effects of Iron(II) and Iron(III) on Caco-2 Cell Viability

Iron Concentration (mmol/L)Iron FormEffect on Cell Viability (MTT Assay)Reference
>1.5Fe(II)Significantly lower than Fe(III) treatments, indicating higher cytotoxicity.[7]
>1.5Fe(III)Higher viability compared to Fe(II) at the same concentration.[7]

Experimental Protocols

Preparation of Iron(II) Sulfate Heptahydrate Stock Solution (100 mM)

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), cell culture grade (Molar Mass: 278.01 g/mol )

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • 0.1 M Hydrochloric acid (HCl), sterile-filtered

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter

Protocol:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.78 g of iron(II) sulfate heptahydrate.

  • Dissolution: Add the powder to a sterile container. To prevent oxidation and precipitation, first add a small volume of 0.1 M HCl (e.g., 1-2 mL) to acidify the water. Then, add approximately 80 mL of cell culture grade water.

  • Mixing: Gently swirl or vortex the solution until the powder is completely dissolved. The solution should be a pale green color.

  • Volume Adjustment: Adjust the final volume to 100 mL with cell culture grade water.

  • Sterile Filtration: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions regularly (e.g., every 1-2 weeks) as ferrous iron can oxidize to ferric iron over time, reducing its solubility and bioavailability.

Supplementation of Cell Culture Medium

Protocol:

  • Thaw and Warm Medium: Thaw the basal cell culture medium and warm it to the desired temperature (typically 37°C).

  • Calculate Required Volume: Determine the volume of the iron(II) sulfate stock solution needed to achieve the desired final concentration in the medium. For example, to achieve a final concentration of 100 µM in 1 L of medium, add 1 mL of the 100 mM stock solution.

  • Add Supplement: Aseptically add the calculated volume of the iron(II) sulfate stock solution to the cell culture medium.

  • Mix Thoroughly: Gently swirl the medium to ensure uniform distribution of the supplement.

  • Quality Control: Before use, visually inspect the supplemented medium for any signs of precipitation. If precipitation occurs, the stock solution may have oxidized, or the concentration may be too high for the specific medium formulation.

Protocol for Assessing Intracellular Iron Concentration

This protocol provides a general method for determining intracellular iron levels using a colorimetric assay.

Materials:

  • Cells cultured with and without iron supplementation

  • Phosphate-buffered saline (PBS), cold

  • Cell lysis buffer

  • Iron Assay Kit (colorimetric, e.g., based on Ferene S)

  • Microplate reader

Protocol:

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS to remove extracellular iron.

  • Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Homogenization: Homogenize the cell lysate to ensure complete release of intracellular components.

  • Centrifugation: Centrifuge the lysate to pellet cell debris.

  • Iron Assay: Use the supernatant for the colorimetric iron assay, following the manufacturer's instructions. This typically involves the reduction of Fe³⁺ to Fe²⁺ and the formation of a colored complex with a chromogen.[8]

  • Quantification: Measure the absorbance at the specified wavelength using a microplate reader and calculate the iron concentration based on a standard curve.[8]

Signaling Pathways and Experimental Workflows

Cellular Iron Uptake and Regulation

The uptake and regulation of iron in mammalian cells is a tightly controlled process to ensure sufficient supply while preventing toxicity from iron overload. The following diagram illustrates the key steps in this pathway.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fe3_Tf Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) Fe3_Tf->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Fe2 Fe²⁺ Endosome->Fe2 Fe³⁺ reduction & release Ferritin Ferritin (Iron Storage) Fe2->Ferritin Storage IRP Iron Regulatory Protein (IRP) Fe2->IRP Binds to IRP (High Iron) Heme_ISC Heme & Fe-S Cluster Synthesis Fe2->Heme_ISC Utilization mRNA_Ferritin Ferritin mRNA IRP->mRNA_Ferritin Blocks Translation (Low Iron) mRNA_TfR1 TfR1 mRNA IRP->mRNA_TfR1 Stabilizes mRNA (Low Iron)

Caption: Cellular iron uptake and regulation pathway.

Experimental Workflow for Optimizing Iron(II) Sulfate Concentration

The following diagram outlines a typical experimental workflow for determining the optimal concentration of iron(II) sulfate heptahydrate for a specific cell culture process.

G Start Start: Cell Culture (e.g., CHO cells) Prepare_Stock Prepare Sterile Iron(II) Sulfate Stock Solution (100 mM) Start->Prepare_Stock Setup_Culture Set up Cultures with Varying FeSO₄ Concentrations (e.g., 0, 25, 50, 100, 200 µM) Prepare_Stock->Setup_Culture Incubate Incubate under Standard Culture Conditions Setup_Culture->Incubate Monitor Monitor Daily: - Viable Cell Density (VCD) - Viability Incubate->Monitor Collect_Samples Collect Samples at Different Time Points Monitor->Collect_Samples Analyze Analyze Samples: - Product Titer (e.g., mAb) - Metabolites - Intracellular Iron Collect_Samples->Analyze Data_Analysis Data Analysis and Determination of Optimal Concentration Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing iron(II) sulfate concentration.

References

Application Notes and Protocols: Iron(II) Sulfate and other Simple Iron Salts as Catalysts for Greener Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of inexpensive and low-toxicity iron salts, particularly iron(II) sulfate (B86663), as catalysts for the formation of amide bonds. This approach aligns with the principles of green chemistry by replacing hazardous reagents and minimizing waste. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active compounds, making their efficient and sustainable synthesis a critical focus in drug development and chemical manufacturing.[1][2][3][4][5]

The following sections detail various iron-catalyzed amidation methods, present quantitative data for easy comparison, and provide step-by-step experimental protocols based on published literature.

Iron-Catalyzed Direct Amidation of Carboxylic Acids and Esters

Direct amidation of carboxylic acids or esters with amines is a highly atom-economical approach, with water or alcohol as the only theoretical byproduct.[6] Several iron-based catalytic systems have been developed to facilitate this transformation under relatively mild conditions.

A recent advancement in this area involves the use of an earth-abundant iron catalyst, Fe(acac)₃, in combination with pivalic acid and molecular oxygen to trigger the direct amidation of both carboxylic acids and esters.[7] This method is notable for its use of a biodegradable, greener solvent like diethyl carbonate.[7]

Another efficient system utilizes a cooperative catalytic approach with DABCO and recoverable Fe₃O₄ nanoparticles for the N-methyl amidation of carboxylic acids.[4][5] This protocol is operationally simple and allows for the easy recovery and reuse of the iron catalyst.[4][5]

Quantitative Data Summary
Catalyst SystemAcylating AgentAmineSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Fe(acac)₃ / O₂Carboxylic Acids/EstersPrimary & Secondary AminesDiethyl Carbonate12024up to 995[7]
DABCO / Fe₃O₄Carboxylic AcidsMethylamine (B109427) sourceMeCN854860-9910[4][5]
FeCl₃EstersPrimary & Secondary AminesSolvent-free801.5-1247-9915[8][9][10]
Experimental Protocols

Protocol 1: Fe(acac)₃-Catalyzed Direct Amidation of Carboxylic Acids [7]

  • To an oven-dried reaction vessel equipped with a magnetic stirrer, add the carboxylic acid (1.0 mmol), amine (1.2 mmol), Fe(acac)₃ (0.05 mmol, 5 mol%), and pivalic acid (0.2 mmol).

  • Add diethyl carbonate (2.0 mL) as the solvent.

  • Seal the vessel and stir the reaction mixture under an oxygen atmosphere (balloon).

  • Heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: DABCO/Fe₃O₄-Catalyzed N-methyl Amidation of Carboxylic Acids [4][5]

  • In a reaction vial, combine the carboxylic acid (1 mmol), isothiocyanate (as a methylamine source, 1.1 mmol), DABCO (0.1 mmol, 10 mol%), and Fe₃O₄ nanoparticles (0.1 mmol, 10 mol%).

  • Add acetonitrile (B52724) (1 mL) as the solvent.

  • Seal the vial and heat the mixture at 85 °C for 48 hours with vigorous stirring.

  • Upon completion, cool the reaction to room temperature. The Fe₃O₄ catalyst can be recovered using an external magnet.

  • The supernatant can then be concentrated and purified by flash chromatography to yield the N-methyl amide.

Protocol 3: FeCl₃-Catalyzed Direct Amidation of Esters (Solvent-Free) [8][9][10]

  • To an oven-dried pressure tube equipped with a magnetic stirrer, add the ester (5.04 mmol) and the amine (4.58 mmol).

  • Carefully add anhydrous FeCl₃ (0.684 mmol, 15 mol%) to the mixture under a nitrogen atmosphere.

  • Seal the pressure tube and heat the reaction mixture at 80 °C for the time specified in the literature for the specific substrates (typically 1.5-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. If the mixture solidifies, a small amount of a suitable solvent (e.g., CH₃CN) can be added.[8][10]

  • The product can be isolated and purified using standard techniques such as column chromatography.

Iron-Catalyzed Oxidative Amidation

Oxidative amidation methods allow for the formation of amides from more readily available starting materials like aldehydes or methylarenes, often using an external oxidant. Iron catalysts have proven effective in these transformations.

For instance, iron(II) sulfate (FeSO₄) has been identified as a harmless and inexpensive catalyst for the conversion of aldehydes and amine salts into amides in a direct oxidative amidation process.[1] This approach is particularly attractive for industrial applications due to its cost-effectiveness.[1] Other iron salts like FeCl₂ and FeCl₃ have also been employed in oxidative amidation reactions with various oxidants.[11][12]

Quantitative Data Summary
Catalyst SystemStarting MaterialAmine SourceOxidantSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
FeCl₂Tertiary AminesAnhydridesT-HydroNot specifiedNot specifiedNot specifiedNot specified[11]
FeCl₃AldehydesN-ChloroaminesTBHPMeCNRefluxNot specifiedGood to high0.15[12]
FeSO₄·7H₂OMethylarenesNot specifiedTBHPNot specifiedNot specifiedNot specifiedNot specified[13]
Experimental Protocols

Protocol 4: FeCl₂-Catalyzed Oxidative Amidation of Tertiary Amines with Anhydrides [11]

  • To a reaction flask, add the tertiary amine (1.0 equiv), anhydride (B1165640) (1.2 equiv), and FeCl₂ (catalytic amount).

  • Add a suitable solvent as specified in the detailed literature procedure.

  • Add tert-butyl hydroperoxide in water (T-Hydro) as the oxidant.

  • Stir the reaction at the temperature and for the duration specified in the source literature.

  • Upon completion, work up the reaction mixture as described, typically involving extraction and purification by chromatography.

Protocol 5: FeCl₃-Catalyzed Amidation of Aldehydes with N-Chloroamines [12]

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the N-chloroamine (prepared in situ from the corresponding amine) in acetonitrile.

  • Add FeCl₃·6H₂O (0.15 mol%) to the solution.

  • Add tert-butyl hydroperoxide (TBHP) as the oxidant.

  • Heat the reaction mixture at reflux until the starting material is consumed, as monitored by TLC.

  • After cooling, perform an appropriate aqueous workup, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired amide.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Carboxylic Acid/Ester/Aldehyde - Amine catalyst Add Iron Catalyst (e.g., FeSO₄, FeCl₃) start->catalyst solvent Add Solvent (or Solvent-free) catalyst->solvent heat Heat & Stir (under specified atmosphere) solvent->heat cool Cool to RT heat->cool extraction Aqueous Work-up & Extraction cool->extraction purification Purification (e.g., Chromatography) extraction->purification product Isolated Amide Product purification->product

Caption: General experimental workflow for iron-catalyzed amide bond formation.

Proposed Catalytic Cycle

catalytic_cycle Fe_catalyst Iron Catalyst activated_acid Activated Acyl-Iron Intermediate Fe_catalyst->activated_acid Activation amide_complex Amide-Iron Complex activated_acid->amide_complex + Amine byproduct H₂O / ROH activated_acid->byproduct amide_complex->Fe_catalyst Regeneration product Amide Product amide_complex->product Release reagents Carboxylic Acid/Ester + Amine reagents->Fe_catalyst Coordination

Caption: Simplified proposed catalytic cycle for direct amidation.

References

Application of Ferrous Sulfate Heptahydrate in Water Treatment for Phosphate Removal

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), also known as green vitriol or copperas, is a widely utilized chemical coagulant in water and wastewater treatment for the removal of phosphorus.[1][2] Its efficacy stems from its ability to precipitate soluble phosphates into insoluble forms, thereby facilitating their removal through sedimentation and/or filtration.[1] This process is critical in preventing eutrophication in receiving water bodies, which is caused by excess phosphate (B84403) levels leading to harmful algal blooms.[3]

Mechanism of Action

The primary mechanism of phosphate removal using ferrous sulfate is chemical precipitation. When added to water, ferrous sulfate dissociates to release ferrous ions (Fe²⁺). These ions react with orthophosphate ions (PO₄³⁻) to form insoluble iron phosphate precipitates.[4]

The key reactions can be summarized as follows:

  • Dissociation: FeSO₄·7H₂O → Fe²⁺ + SO₄²⁻ + 7H₂O

  • Precipitation with Phosphate: 3Fe²⁺ + 2PO₄³⁻ → Fe₃(PO₄)₂ (s)

For optimal phosphate removal, the ferrous ions (Fe²⁺) are often oxidized to ferric ions (Fe³⁺), for instance by dissolved oxygen in an aeration tank.[4][5] Ferric ions are more effective at precipitating phosphate.

  • Oxidation of Ferrous to Ferric: 4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

  • Precipitation with Ferric Ions: Fe³⁺ + PO₄³⁻ → FePO₄ (s)

The ferric ions also undergo hydrolysis to form ferric hydroxide, which is an insoluble precipitate that can adsorb phosphates and other suspended solids, further enhancing removal through a process called "sweep flocculation".[6]

Fe³⁺ + 3H₂O → Fe(OH)₃ (s) + 3H⁺

This series of reactions effectively converts soluble, bioavailable phosphorus into a solid form that can be separated from the water.

Factors Affecting Efficiency

Several factors influence the efficiency of phosphate removal using ferrous sulfate heptahydrate:

  • pH: The pH of the water is a critical parameter. The solubility of iron phosphates is pH-dependent. For ferric salts, the optimal pH range for phosphorus removal is typically between 6.5 and 7.5.[7][8] Ferrous sulfate can also be effective at a slightly alkaline pH.[9]

  • Dosage (Molar Ratio): The amount of ferrous sulfate added, often expressed as a molar ratio of iron to phosphorus (Fe:P), directly impacts removal efficiency. Insufficient dosage will result in incomplete precipitation, while excessive dosage can lead to higher sludge production and increased costs.[9]

  • Alkalinity: The water's alkalinity can influence the pH and the buffering capacity during treatment. The addition of ferrous sulfate can lower the pH; sufficient alkalinity helps to maintain the pH within the optimal range.[1][4]

  • Mixing Conditions: Proper mixing is essential for dispersing the coagulant and promoting the formation of flocs. This typically involves a rapid mix phase followed by a slow mix (flocculation) phase.[10][11]

  • Temperature: Water temperature can affect reaction kinetics and the solubility of the precipitates.

  • Presence of Other Substances: Organic matter and other ions in the wastewater can interfere with the coagulation and precipitation process.[7]

Advantages and Disadvantages

Advantages:

  • Cost-Effective: Ferrous sulfate is often less expensive than other coagulants like aluminum salts or ferric chloride.[4]

  • Versatility: It can be used for coagulation, flocculation, and removal of other contaminants like heavy metals in addition to phosphorus.[1][4]

  • Ease of Use: It is highly soluble in water, making it easy to dose and handle.[4]

Disadvantages:

  • Sludge Production: The process generates a significant amount of iron phosphate sludge, which requires proper handling and disposal.[4]

  • pH Depression: The addition of ferrous sulfate can lower the pH of the treated water, potentially requiring the addition of an alkali to meet discharge standards.[9]

  • Sulfate Increase: It increases the concentration of sulfate ions in the effluent.[4]

  • Oxidation Requirement: For maximum efficiency, oxidation of Fe²⁺ to Fe³⁺ may be necessary, which can add complexity to the process.[4]

Experimental Protocols

Jar Testing Protocol for Optimal Dosage Determination

Jar testing is a laboratory procedure used to determine the optimal dosage of a coagulant for a specific water source.[10] It simulates the coagulation and flocculation processes on a small scale.

Objective: To determine the minimum effective dose of ferrous sulfate heptahydrate required to achieve the target effluent phosphate concentration.

Materials:

  • Jar testing apparatus (gang stirrer) with multiple beakers (e.g., 1 L)

  • Water sample to be treated

  • Stock solution of ferrous sulfate heptahydrate (e.g., 1% or 10,000 mg/L)

  • Pipettes or burettes for accurate dosing

  • pH meter

  • Turbidimeter

  • Phosphate analysis kit or spectrophotometer

  • Acid and base solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1% (10,000 mg/L) stock solution of ferrous sulfate heptahydrate by dissolving 10 grams of FeSO₄·7H₂O in 1 liter of deionized water.

  • Sample Preparation:

    • Fill at least six 1-liter beakers with the water sample.

    • Place the beakers in the jar testing apparatus.

    • Measure and record the initial pH, turbidity, and phosphate concentration of the raw water.

  • Coagulant Dosing:

    • While stirring, add varying doses of the ferrous sulfate stock solution to each beaker. For example, create a dosage range such as 5, 10, 15, 20, 25, and 30 mg/L. Leave one beaker without coagulant as a control.

    • If pH adjustment is necessary to maintain an optimal range (e.g., 6.5-7.5), add the required amount of acid or base.

  • Rapid Mix (Coagulation):

    • Immediately after adding the coagulant, stir the samples at a high speed (e.g., 100-200 RPM) for 1-2 minutes to ensure complete mixing.[11]

  • Slow Mix (Flocculation):

    • Reduce the stirring speed to a gentle rate (e.g., 20-40 RPM) for 15-20 minutes. This allows the small precipitated particles to agglomerate into larger, settleable flocs.

  • Sedimentation:

    • Stop stirring and allow the flocs to settle for a specified period, typically 20-30 minutes.

  • Sample Analysis:

    • Carefully withdraw a sample from the supernatant of each beaker, being cautious not to disturb the settled sludge.

    • Measure and record the final pH, turbidity, and residual phosphate concentration for each dose.

  • Data Analysis:

    • Plot the final phosphate concentration and turbidity against the ferrous sulfate dosage.

    • The optimal dosage is the lowest dose that achieves the desired level of phosphate removal and turbidity reduction.

Data Presentation

Table 1: Example Jar Test Results for Phosphate Removal

Beaker No.Ferrous Sulfate Dose (mg/L)Initial pHFinal pHInitial Phosphate (mg/L)Final Phosphate (mg/L)% P RemovalFinal Turbidity (NTU)
1 (Control)07.57.45.04.92%25
2107.57.25.02.158%15
3207.57.05.00.884%8
4307.56.85.00.394%5
5407.56.65.00.198%4
6507.56.45.0< 0.1>98%4

Table 2: Phosphate Removal Efficiency with Ferrous Sulfate in a Membrane Bioreactor [12]

Dosing LocationMolar Ratio (Fe(II):PO₄)Effluent P < 0.05 mg/LEffluent P < 0.15 mg/LEffluent P < 0.30 mg/L
Filtration Chamber2.9918% of the time63% of the time95% of the time
Primary Anoxic Zone2.6029% of the time77% of the time95% of the time

Visualizations

Diagrams

Phosphate_Removal_Pathway FeSO4 Ferrous Sulfate (FeSO₄·7H₂O) Fe2 Ferrous Ion (Fe²⁺) FeSO4->Fe2 Dissociation Fe3PO42 Insoluble Ferrous Phosphate (Fe₃(PO₄)₂) Fe2->Fe3PO42 Precipitation Fe3 Ferric Ion (Fe³⁺) Fe2->Fe3 Oxidation Phosphate Soluble Phosphate (PO₄³⁻) Phosphate->Fe3PO42 FePO4 Insoluble Ferric Phosphate (FePO₄) Phosphate->FePO4 Removal Removal via Sedimentation/ Filtration Fe3PO42->Removal Oxygen Oxygen / Oxidant Oxygen->Fe3 Fe3->FePO4 Precipitation FeOH3 Ferric Hydroxide (Fe(OH)₃) Fe3->FeOH3 Hydrolysis FePO4->Removal FeOH3->Removal

Caption: Chemical pathways for phosphate removal using ferrous sulfate.

Jar_Test_Workflow start Start prep 1. Prepare Water Samples and FeSO₄ Stock Solution start->prep dose 2. Dose Beakers with Varying FeSO₄ Concentrations prep->dose rapid_mix 3. Rapid Mix (1-2 min @ 100-200 RPM) dose->rapid_mix slow_mix 4. Slow Mix (15-20 min @ 20-40 RPM) rapid_mix->slow_mix settle 5. Sedimentation (20-30 min) slow_mix->settle analyze 6. Analyze Supernatant (pH, Turbidity, PO₄³⁻) settle->analyze evaluate 7. Evaluate Data and Determine Optimal Dose analyze->evaluate end End evaluate->end

Caption: Experimental workflow for a standard jar test.

Factors_Affecting_Efficiency efficiency Phosphate Removal Efficiency ph pH (Optimal Range Critical) ph->efficiency dosage FeSO₄ Dosage (Fe:P Molar Ratio) dosage->efficiency mixing Mixing Energy & Time (Rapid & Slow) mixing->efficiency alkalinity Alkalinity alkalinity->efficiency temp Temperature temp->efficiency

Caption: Key factors influencing phosphate removal efficiency.

References

Application Note: Analytical Methods for the Quantification of Fe2+ in Iron(II) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of ferrous iron (Fe2+) in iron(II) sulfate (B86663). Three common analytical techniques are presented: Redox Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on factors such as the required accuracy and precision, sample throughput, and the availability of instrumentation.

Overview of Analytical Methods

Redox Titration: This classical chemical method is based on the oxidation of Fe2+ to Fe3+ by a standard oxidizing agent. The endpoint of the titration is determined by a color change, either of the titrant itself or with the use of a redox indicator. Titrimetric methods are robust, cost-effective, and provide high accuracy and precision, making them suitable for the assay of pure substances and pharmaceutical formulations as described in official pharmacopoeias.[1][2][3][4][5]

UV-Vis Spectrophotometry: This colorimetric method involves the reaction of Fe2+ with a chromogenic agent, such as 1,10-phenanthroline (B135089), to form a stable, colored complex. The absorbance of the complex is proportional to the concentration of Fe2+ in the sample.[6][7][8][9] This technique is highly sensitive and suitable for the determination of low concentrations of iron.[10][11]

High-Performance Liquid Chromatography (HPLC): HPLC methods for Fe2+ quantification typically involve the separation of an iron complex from other sample components on a chromatographic column followed by detection using a UV-Vis detector.[12][13] This technique offers high specificity and is capable of separating different iron species (Fe2+ and Fe3+), making it a powerful tool for stability studies and the analysis of complex sample matrices.[14][15]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described analytical methods to facilitate comparison.

ParameterRedox Titration (with Ceric Sulfate)UV-Vis Spectrophotometry (with 1,10-Phenanthroline)HPLC-UV
Principle Oxidation of Fe2+ to Fe3+Formation of a colored Fe2+-phenanthroline complexChromatographic separation of an iron complex
Linearity Range Typically used for high concentration assays (e.g., pharmacopoeial assays)0.1 - 50 µg/mL[16]0.625 - 3.75 µg/mL (for a specific validated method)[17]
Limit of Detection (LOD) Not typically determined for assay methods0.0108 µg/mL[16]0.109 µg/L (for a post-column derivatization method)[14]
Limit of Quantification (LOQ) Not typically determined for assay methods0.0345 µg/mL[16]0.363 µg/L (for a post-column derivatization method)[14]
Accuracy (% Recovery) High (conforms to pharmacopoeial standards of 99.5-104.5%)[18]98.54 - 99.98%[19]100 - 102%[17]
Precision (%RSD) Low (typically <1%)<2%[19]0.8%[17]
Sample Throughput Low to mediumHighHigh
Instrumentation Burette, glasswareUV-Vis SpectrophotometerHPLC system with UV detector
Primary Application Assay of bulk drug substance and finished productsQuantification of low levels of Fe2+, content uniformityStability testing, quantification in complex matrices, speciation of Fe2+ and Fe3+

Experimental Protocols

Redox Titration with Ceric Sulfate (Based on USP Monograph)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for the assay of Ferrous Sulfate.[2][5]

Principle: Ferrous iron (Fe2+) is titrated with a standardized solution of ceric sulfate, an oxidizing agent. The endpoint is detected using the redox indicator ferroin (B110374) (orthophenanthroline ferrous complex), which changes color from red to pale blue.[3]

Reagents:

  • 0.1 N Ceric Sulfate VS (Volumetric Solution): A standardized solution of ceric sulfate.

  • 2 N Sulfuric Acid: Prepare by cautiously adding 55 mL of concentrated sulfuric acid to about 500 mL of distilled water, then diluting to 1 L.

  • Orthophenanthroline TS (Test Solution)/Ferroin indicator: A solution of 1,10-phenanthroline and ferrous sulfate.[3]

Procedure:

  • Accurately weigh about 1 g of Ferrous Sulfate and transfer it to a suitable flask.[2]

  • Dissolve the sample in a mixture of 25 mL of 2 N sulfuric acid and 25 mL of freshly boiled and cooled distilled water.[2]

  • Add a few drops of orthophenanthroline TS.[1][2]

  • Immediately titrate with 0.1 N ceric sulfate VS until the red color of the indicator changes to a persistent pale blue or greenish-blue.[3][20]

  • Perform a blank determination and make any necessary corrections.

  • Each mL of 0.1 N ceric sulfate is equivalent to 15.19 mg of FeSO4.[2]

UV-Vis Spectrophotometry with 1,10-Phenanthroline

This protocol is a general procedure based on established methods for the colorimetric determination of iron.[6][9]

Principle: Fe2+ reacts with 1,10-phenanthroline in a slightly acidic to neutral medium to form a stable orange-red complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 508-510 nm.[6][7] To ensure all iron is in the Fe2+ state, a reducing agent such as hydroxylamine (B1172632) hydrochloride is added.

Reagents:

  • Standard Iron Solution (e.g., 10 µg/mL Fe): Prepare by dissolving a known quantity of ferrous ammonium (B1175870) sulfate hexahydrate in water, adding a small amount of sulfuric acid to prevent oxidation, and diluting to a known volume.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming gently if necessary.[9]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[9]

  • Sodium Acetate (B1210297) Buffer Solution: To buffer the solution to the optimal pH range for color development.[9]

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions by pipetting known volumes of the standard iron solution into 100 mL volumetric flasks.

  • Sample Preparation: Accurately weigh a sample of iron(II) sulfate, dissolve it in distilled water with a small amount of dilute sulfuric acid, and dilute to a known volume to obtain a concentration within the calibration range.

  • Color Development: To each standard and sample solution in the volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.[9] Add sodium acetate buffer to adjust the pH.

  • Dilute to the 100 mL mark with distilled water and mix well. Allow the solutions to stand for at least 10 minutes for full color development.[9]

  • Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (approx. 510 nm). Zero the instrument using a reagent blank (containing all reagents except iron). Measure the absorbance of each standard and sample solution.

  • Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of Fe2+ in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a validated stability-indicating HPLC method for the determination of elemental iron(II).[12][13]

Principle: The method involves the separation of an iron complex on a reversed-phase column with a mobile phase containing an ion-pairing agent. The iron complex is then detected by a UV detector.

Chromatographic Conditions:

  • Column: TSK-GEL Super ODS (50 x 4.6 mm, 2 µm particle size) or equivalent.[12][13]

  • Mobile Phase: 0.06 M methanesulfonic acid in a water-acetonitrile mixture (e.g., 40:60 v/v).[12][13]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 35°C.[12]

  • Detection Wavelength: 282 nm.[12][13]

  • Injection Volume: 10 µL.[12]

Procedure:

  • Standard Preparation: Prepare a standard solution of iron(II) sulfate of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the iron(II) sulfate sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to the iron complex based on its retention time compared to the standard. Calculate the concentration of Fe2+ in the sample by comparing the peak area with that of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Iron(II) Sulfate Sample start->prep_sample add_hydroxylamine Add Hydroxylamine HCl (Reduction of Fe3+) prep_standards->add_hydroxylamine prep_sample->add_hydroxylamine add_phenanthroline Add 1,10-Phenanthroline (Complexation) add_hydroxylamine->add_phenanthroline add_buffer Add Buffer (pH Adjustment) add_phenanthroline->add_buffer incubate Incubate for 10 min add_buffer->incubate measure_abs Measure Absorbance at 510 nm incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve quantify Quantify Fe2+ in Sample plot_curve->quantify end End quantify->end

Caption: Workflow for the spectrophotometric quantification of Fe2+.

method_selection start Start: Need to Quantify Fe2+ decision1 High Accuracy Assay Required? (e.g., Pharmacopoeial) start->decision1 decision2 Low Concentration of Fe2+? decision1->decision2 No method_titration Redox Titration decision1->method_titration Yes decision3 Need to Separate Fe2+/Fe3+ or Analyze Complex Matrix? decision2->decision3 No method_spectro UV-Vis Spectrophotometry decision2->method_spectro Yes decision3->method_spectro No method_hplc HPLC-UV decision3->method_hplc Yes

Caption: Decision tree for selecting an analytical method for Fe2+ quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Iron(II) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron(II) sulfate (B86663), also known as ferrous sulfate, is a vital iron supplement used to treat and prevent iron deficiency anemia. Accurate quantification of the iron(II) content in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) offers a robust and reliable analytical technique for the determination of iron(II) sulfate in various sample matrices, providing advantages in terms of specificity, sensitivity, and efficiency over traditional methods like titrimetry or spectrophotometry.

This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of iron(II) sulfate, providing a comprehensive protocol, system suitability parameters, and performance data. The described methodology is suitable for quality control and research environments in the pharmaceutical and drug development sectors.

Principle of the Method

Direct analysis of iron(II) by reversed-phase HPLC with UV detection is challenging due to its lack of a strong chromophore. The presented method overcomes this by employing an ion-pairing agent in the mobile phase. The ion-pairing reagent forms a complex with the iron(II) ions, which can then be retained on a non-polar stationary phase and detected by a UV detector. This approach allows for the separation of the iron(II) complex from excipients and potential degradation products in the sample matrix.

An alternative method using Hydrophilic Interaction Chromatography (HILIC) with an Evaporative Light Scattering Detector (ELSD) is also discussed, which offers a different selectivity and detection mechanism.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is based on a validated method for the determination of elemental iron in ferrous sulfate drug products.[1][2][3]

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • Syringe filters (0.45 µm)

  • Column: TSK-GEL Super octadecylsilyl (ODS), 50 x 4.6 mm, 2 µm particle size[1][2][3]

  • Mobile Phase: 0.06 M methanesulfonic acid in a 40:60 (v/v) mixture of water and acetonitrile (B52724).[1][2][3]

  • Standard: Iron(II) sulfate heptahydrate, reference standard

  • Sample: Iron(II) sulfate tablets or drug product

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.06 M solution of methanesulfonic acid. Mix the appropriate volume of this solution with HPLC-grade water and acetonitrile to achieve a 40:60 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 400 mL of 0.06 M methanesulfonic acid in water with 600 mL of acetonitrile. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of iron(II) sulfate heptahydrate reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1.4 mg/mL).[4]

  • Sample Solution Preparation:

    • Take a representative sample of the iron(II) sulfate drug product (e.g., a crushed tablet).

    • Accurately weigh an amount of the sample equivalent to a target concentration of iron(II) sulfate.

    • Transfer the weighed sample to a volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterSetting
ColumnTSK-GEL Super ODS (50 x 4.6 mm, 2 µm)[1][2][3]
Mobile Phase0.06 M Methanesulfonic Acid in Water:Acetonitrile (40:60, v/v)[1][2][3]
Flow Rate1.0 mL/min[2]
Column Temperature35°C[2]
Injection Volume10 µL[2]
Detection Wavelength282 nm[1][2][3]
Run TimeApproximately 5 minutes[1][2][3]

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate the following parameters:

  • Tailing Factor: The tailing factor for the iron(II) peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the iron(II) peak should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: The RSD for replicate injections of the standard solution should be ≤ 2.0%.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections.

  • Inject the standard solution(s) to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the iron(II) peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of iron(II) sulfate in the sample using the calibration curve.

Data Presentation

Quantitative Data Summary for RP-HPLC Method with UV Detection

ParameterValueReference
Linearity Range0 - 0.5 µg/mL[3]
Correlation Coefficient (r²)> 0.991[3]
Limit of Detection (LOD)2.67 ng/mL[3]
Precision (%RSD)3.11% (at 10 ng/mL)[3]
Accuracy (Recovery)98.57% - 101.69%[3]

Note: The presented data is a compilation from a similar method and should be verified during method validation in your laboratory.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_standard Prepare Standard Solution filter_solutions Filter Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions hplc_system Equilibrate HPLC System filter_solutions->hplc_system Load into Autosampler sys_suitability System Suitability Test hplc_system->sys_suitability inject_standard Inject Standard(s) sys_suitability->inject_standard inject_sample Inject Sample(s) inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Iron(II) Sulfate calibration_curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of iron(II) sulfate.

Ion_Pairing_Mechanism cluster_mobile Mobile Phase cluster_stationary Stationary Phase (C18) Fe2 Fe²⁺ Iron(II) Ion Complex [Fe²⁺...⁻O₃S-R]⁺ Ion-Pair Complex Fe2->Complex Forms Complex IP R-SO₃⁻ Ion-Pairing Agent IP->Complex C18 C18 Hydrocarbon Chains Complex->C18 Retained by Hydrophobic Interaction

Caption: Logical relationship of ion-pairing chromatography for iron(II) analysis.

References

Application Note: Titrimetric Determination of Iron(II) Sulfate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) sulfate (B86663) (FeSO₄) is a critical component in various pharmaceutical formulations, primarily for the treatment and prevention of iron-deficiency anemia. Ensuring the purity of this raw material is paramount for guaranteeing the safety, efficacy, and quality of the final drug product. Titrimetric analysis offers a robust, reliable, and cost-effective method for quantifying the iron(II) content and, consequently, the purity of iron(II) sulfate.

This application note details two widely accepted redox titration methods for the determination of iron(II) sulfate purity:

  • Permanganometric Titration: Utilizes a standardized solution of potassium permanganate (B83412) (KMnO₄) as the titrant. The permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with iron(II) ions (Fe²⁺). The endpoint is self-indicating, marked by the persistence of the purple color of the permanganate ion.[1]

  • Cerimetric Titration: Employs a standardized solution of cerium(IV) sulfate (Ce(SO₄)₂) as the titrant. Cerium(IV) ions (Ce⁴⁺) are potent oxidizing agents that react with Fe²⁺ in a 1:1 mole ratio.[2][3] A redox indicator, such as ferroin (B110374), is typically used to detect the endpoint, which is characterized by a sharp color change.[2][4]

Both methods are based on the oxidation of iron(II) to iron(III) and provide accurate and precise results when performed correctly. The choice of method may depend on factors such as reagent availability, potential interferences, and specific regulatory requirements.

Principle of the Titration Methods

The fundamental principle underlying both methods is a redox reaction where iron(II) ions are oxidized to iron(III) ions by a strong oxidizing agent (the titrant).

Permanganometric Titration: In an acidic medium (typically sulfuric acid), the permanganate ion is reduced to manganese(II) ion, while oxidizing iron(II) to iron(III).[1][5] The half-reactions and the overall net ionic equation are as follows:

  • Oxidation: 5Fe²⁺ → 5Fe³⁺ + 5e⁻

  • Reduction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

  • Overall Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[5]

Cerimetric Titration: In an acidic solution, cerium(IV) ions are reduced to cerium(III) ions as they oxidize iron(II) to iron(III). The reaction proceeds in a 1:1 stoichiometric ratio:[2][3]

  • Overall Reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺

Data Presentation

Reagent Specifications
ReagentFormulaMolar Mass ( g/mol )Typical Concentration
Iron(II) Sulfate HeptahydrateFeSO₄·7H₂O278.01Sample
Potassium PermanganateKMnO₄158.030.02 M (0.1 N)
Cerium(IV) SulfateCe(SO₄)₂332.240.1 M (0.1 N)
Sodium Oxalate (B1200264)Na₂C₂O₄134.00Primary Standard
Sulfuric AcidH₂SO₄98.081 M
Ferroin IndicatorC₃₆H₂₄FeN₆SO₄692.520.025 M
Example Titration Data and Purity Calculation (Permanganometry)
ParameterTrial 1Trial 2Trial 3
Mass of Iron(II) Sulfate Sample (g)0.50120.50050.5020
Initial Burette Reading (mL)0.000.000.00
Final Burette Reading (mL)18.0517.9818.10
Volume of KMnO₄ used (mL)18.0517.9818.10
Molarity of KMnO₄ (mol/L)0.02000.02000.0200
Moles of KMnO₄ (mol)3.61 x 10⁻⁴3.60 x 10⁻⁴3.62 x 10⁻⁴
Moles of Fe²⁺ (mol)1.805 x 10⁻³1.800 x 10⁻³1.810 x 10⁻³
Mass of FeSO₄·7H₂O (g)0.50180.50040.5032
Purity (%) 100.12 99.98 100.24
Average Purity (%) \multicolumn{3}{c}{100.11 }
Standard Deviation \multicolumn{3}{c}{0.13 }

Experimental Protocols

Protocol 1: Permanganometric Titration

4.1.1. Materials and Reagents:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) sample

  • Potassium permanganate (KMnO₄)

  • Sodium oxalate (Na₂C₂O₄), primary standard grade

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (250 mL, 500 mL)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Heating plate

4.1.2. Preparation of 0.02 M Potassium Permanganate Solution:

  • Weigh approximately 3.2 g of KMnO₄ and dissolve it in 1000 mL of distilled water.

  • Boil the solution for about an hour to oxidize any organic matter present.

  • Allow the solution to cool and stand for at least 24 hours in the dark to allow for the precipitation of manganese dioxide (MnO₂).

  • Carefully decant or filter the supernatant solution through a sintered glass funnel to obtain a clear solution. Store in a clean, dark bottle.

4.1.3. Standardization of Potassium Permanganate Solution:

  • Accurately weigh about 0.2 g of dried primary standard sodium oxalate into a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of distilled water and 20 mL of 1 M sulfuric acid.

  • Heat the solution to 60-70°C.[6]

  • Titrate the hot solution with the prepared KMnO₄ solution. The endpoint is reached when the first persistent pink color remains for about 30 seconds.[7]

  • Record the volume of KMnO₄ used and calculate the exact molarity.

4.1.4. Titration of Iron(II) Sulfate:

  • Accurately weigh about 0.5 g of the iron(II) sulfate heptahydrate sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 100 mL of distilled water and add 20 mL of 1 M sulfuric acid. The acid is added to prevent the oxidation of iron(II) by air and to provide the necessary acidic medium for the reaction.[8][9]

  • Titrate the solution with the standardized KMnO₄ solution until the first permanent pale pink color is observed.[9]

  • Record the volume of KMnO₄ solution consumed.

  • Repeat the titration at least two more times for precision.

4.1.5. Calculation of Purity:

The percentage purity of iron(II) sulfate heptahydrate is calculated using the following formula:

Purity (%) = (V × M × 5 × Molar Mass of FeSO₄·7H₂O) / (Mass of Sample) × 100

Where:

  • V = Volume of KMnO₄ solution used (L)

  • M = Molarity of KMnO₄ solution (mol/L)

  • 5 = Stoichiometric ratio of Fe²⁺ to MnO₄⁻[5]

  • Molar Mass of FeSO₄·7H₂O = 278.01 g/mol

Protocol 2: Cerimetric Titration

4.2.1. Materials and Reagents:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) sample

  • Ammonium (B1175870) cerium(IV) sulfate dihydrate ((NH₄)₄Ce(SO₄)₄·2H₂O)

  • Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), primary standard grade

  • Concentrated sulfuric acid (H₂SO₄)

  • Ferroin indicator solution

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (500 mL)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

4.2.2. Preparation of 0.1 M Cerium(IV) Sulfate Solution:

  • To 500 mL of distilled water, cautiously add 28 mL of concentrated sulfuric acid and allow the solution to cool.

  • Weigh approximately 63.2 g of ammonium cerium(IV) sulfate dihydrate and dissolve it in the cooled acid solution.

  • Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with distilled water.

4.2.3. Standardization of Cerium(IV) Sulfate Solution:

  • Accurately weigh about 0.8 g of primary standard ammonium iron(II) sulfate hexahydrate into a 250 mL Erlenmeyer flask.

  • Dissolve the solid in 100 mL of 1 M sulfuric acid.

  • Add 2-3 drops of ferroin indicator.

  • Titrate with the prepared cerium(IV) sulfate solution. The endpoint is indicated by a sharp color change from red to pale blue/green.[2]

  • Record the volume of Ce(SO₄)₂ used and calculate the exact molarity.

4.2.4. Titration of Iron(II) Sulfate:

  • Accurately weigh about 0.5 g of the iron(II) sulfate heptahydrate sample into a 250 mL Erlenmeyer flask.[2]

  • Dissolve the sample in approximately 100 mL of distilled water and add 20 mL of 1 M sulfuric acid.

  • Add 2-3 drops of ferroin indicator.

  • Titrate the solution with the standardized 0.1 M cerium(IV) sulfate solution until the endpoint color change (red to pale blue/green) is observed.[2]

  • Record the volume of Ce(SO₄)₂ solution consumed.

  • Repeat the titration at least two more times for accuracy.

4.2.5. Calculation of Purity:

The percentage purity of iron(II) sulfate heptahydrate is calculated using the following formula:

Purity (%) = (V × M × Molar Mass of FeSO₄·7H₂O) / (Mass of Sample) × 100

Where:

  • V = Volume of Ce(SO₄)₂ solution used (L)

  • M = Molarity of Ce(SO₄)₂ solution (mol/L)

  • Molar Mass of FeSO₄·7H₂O = 278.01 g/mol

Visualizations

experimental_workflow cluster_prep Preparation cluster_standardization Standardization cluster_titration Sample Titration cluster_analysis Data Analysis sample_prep Sample Preparation (Weighing Iron(II) Sulfate) titrate_sample Titration of Iron(II) Sulfate Sample with Standardized Titrant sample_prep->titrate_sample titrant_prep Titrant Preparation (KMnO4 or Ce(SO4)2) standardize Titration of Primary Standard with Titrant titrant_prep->standardize standard_prep Primary Standard Preparation (Na2C2O4 or (NH4)2Fe(SO4)2·6H2O) standard_prep->standardize calc_molarity Calculate Exact Molarity of Titrant standardize->calc_molarity calc_molarity->titrate_sample endpoint Endpoint Detection (Color Change) titrate_sample->endpoint calc_purity Calculate Purity of Iron(II) Sulfate endpoint->calc_purity

Caption: Experimental workflow for the titrimetric determination of iron(II) sulfate purity.

permanganometry_pathway Fe2 Fe²⁺ (Iron II) Fe3 Fe³⁺ (Iron III) Fe2->Fe3 Oxidation (loses e⁻) MnO4 MnO₄⁻ (Permanganate) Mn2 Mn²⁺ (Manganese II) MnO4->Mn2 Reduction (gains 5e⁻) H_plus 8H⁺ H2O 4H₂O

Caption: Redox reactions in permanganometric titration of iron(II).

cerimetry_pathway Fe2 Fe²⁺ (Iron II) Fe3 Fe³⁺ (Iron III) Fe2->Fe3 Oxidation (loses e⁻) Ce4 Ce⁴⁺ (Cerium IV) Ce3 Ce³⁺ (Cerium III) Ce4->Ce3 Reduction (gains e⁻)

Caption: Redox reactions in cerimetric titration of iron(II).

References

Application Notes and Protocols for Growing Single Crystals of Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful growth of single crystals of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O). These protocols are designed to yield high-quality crystals suitable for various research applications, including X-ray crystallography and solid-state characterization.

Introduction

Iron(II) sulfate heptahydrate, also known as ferrous sulfate or green vitriol, is an inorganic compound that forms blue-green monoclinic crystals.[1] The growth of large, well-defined single crystals of this compound can be challenging due to the propensity of the iron(II) ion to oxidize to iron(III) in the presence of air, and the tendency of the heptahydrate crystals to effloresce (lose water of hydration) in dry environments.[2] These application notes provide methodologies to mitigate these challenges and consistently produce high-quality single crystals. The primary method detailed is the slow cooling of a saturated aqueous solution, a technique that is both effective and accessible in a standard laboratory setting.

Key Considerations for Crystal Growth

Successful crystallization of iron(II) sulfate heptahydrate is dependent on several critical factors:

  • Purity of Reactants: High-purity iron(II) sulfate heptahydrate or starting materials (e.g., iron filings and sulfuric acid) are essential to avoid the incorporation of impurities into the crystal lattice.

  • Prevention of Oxidation: The oxidation of Fe(II) to Fe(III) is a primary obstacle, leading to the formation of brownish, poorly formed crystals or precipitates of iron(III) hydroxide.[1][3] Maintaining an acidic environment by adding a small amount of sulfuric acid to the crystallization solution is crucial to suppress this oxidation.[3][4][5][6]

  • Control of Supersaturation: Crystal growth occurs from a supersaturated solution. The rate at which supersaturation is achieved and maintained significantly impacts crystal quality. Slow cooling or slow evaporation methods are recommended to allow for the orderly deposition of molecules onto the growing crystal lattice, resulting in larger and more perfect crystals.[7]

  • Temperature Control: The solubility of iron(II) sulfate is highly dependent on temperature. Precise control over the cooling rate is therefore critical for controlling the rate of crystal growth. Furthermore, temperatures above 56.6°C will favor the formation of the tetrahydrate form (FeSO₄·4H₂O) rather than the desired heptahydrate.

  • Nucleation: The formation of a single, large crystal requires control over the nucleation process. This is typically achieved by introducing a single, high-quality "seed" crystal into a slightly supersaturated solution.[1][4]

Quantitative Data

The following table summarizes the solubility of iron(II) sulfate in water at various temperatures. This data is essential for preparing saturated solutions at elevated temperatures for subsequent slow cooling.

Temperature (°C)Solubility (g FeSO₄ / 100 g H₂O)
015.65
1020.5
2026.2
2529.51
3032.8
4040.1
5048.6
5451.35

Data compiled from various chemical resources.

Experimental Protocols

Two primary protocols are provided below. The first details the preparation of the iron(II) sulfate solution, and the second outlines the process for growing single crystals by slow cooling.

Protocol 1: Preparation of a Saturated Iron(II) Sulfate Solution

This protocol describes the preparation of a stock solution of iron(II) sulfate suitable for crystallization.

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), high purity

  • Distilled or deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Beakers

  • Graduated cylinders

  • Heating plate with magnetic stirring capability

  • Magnetic stir bar

  • Filter paper and funnel

Procedure:

  • Determine the desired saturation temperature. Based on the solubility table, choose a temperature at which to prepare the saturated solution. A temperature between 40°C and 50°C is a good starting point.

  • Calculate the required amounts of solute and solvent. For example, to prepare a saturated solution at 40°C, you will need approximately 40.1 g of FeSO₄·7H₂O per 100 mL of distilled water. It is advisable to prepare a slight excess of the saturated solution.

  • Dissolve the iron(II) sulfate. In a beaker, combine the calculated amount of distilled water and a magnetic stir bar. Gently heat the water on a hot plate to the chosen saturation temperature while stirring.

  • Slowly add the iron(II) sulfate heptahydrate powder to the heated water. Continue stirring until all the solid has dissolved.

  • Acidify the solution. To prevent oxidation, carefully add a few drops of concentrated sulfuric acid to the solution. The goal is to achieve a slightly acidic pH. A pH range of 3-4 is generally effective.

  • Ensure complete dissolution. If any solid remains, continue heating and stirring at the saturation temperature. If necessary, add a small amount of additional distilled water until all the solid dissolves.

  • Hot filtration. To remove any insoluble impurities, perform a hot filtration of the saturated solution through a pre-heated funnel with filter paper into a clean, pre-warmed beaker. This step is crucial to prevent premature crystallization on the filter paper.

  • The resulting clear, pale green solution is now ready for use in the crystal growing protocol.

Protocol 2: Single Crystal Growth by Slow Cooling

This protocol details the process of growing a single crystal from a seed crystal using the slow cooling method.

Materials:

  • Saturated iron(II) sulfate solution (from Protocol 1)

  • High-quality seed crystal of FeSO₄·7H₂O

  • Crystallization dish or beaker

  • Nylon fishing line or thin polymer thread

  • A support for suspending the seed crystal (e.g., a pencil or glass rod)

  • A well-insulated container (e.g., a Dewar flask or a styrofoam box)

  • Parafilm or a watch glass to cover the crystallization vessel

Procedure:

  • Seed Crystal Preparation and Selection:

    • To obtain initial seed crystals, allow a small amount of the saturated solution to evaporate slowly in a shallow dish.

    • From the resulting small crystals, select a well-formed, transparent single crystal with sharp edges. This will be your seed crystal.[1]

  • Mounting the Seed Crystal:

    • Carefully tie the selected seed crystal to a thin nylon fishing line.

  • Preparing the Growth Solution:

    • Gently heat the saturated iron(II) sulfate solution prepared in Protocol 1 to a few degrees above its saturation temperature to ensure all micro-crystals are dissolved.

    • Allow the solution to cool back down to its saturation temperature.

  • Introducing the Seed Crystal:

    • Suspend the mounted seed crystal in the center of the saturated solution, ensuring it is not touching the sides or bottom of the container. The support rod laid across the top of the beaker can be used to adjust the height of the seed crystal.

  • Initiating Slow Cooling:

    • Cover the crystallization vessel with a watch glass or parafilm to prevent rapid evaporation and contamination.

    • Place the entire crystallization setup into an insulated container to promote a very slow rate of cooling. This is the most critical step for growing large, high-quality crystals. A cooling rate of 1-2°C per day is ideal.

  • Monitoring Crystal Growth:

    • Observe the crystal growth over several days. The seed crystal should grow larger as the solution slowly cools and becomes more supersaturated.

    • If small, unwanted crystals begin to form on the main crystal or in the solution, they should be carefully removed. This can be done by briefly re-warming the solution to dissolve the smaller crystals, and then resuming the slow cooling process.

  • Harvesting the Crystal:

    • Once the crystal has reached the desired size, carefully remove it from the solution.

    • Gently blot the crystal dry with a filter paper. Do not rub the surface.

  • Crystal Storage:

    • Iron(II) sulfate heptahydrate crystals are susceptible to both oxidation and dehydration.[2]

    • For short-term storage, place the crystal in a sealed container with a small amount of the mother liquor to maintain a humid atmosphere.

    • For long-term storage, coating the crystal with a clear, inert material such as mineral oil or clear nail polish can help to preserve it.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for growing single crystals of iron(II) sulfate heptahydrate.

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Storage prep_start Start dissolve Dissolve FeSO4·7H2O in heated water prep_start->dissolve acidify Acidify with H2SO4 (pH 3-4) dissolve->acidify hot_filter Hot Filtration acidify->hot_filter suspend_seed Suspend Seed in Saturated Solution hot_filter->suspend_seed seed_prep Prepare/Select Seed Crystal seed_prep->suspend_seed slow_cool Slow Cooling (Insulated Environment) suspend_seed->slow_cool monitor Monitor Growth slow_cool->monitor harvest Harvest Crystal monitor->harvest dry Gently Dry harvest->dry store Store in Sealed Container dry->store

Caption: Experimental workflow for single crystal growth.

References

Application Notes and Protocols: Synthesis of Iron Oxide Nanoparticles using Iron(II) Sulfate for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of iron oxide nanoparticles (IONPs), specifically magnetite (Fe₃O₄), using iron(II) sulfate (B86663). The protocols focus on the widely used co-precipitation method and subsequent surface functionalization for applications in drug delivery.

Introduction

Iron oxide nanoparticles have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and ease of synthesis.[1] Among the various iron oxides, magnetite (Fe₃O₄) is of particular interest for applications such as magnetic resonance imaging (MRI), hyperthermia cancer therapy, and targeted drug delivery.[2][3][4] The co-precipitation method, which involves the precipitation of iron ions from an aqueous solution, is a straightforward and scalable approach for producing these nanoparticles.[1][5] This document outlines the synthesis of Fe₃O₄ nanoparticles using iron(II) sulfate and an iron(III) salt, followed by protocols for surface modification to enhance their utility in drug delivery systems.

Synthesis of Magnetite (Fe₃O₄) Nanoparticles by Co-Precipitation

The co-precipitation method relies on the chemical reaction of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in an alkaline solution. The stoichiometry of the Fe²⁺ to Fe³⁺ ratio is crucial for the formation of pure magnetite.[6]

Experimental Protocol: Co-precipitation Synthesis

This protocol describes a typical synthesis of magnetite nanoparticles.

Materials:

Procedure:

  • Prepare a solution of iron(III) chloride (e.g., 0.2 M) and a solution of iron(II) sulfate (e.g., 0.1 M) in deionized water.

  • Mix the iron(III) and iron(II) salt solutions in a 2:1 molar ratio of Fe³⁺ to Fe²⁺.[6]

  • Heat the mixed iron salt solution to a desired temperature (e.g., 80°C) with vigorous stirring.

  • Slowly add a base, such as ammonium hydroxide or sodium hydroxide, dropwise to the solution until the pH reaches a value between 9 and 11.[6] A black precipitate of magnetite nanoparticles will form.

  • Continue stirring the suspension for a period of 1 to 2 hours at the elevated temperature to allow for crystal growth.[6]

  • Cool the suspension to room temperature.

  • Separate the magnetite nanoparticles from the solution using a strong magnet and decant the supernatant.

  • Wash the nanoparticles several times with deionized water until the pH of the washing solution becomes neutral.

  • Finally, wash the nanoparticles with ethanol and dry them in an oven or vacuum desiccator.[6]

Factors Influencing Nanoparticle Properties

The physicochemical properties of the synthesized magnetite nanoparticles, such as size, shape, and magnetic behavior, are highly dependent on the reaction conditions.

ParameterEffect on Nanoparticle PropertiesReference
Fe²⁺/Fe³⁺ Molar Ratio A molar ratio of 1:2 is optimal for the formation of pure magnetite (Fe₃O₄). Deviations can lead to the formation of other iron oxide phases.[6]
pH Higher pH values (around 11) tend to produce smaller nanoparticles due to a higher nucleation rate. The desired phase of magnetite is typically achieved at a pH greater than 9.[7][8]
Temperature Increasing the reaction temperature generally leads to the formation of larger nanoparticles with higher crystallinity.[9]
Stirring Rate A high stirring rate is essential to ensure a homogeneous reaction mixture and to obtain nanoparticles with a narrow size distribution.[10]
Precipitating Agent The type of base used (e.g., NaOH vs. NH₄OH) can influence the particle size and morphology. For instance, using sodium hydroxide may lead to cubic-shaped particles, while ammonium hydroxide can produce spherical particles.[6]

Surface Functionalization for Drug Delivery

Bare iron oxide nanoparticles are prone to aggregation and lack the specific functional groups required for drug conjugation. Therefore, surface modification is a critical step for their application in drug delivery.[11][12]

Experimental Protocol: Silica (B1680970) Coating of Magnetite Nanoparticles

Silica coating provides a stable and biocompatible surface that can be further functionalized.[13]

Materials:

  • Synthesized magnetite nanoparticles

  • Ethanol

  • Deionized water

  • Ammonium hydroxide

  • Tetraethyl orthosilicate (B98303) (TEOS)

Procedure:

  • Disperse the magnetite nanoparticles in a mixture of ethanol and deionized water.

  • Add ammonium hydroxide to the suspension to act as a catalyst.

  • Slowly add TEOS to the suspension while stirring vigorously.

  • Allow the reaction to proceed for several hours to form a silica shell around the magnetite nanoparticles.

  • Separate the silica-coated nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles several times with ethanol and deionized water to remove any unreacted reagents.

  • Dry the functionalized nanoparticles.

Drug Loading and Release

The functionalized nanoparticles can be loaded with therapeutic agents through various mechanisms, including physical adsorption, covalent bonding, or encapsulation.[14]

Experimental Protocol: Doxorubicin (B1662922) (DOX) Loading

This protocol provides a general procedure for loading the anticancer drug doxorubicin onto the surface of functionalized nanoparticles.

Materials:

  • Functionalized magnetite nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse the functionalized nanoparticles in an aqueous solution.

  • Add a solution of DOX to the nanoparticle suspension.

  • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for drug loading.[3]

  • Separate the drug-loaded nanoparticles from the solution using a strong magnet.[3]

  • Wash the nanoparticles with PBS to remove any unbound drug.[3]

  • The amount of loaded drug can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.

Visualization of Experimental Workflow and Drug Delivery Mechanism

Diagrams

Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis FeSO4 Iron(II) Sulfate Solution Mixing Mixing (Fe2+/Fe3+ = 1:2) FeSO4->Mixing FeCl3 Iron(III) Chloride Solution FeCl3->Mixing Precipitation Co-precipitation (Add Base, Adjust pH) Mixing->Precipitation Aging Aging & Crystal Growth Precipitation->Aging Washing Washing & Separation Aging->Washing Drying Drying Washing->Drying IONPs Iron Oxide Nanoparticles Drying->IONPs

Caption: Workflow for the synthesis of iron oxide nanoparticles.

Drug_Delivery_Workflow cluster_functionalization Functionalization & Drug Loading IONPs Bare IONPs Coating Surface Coating (e.g., Silica) IONPs->Coating Functionalized_IONPs Functionalized IONPs Coating->Functionalized_IONPs Drug_Loading Drug Loading (e.g., Doxorubicin) Functionalized_IONPs->Drug_Loading Drug_Loaded_IONPs Drug-Loaded IONPs Drug_Loading->Drug_Loaded_IONPs

Caption: Workflow for nanoparticle functionalization and drug loading.

Magnetic_Targeting cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) a Drug-Loaded IONP b External Magnetic Field a->b Injection & Magnetic Guidance c Accumulation of IONPs b->c d Drug Release c->d e Therapeutic Effect d->e

References

Troubleshooting & Optimization

Preventing oxidation of iron(II) sulfate solutions to iron(III)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of iron(II) sulfate (B86663) (FeSO₄) solutions to iron(III) sulfate (Fe₂(SO₄)₃).

Frequently Asked Questions (FAQs)

Q1: Why is my iron(II) sulfate solution turning yellow or brown?

A1: The color change from a pale green to a yellow or brown hue is a visual indicator that the iron(II) ions (Fe²⁺) are oxidizing to iron(III) ions (Fe³⁺).[1][2] This oxidation is primarily caused by atmospheric oxygen.

Q2: How can I prevent the oxidation of my iron(II) sulfate solution?

A2: Several methods can be employed to stabilize iron(II) sulfate solutions:

  • Acidification: Adding a dilute acid, most commonly sulfuric acid (H₂SO₄), is a standard and effective method to inhibit oxidation.[2][3][4]

  • Use of a More Stable Salt: For applications where the presence of ammonium (B1175870) ions is acceptable, using Mohr's salt (ammonium iron(II) sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O) is recommended as it is more resistant to air oxidation.[5]

  • Addition of a Reducing Agent: Introducing a reducing agent can help maintain iron in its +2 oxidation state.

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.

  • Proper Storage: Solutions should be stored in tightly sealed, dark bottles, away from light and heat, to slow down the oxidation process.[3]

Q3: What is the optimal pH for a stable iron(II) sulfate solution?

A3: To minimize oxidation, the pH of the iron(II) sulfate solution should be maintained below 5.[6] In acidic conditions, the oxidation of iron(II) is significantly slowed.

Q4: For how long can I store an iron(II) sulfate solution?

A4: The stability of an iron(II) sulfate solution depends on the preparation and storage conditions. A freshly prepared, acidified solution stored properly can be stable for a reasonable period. However, for quantitative applications, it is best practice to use a freshly prepared solution or to standardize the solution before each use. The use of Mohr's salt can provide a more stable solution for longer-term storage.[5]

Q5: Can I use hydrochloric acid instead of sulfuric acid to stabilize the solution?

A5: While sulfuric acid is more common, hydrochloric acid can also be used to acidify the solution. However, it is important to consider any potential interference of chloride ions in subsequent reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Solution turns yellow/brown immediately upon preparation. The water used for dissolution contains a high concentration of dissolved oxygen.Use freshly boiled and cooled deionized or distilled water to minimize dissolved oxygen content.
The iron(II) sulfate salt used was already partially oxidized.Use high-purity iron(II) sulfate that is pale green in color. If the salt appears yellowish or brownish, it may be old or improperly stored.
Solution gradually turns yellow/brown over a short period. The solution was not sufficiently acidified.Ensure the pH of the solution is below 5 by adding an adequate amount of dilute sulfuric acid.
The solution is exposed to air and light.Store the solution in a tightly capped, amber glass bottle to protect it from air and light.
A reddish-brown precipitate forms in the solution. The pH of the solution is too high, leading to the precipitation of iron(III) hydroxide.Acidify the solution with dilute sulfuric acid to lower the pH and redissolve the precipitate.
Inconsistent results in experiments using the iron(II) sulfate solution. The concentration of Fe²⁺ has decreased due to oxidation.Standardize the iron(II) sulfate solution before each use to determine its exact concentration. Consider preparing a fresh solution for each experiment.

Data Presentation: Comparison of Stabilization Methods

Stabilization Method Principle of Action Effectiveness Considerations
Acidification (e.g., with H₂SO₄) Lowers the pH, which inhibits the oxidation of Fe²⁺ by atmospheric oxygen.Highly effective; little to no oxidation occurs at a pH < 5.[6]The added acid and its conjugate base may interfere with subsequent reactions.
Use of Mohr's Salt The salt itself is inherently more stable and resistant to oxidation in the solid state and in solution compared to iron(II) sulfate.[5]Very effective for preparing more stable standard solutions.Introduces ammonium ions into the solution, which may not be suitable for all applications.
Addition of Metallic Iron (e.g., an iron nail) Any Fe³⁺ ions that form are reduced back to Fe²⁺ by the metallic iron (Fe⁰ + 2Fe³⁺ → 3Fe²⁺).Effective for long-term storage of stock solutions.May introduce impurities from the metallic iron. The iron nail needs to be removed before use.
Use of Reducing Agents (e.g., Ascorbic Acid) Chemically reduces any Fe³⁺ back to Fe²⁺.Can be effective, but the stability of the reducing agent itself needs to be considered.The reducing agent or its oxidation products might interfere with the intended application of the iron(II) solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Iron(II) Sulfate Solution

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized or distilled water, freshly boiled and cooled

  • 1000 mL volumetric flask

  • Beaker

  • Graduated cylinder

Procedure:

  • Carefully add approximately 40 mL of concentrated sulfuric acid to 200 mL of cold, deionized water in a beaker while stirring.[7] Allow the mixture to cool to room temperature.

  • Accurately weigh 27.8 g of iron(II) sulfate heptahydrate.

  • Dissolve the weighed FeSO₄·7H₂O in the cooled sulfuric acid solution.[7]

  • Quantitatively transfer the solution to a 1000 mL volumetric flask.

  • Dilute to the mark with freshly boiled and cooled deionized water.[7]

  • Stopper the flask and mix the solution thoroughly by inverting it several times.

  • Store the solution in a tightly sealed, amber glass bottle.

Protocol 2: Standardization of Iron(II) Sulfate Solution by Titration with Potassium Permanganate (B83412)

Materials:

  • Prepared iron(II) sulfate solution

  • Standardized 0.02 M potassium permanganate (KMnO₄) solution

  • Dilute sulfuric acid (1 M)

  • Burette

  • Pipette (25 mL)

  • Conical flask (250 mL)

  • White tile

Procedure:

  • Rinse the burette with a small amount of the standardized KMnO₄ solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.

  • Pipette 25.0 mL of the iron(II) sulfate solution into a conical flask.

  • Add approximately 25 mL of 1 M sulfuric acid to the conical flask to ensure the solution is sufficiently acidic.

  • Place the conical flask on a white tile to easily observe the color change.

  • Titrate the iron(II) sulfate solution with the KMnO₄ solution from the burette. The purple permanganate solution will be decolorized as it reacts with the iron(II) ions.

  • The endpoint is reached when a faint, permanent pink color persists in the solution for about 30 seconds, indicating a slight excess of KMnO₄.

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results (volumes that agree within 0.1 mL).

  • Calculate the concentration of the iron(II) sulfate solution using the titration results.

Mandatory Visualizations

Oxidation_Pathway Fe_II Iron(II) Sulfate Solution (FeSO₄ - Pale Green) Fe_III Iron(III) Sulfate Solution (Fe₂(SO₄)₃ - Yellow/Brown) Fe_II->Fe_III Oxidation O2 Atmospheric Oxygen (O₂) O2->Fe_III H2O Water (H₂O) H2O->Fe_III

Caption: Oxidation pathway of iron(II) sulfate to iron(III) sulfate.

Troubleshooting_Workflow start Iron(II) Sulfate Solution Shows Discoloration check_pH Is the pH < 5? start->check_pH check_storage Is the solution stored in a sealed, dark container? check_pH->check_storage Yes acidify Action: Acidify with dilute H₂SO₄ check_pH->acidify No check_water Was boiled, cooled water used? check_storage->check_water Yes improve_storage Action: Transfer to a suitable container and store properly check_storage->improve_storage No prepare_new Action: Prepare a fresh solution with boiled water check_water->prepare_new No stable_solution Stable Solution check_water->stable_solution Yes acidify->stable_solution improve_storage->stable_solution prepare_new->stable_solution

Caption: Troubleshooting workflow for discolored iron(II) sulfate solutions.

References

How to store iron(II) sulfate heptahydrate to prevent dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(II) sulfate (B86663) heptahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store iron(II) sulfate heptahydrate to prevent dehydration?

A1: To prevent dehydration, iron(II) sulfate heptahydrate should be stored in tightly closed, airtight containers in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 15°C and 25°C.[4][5][6] It is also crucial to protect the compound from direct sunlight and moisture.[7][8]

Q2: What are the visible signs of dehydration in iron(II) sulfate heptahydrate?

A2: Iron(II) sulfate heptahydrate is a blue-green crystalline solid.[9][10] Upon dehydration, it loses its water of crystallization and transforms into a white anhydrous solid.[10] The appearance of white or pale, powdery spots on the surface of the green crystals is a common sign of dehydration, a process also known as efflorescence.

Q3: At what temperature does iron(II) sulfate heptahydrate begin to lose its water of crystallization?

A3: The dehydration process begins at relatively low temperatures. The initial loss of three water molecules occurs at temperatures between 60°C and 70°C.[11][12] At 64°C, the release of crystal water begins.[4][7] Further heating leads to the formation of the monohydrate and eventually the anhydrous form at higher temperatures.[11][12]

Q4: Can dehydrated iron(II) sulfate heptahydrate be rehydrated?

A4: While in some cases partially dehydrated salts can be rehydrated by exposure to a humid environment, it is challenging to restore the precise heptahydrate crystal structure uniformly. For quantitative applications, it is recommended to use fresh, properly stored material to ensure the correct stoichiometry.

Q5: Is iron(II) sulfate heptahydrate sensitive to air?

A5: Yes, iron(II) sulfate heptahydrate is sensitive to air and moisture.[5][9] The iron(II) ion is susceptible to oxidation to iron(III), especially in the presence of moisture. This is why storage in a tightly sealed container is critical.

Troubleshooting Guide

Problem Possible Cause Solution
The iron(II) sulfate heptahydrate crystals appear pale or have white powder on the surface.Dehydration (Efflorescence): The container may not be airtight, or the storage area may be too warm or have low humidity.Transfer the compound to a new, airtight container. Ensure the storage area is cool, dry, and within the recommended temperature range of 15-25°C. For future use, consider storing in a desiccator for a more controlled environment.
The compound has formed clumps or appears moist.Hygroscopicity: The compound has absorbed moisture from the atmosphere due to improper sealing or storage in a high-humidity environment.If the material is only slightly clumpy, it may be possible to gently break up the clumps with a clean, dry spatula before use. However, for accurate quantitative work, it is best to discard the compromised material as the water content is no longer that of the heptahydrate.
Inconsistent experimental results when using the same batch of iron(II) sulfate heptahydrate.Inhomogeneous Hydration State: The batch may have undergone partial and uneven dehydration, leading to variations in the molar mass of the compound used.It is crucial to use a homogenous batch for a series of experiments. If dehydration is suspected, a verification of the water content should be performed (see Experimental Protocols).

Quantitative Data Summary

Parameter Value Notes
Recommended Storage Temperature 15 - 25 °CTo maintain chemical and physical stability.[4][5][6]
Melting Point / Onset of Dehydration 64 °CThe temperature at which the release of crystal water begins.[4][7]
Initial Dehydration Temperature Range 60 - 70 °CLeads to the loss of the first three water molecules, forming FeSO₄·4H₂O.[11][12]
Further Dehydration ~150 °CFormation of iron(II) sulfate monohydrate (FeSO₄·H₂O).[12][13]
Complete Dehydration >225 °CFormation of anhydrous iron(II) sulfate (FeSO₄).[12][13]

Experimental Protocols

Experiment: Verification of the Hydration State of Iron(II) Sulfate by Gravimetric Analysis

Objective: To determine the number of water molecules of crystallization in a sample of iron(II) sulfate hydrate (B1144303) and thus verify if it is the heptahydrate form.

Materials:

  • Iron(II) sulfate hydrate sample

  • Drying oven

  • Porcelain crucible and lid

  • Analytical balance (accurate to 0.001 g)

  • Desiccator

  • Spatula

  • Tongs

Methodology:

  • Crucible Preparation:

    • Place a clean, empty porcelain crucible with its lid slightly ajar in a drying oven set to 110°C for 30 minutes to ensure it is completely dry.

    • Using tongs, transfer the crucible and lid to a desiccator and allow them to cool to room temperature (approximately 15-20 minutes).

    • Once cooled, weigh the crucible and lid accurately on an analytical balance. Record this mass.

    • Repeat the heating, cooling, and weighing cycle until a constant mass is achieved (two consecutive readings are within ±0.002 g).

  • Sample Preparation:

    • Add approximately 2-3 g of the iron(II) sulfate hydrate sample to the pre-weighed crucible.

    • Weigh the crucible, lid, and sample together accurately. Record this mass.

  • Dehydration:

    • Place the crucible containing the sample, with the lid slightly ajar, into the drying oven pre-heated to a temperature that will ensure dehydration without decomposition. A temperature of approximately 150°C is suitable to drive off the water of hydration to form the monohydrate, and a higher temperature around 250°C can be used to aim for the anhydrous form. For this protocol, we will aim for complete dehydration to the anhydrous form at 250°C.

    • Heat the sample for at least 2 hours.

  • Cooling and Weighing:

    • After the heating period, use tongs to carefully remove the crucible from the oven and place it in a desiccator to cool to room temperature. Ensure the lid is placed securely on the crucible during cooling to prevent re-absorption of moisture.

    • Once cooled, weigh the crucible, lid, and the anhydrous sample. Record this mass.

    • Repeat the process of heating (for 1-hour intervals), cooling, and weighing until a constant mass is achieved.

  • Calculations:

    • Calculate the mass of the initial hydrated sample.

    • Calculate the mass of the water lost.

    • Calculate the mass of the anhydrous iron(II) sulfate.

    • Determine the moles of water lost and the moles of anhydrous iron(II) sulfate.

    • Calculate the ratio of moles of water to moles of anhydrous iron(II) sulfate to determine the value of 'x' in FeSO₄·xH₂O. For the heptahydrate, this value should be approximately 7.

Visualizations

G cluster_storage Storage Conditions cluster_state State of Iron(II) Sulfate correct_storage Correct Storage (15-25°C, Airtight, Dry, Dark) heptahydrate Stable Heptahydrate (FeSO₄·7H₂O) Blue-Green Crystals correct_storage->heptahydrate Maintains Hydration incorrect_storage Incorrect Storage (>25°C or <15°C, Not Airtight, Humid/Light) dehydrated Dehydrated Form (e.g., FeSO₄·4H₂O, FeSO₄) White Powder incorrect_storage->dehydrated Causes Dehydration

Caption: Logical relationship between storage conditions and the hydration state of iron(II) sulfate.

References

Technical Support Center: Stabilization and Use of Ferrous Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous sulfate (B86663) solutions. Below you will find detailed information on stabilizing these solutions, experimental protocols, and the role of iron in cellular processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly prepared ferrous sulfate solution has a yellow or brownish tint. What is the cause and how can I prevent this?

A1: A yellow or brownish color indicates the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] Pure ferrous sulfate solutions should be pale green. This oxidation is the primary cause of solution instability.

Troubleshooting Steps:

  • Use High-Purity Reagents: Start with high-quality ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Wash Crystals: Before dissolving, briefly wash the ferrous sulfate crystals with deionized water to remove any pre-existing oxidized (brownish) coating.

  • Deoxygenate Your Solvent: The main culprit for oxidation is dissolved oxygen. Before adding the ferrous sulfate, purge your deionized water with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Acidify the Solution: Oxidation of Fe²⁺ is significantly slower in acidic conditions. Adding a small amount of acid is a common and effective stabilization method. Sulfuric acid is often preferred as it does not introduce a new type of anion.

Q2: What is the optimal pH for a stable ferrous sulfate solution?

A2: The rate of oxidation of ferrous iron increases significantly at higher pH. For maximum stability, it is recommended to maintain the pH of the solution below 4. Little to no oxidation is observed in solutions with a pH value less than 5.[2]

Q3: How does temperature affect the stability of my ferrous sulfate solution?

A3: Higher temperatures increase the rate of oxidation. For a given pH, the rate of oxidation can increase tenfold for a 15°C rise in temperature.[3] Therefore, it is advisable to prepare and store ferrous sulfate solutions at low to moderate temperatures (e.g., 2-8°C) when not in use.

Q4: Can I use an antioxidant to stabilize my ferrous sulfate solution? If so, which one and at what concentration?

A4: Yes, antioxidants are an effective way to stabilize ferrous sulfate solutions. Ascorbic acid (Vitamin C) and citric acid are commonly used. They work by reducing any Fe³⁺ that forms back to Fe²⁺ and by chelating the iron, which can modulate its reactivity.

  • Ascorbic Acid: Can be added to your ferrous sulfate solution. While specific concentrations can vary depending on the application, a molar ratio of at least 2:1 of ascorbic acid to iron is often recommended to enhance iron stability and absorption in biological systems.

  • Citric Acid: Also acts as a chelating agent and can help stabilize ferrous sulfate solutions.

Q5: My Fenton reaction is not working as expected. What are some common troubleshooting steps?

A5: The Fenton reaction, which uses ferrous sulfate and hydrogen peroxide to generate highly reactive hydroxyl radicals, is sensitive to several parameters.

Troubleshooting Checklist:

  • pH Control: The optimal pH for the Fenton reaction is typically between 3 and 5.[4][5] If the pH is too high, iron will precipitate as ferric hydroxide (B78521) (Fe(OH)₃), and the catalytic decomposition of H₂O₂ will be favored over hydroxyl radical formation.[4] If the pH is too low, the reaction can be inhibited.

  • Reagent Quality: Ensure your ferrous sulfate solution is not significantly oxidized (i.e., it should be pale green, not brownish-yellow). Use a fresh, stabilized hydrogen peroxide solution.

  • Reagent Ratios: The ratio of ferrous iron to hydrogen peroxide is critical and application-dependent. Typical weight ratios of Fe²⁺ to H₂O₂ are in the range of 1:5 to 1:10.[4]

  • Presence of Scavengers: Certain ions and organic molecules can act as hydroxyl radical scavengers, reducing the efficiency of your reaction. Common scavengers include chloride, bicarbonate, and some organic acids.

Data on Ferrous Sulfate Stability

The stability of ferrous sulfate solutions is influenced by several factors. The following tables summarize the impact of pH and temperature on the oxidation of ferrous iron.

Table 1: Effect of pH on the Oxidation of Ferrous Sulfate

pH of SolutionPercentage of Fe²⁺ Oxidized (after 3 hours of aeration)
1.00.00%
2.00.00%
3.00.00%
4.04.28%
5.044.25%
6.054.85%

Data adapted from a study on the influence of pH on the oxidation of a 0.1 M ferrous sulfate solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Ferrous Sulfate Solution

This protocol describes the preparation of 1 liter of a stabilized 0.1 M ferrous sulfate solution using acidification.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, M.W. 278.01 g/mol )

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • 1 L volumetric flask

  • Beakers and graduated cylinders

  • Inert gas source (Nitrogen or Argon) with tubing

  • Stir plate and stir bar

Procedure:

  • Deoxygenation of Water: Place approximately 800 mL of deionized water into a 1 L beaker. Purge the water with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Acidification: While stirring the deoxygenated water, carefully add 50 mL of concentrated sulfuric acid. The solution will become warm. Allow it to cool to room temperature.

  • Weighing Ferrous Sulfate: Accurately weigh 27.80 g of clear, pale green ferrous sulfate heptahydrate crystals.

  • Dissolution: Add the weighed ferrous sulfate to the cooled, acidified water and stir until completely dissolved.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with small portions of deoxygenated deionized water and add the rinsings to the volumetric flask. Bring the final volume to the 1 L mark with deoxygenated deionized water.

  • Storage: Transfer the solution to a tightly sealed, amber glass bottle to protect it from light and air. Store at 2-8°C.

  • Standardization (if required for quantitative analysis): The exact concentration of the prepared solution can be determined by titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.[6]

Protocol 2: General Procedure for a Fenton Reaction for Wastewater Treatment

This protocol provides a general workflow for using a stabilized ferrous sulfate solution in a Fenton reaction to treat organic pollutants in a wastewater sample.

Materials:

  • Stabilized 0.1 M ferrous sulfate solution (from Protocol 1)

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Wastewater sample

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Beaker or reaction vessel

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Place a known volume of the wastewater sample into the reaction vessel.

  • pH Adjustment: While stirring, adjust the pH of the wastewater to between 3 and 4 using sulfuric acid.[4][5]

  • Addition of Ferrous Sulfate: Add the required volume of the stabilized 0.1 M ferrous sulfate solution to achieve the desired catalyst concentration.

  • Initiation of Fenton Reaction: Slowly add the 30% hydrogen peroxide solution to the reaction mixture. This step is exothermic, so the H₂O₂ should be added cautiously to control the temperature.

  • Reaction: Allow the reaction to proceed for the desired amount of time (typically 30-60 minutes), maintaining the pH between 3 and 6.[7] The solution may change color during the reaction.

  • Quenching and Neutralization: After the reaction is complete, raise the pH to above 7 with sodium hydroxide to stop the reaction and precipitate the iron as ferric hydroxide (Fe(OH)₃).

  • Flocculation and Sedimentation: The precipitated iron hydroxide will flocculate and settle, removing the catalyst and some organic matter from the solution.

  • Analysis: The treated supernatant can then be analyzed for the removal of the target organic pollutants.

Visualizations

Experimental_Workflow cluster_prep Preparation of Stabilized Ferrous Sulfate Solution cluster_fenton Application: Fenton Reaction for Wastewater Treatment prep_start Start: Prepare Stabilized FeSO4 Solution deoxygenate Deoxygenate Water (N2 or Ar purge) prep_start->deoxygenate acidify Acidify Water (add H2SO4) deoxygenate->acidify weigh Weigh FeSO4·7H2O acidify->weigh dissolve Dissolve FeSO4 in acidified water weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store in airtight, amber bottle at 2-8°C volume->store prep_end End: Stabilized FeSO4 Solution Ready store->prep_end add_feso4 Add Stabilized FeSO4 Solution prep_end->add_feso4 Use in Experiment fenton_start Start: Fenton Reaction adjust_ph Adjust Wastewater pH to 3-4 fenton_start->adjust_ph adjust_ph->add_feso4 add_h2o2 Slowly Add H2O2 (Monitor Temperature) add_feso4->add_h2o2 react Reaction (30-60 min) add_h2o2->react quench Quench Reaction (Adjust pH > 7) react->quench settle Flocculation and Settling quench->settle analyze Analyze Supernatant settle->analyze fenton_end End: Treated Wastewater analyze->fenton_end

Caption: Workflow for preparing a stabilized ferrous sulfate solution and its use in a Fenton reaction.

Iron_Signaling_Pathway cluster_cellular_iron Cellular Iron Metabolism cluster_signaling Iron-Responsive Signaling extracellular_fe Extracellular Fe³⁺-Transferrin tfr1 Transferrin Receptor 1 (TfR1) extracellular_fe->tfr1 Binds endocytosis Endocytosis tfr1->endocytosis endosome Endosome (Acidification) endocytosis->endosome dmt1 DMT1 endosome->dmt1 Fe³⁺ -> Fe²⁺ (STEAP3) lip Labile Iron Pool (Fe²⁺) dmt1->lip ferritin Ferritin (Iron Storage, Fe³⁺) lip->ferritin Storage mitochondria Mitochondria lip->mitochondria ferroportin Ferroportin (FPN) (Iron Export) lip->ferroportin irp Iron Regulatory Proteins (IRPs) lip->irp Regulates Binding Activity ferritin->lip Release heme_synthesis Heme Synthesis mitochondria->heme_synthesis isc_synthesis Fe-S Cluster Synthesis mitochondria->isc_synthesis extracellular_fe2 Extracellular Fe³⁺ ferroportin->extracellular_fe2 Fe²⁺ -> Fe³⁺ (Hephaestin) hepcidin Hepcidin hepcidin->ferroportin Inhibits ire Iron Responsive Elements (IREs) irp->ire Binds to mRNA translation_reg Translational Regulation (e.g., Ferritin, TfR1) ire->translation_reg

Caption: Overview of cellular iron metabolism and signaling pathways.

References

Technical Support Center: Purification of Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and experimental protocols for the removal of iron(III) impurities from iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O).

Frequently Asked Questions (FAQs)

Q1: Why has my iron(II) sulfate heptahydrate turned yellow or brown?

A1: Pure iron(II) sulfate heptahydrate consists of blue-green crystals.[1][2] The appearance of yellow or brown discoloration indicates the presence of iron(III) impurities. This occurs because iron(II) is susceptible to oxidation to iron(III) when exposed to air.[1][3]

Q2: What is the primary method for removing iron(III) impurities?

A2: The most common and effective method is to dissolve the impure salt in water, reduce the iron(III) ions back to iron(II) using metallic iron (such as iron filings or steel wool), and then recrystallize the purified iron(II) sulfate.[4][5][6]

Q3: What is the chemical principle behind using metallic iron for purification?

A3: Metallic iron (Fe) is a reducing agent that can donate electrons to reduce iron(III) ions (Fe³⁺) to iron(II) ions (Fe²⁺). The metallic iron itself is oxidized to iron(II) ions in the process. The reaction is: Fe₂(SO₄)₃ + Fe → 3 FeSO₄.[7]

Q4: Why is a small amount of sulfuric acid sometimes added during the purification process?

A4: Adding a small amount of dilute sulfuric acid helps to prevent the hydrolysis of iron salts and can also help to dissolve any basic iron(III) sulfates that may have formed.[1][8] It also helps to prevent the re-oxidation of the iron(II) sulfate during the process.[3]

Q5: How can I tell when the reduction of iron(III) to iron(II) is complete?

A5: The color of the solution is a good indicator. A solution containing iron(III) impurities will typically appear yellow or brown. As the reduction proceeds, the solution will turn a clear, pale green, which is the characteristic color of the hydrated iron(II) ion, [Fe(H₂O)₆]²⁺.[2][4][5]

Q6: How should I store the purified iron(II) sulfate heptahydrate crystals to prevent re-oxidation?

A6: To prevent the crystals from oxidizing again, they should be stored in a tightly sealed, airtight container.[4][5] Storing them in a vacuum bag or with a small piece of moist cloth inside the container can also help maintain their integrity.[4][5]

Experimental Protocol: Purification by Reduction and Recrystallization

This protocol details the steps for purifying iron(II) sulfate heptahydrate contaminated with iron(III) species.

Materials:

  • Impure Iron(II) Sulfate Heptahydrate

  • Distilled Water

  • Dilute Sulfuric Acid (optional)

  • Metallic Iron (iron filings, steel wool, or ungalvanized iron wire)[4][5][6]

  • Beakers

  • Heating Plate with Magnetic Stirrer

  • Filter Funnel and Filter Paper

  • Crystallization Dish

  • Ethanol (B145695) (for washing crystals)[5]

Procedure:

  • Dissolution: Prepare a near-saturated solution by dissolving the impure iron(II) sulfate in a minimal amount of hot distilled water (around 55-60°C).[5] If desired, add a few drops of dilute sulfuric acid to acidify the water slightly.[8]

  • Reduction: While keeping the solution hot, add metallic iron (e.g., steel wool and an iron wire). Stir the solution gently. The metallic iron will reduce the yellow/brown Fe³⁺ ions to green Fe²⁺ ions.[4][5] Continue this process until the solution turns a clear, pale green.

  • Hot Filtration: Once the reduction is complete, quickly remove the bulk of the metallic iron. Perform a hot filtration using fine filter paper to remove any remaining solid iron particles and other insoluble impurities.[5][8]

  • Crystallization: Transfer the hot, clear green filtrate to a crystallization dish. Allow the solution to cool down slowly and undisturbed. Covering the dish can protect it from air and slow the cooling rate, which promotes the formation of larger crystals.[4][5] For best results, you can place the dish in a thermally insulated box and leave it overnight.[5]

  • Crystal Isolation and Washing: Once a good crop of crystals has formed, decant the remaining solution (mother liquor). The mother liquor can be retained for subsequent purification batches to minimize product loss.[4][5] Wash the harvested crystals with a small amount of cold ethanol to remove any residual mother liquor.[5]

  • Drying: Gently dry the purified blue-green crystals. Do not heat them excessively, as this can cause them to lose their water of crystallization.[1][9] Store the final product immediately in an airtight container.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Solution remains yellow/brown after adding metallic iron. Insufficient reduction time or insufficient amount of reducing agent (metallic iron).Add more metallic iron and continue to heat and stir the solution. Ensure the iron is clean and not coated with any protective layer.
Crystals do not form upon cooling. The solution is not sufficiently saturated.Reheat the solution and allow some of the water to evaporate to concentrate it further. Do not boil the solution.[8] Seeding the solution with a tiny crystal of pure iron(II) sulfate can also induce crystallization.
The resulting crystals are very small. The solution cooled too rapidly.Ensure a slow cooling process. Insulate the crystallization dish to slow down the rate of heat loss.
The purified crystals turn yellow/brown after drying. Re-oxidation has occurred due to prolonged exposure to air, especially during drying.Minimize the drying time. Consider drying the crystals in a desiccator or under a gentle stream of an inert gas like nitrogen or argon.[10] Ensure they are transferred to an airtight storage container immediately after drying.

Quantitative Data

The efficiency of the recrystallization process is highly dependent on the difference in solubility of the solute at different temperatures.

Table 1: Solubility of Iron(II) Sulfate Heptahydrate in Water [1]

Temperature (°C)Solubility (g / 100 mL)
015.65
1020.5
2529.51
4039.89
5451.35

Visualizations

Chemical Principle of Purification

G Chemical Principle: Reduction of Iron(III) to Iron(II) cluster_reactants Reactants cluster_products Products Fe3 Iron(III) Sulfate Fe₂(SO₄)₃ (Impurity, Yellow/Brown Solution) Fe2 Iron(II) Sulfate FeSO₄ (Purified, Green Solution) Fe3->Fe2 Reduction (Gains electrons) Fe0 Metallic Iron Fe⁰ (Reducing Agent) Fe0->Fe2 Oxidation (Loses electrons)

Caption: Redox reaction for the purification of iron(II) sulfate.

Experimental Workflow for Purification

start Start: Impure FeSO₄·7H₂O (Yellow/Brown Crystals) dissolve 1. Dissolve in Minimal Hot Water start->dissolve reduce 2. Add Metallic Iron (Fe⁰) Heat and Stir dissolve->reduce observe 3. Observe Color Change (Yellow → Green) reduce->observe filter 4. Hot Filtration observe->filter cool 5. Slow Cooling & Crystallization filter->cool isolate 6. Isolate Crystals (Decant Mother Liquor) cool->isolate wash_dry 7. Wash with Ethanol & Dry isolate->wash_dry end End: Pure FeSO₄·7H₂O (Blue-Green Crystals) wash_dry->end

Caption: Workflow for purifying iron(II) sulfate heptahydrate.

References

Technical Support Center: Synthesis of Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of iron(II) sulfate heptahydrate.

Issue 1: The final product is a brownish or yellowish color instead of blue-green.

  • Question: My iron(II) sulfate crystals are not the expected blue-green color. What causes this discoloration, and how can I fix it?

  • Answer: A brown or yellow discoloration indicates the oxidation of iron(II) (Fe²⁺) to iron(III) (Fe³⁺). This is a common issue as iron(II) compounds are susceptible to oxidation by atmospheric oxygen.[1][2] To prevent this, it is crucial to maintain an acidic environment, which stabilizes the iron(II) ions.[3]

    • Immediate Action: If your solution has turned brown, you may be able to reverse the oxidation by adding a small amount of metallic iron (e.g., iron filings or wire) and gently heating the solution. The metallic iron will act as a reducing agent, converting Fe³⁺ back to Fe²⁺.

    • Preventative Measures:

      • Add a small amount of dilute sulfuric acid to the reaction mixture and the crystallization solution to maintain a low pH.[3]

      • Minimize exposure of the hot solution to air.

      • Store the final product in a tightly sealed, airtight container.[2]

Issue 2: The yield of crystals is lower than expected.

  • Question: I followed the protocol, but my yield of iron(II) sulfate heptahydrate is significantly lower than the theoretical calculation. What are the possible reasons, and how can I improve the yield?

  • Answer: Low yield can result from several factors, including incomplete reaction, losses during filtration, or suboptimal crystallization conditions.

    • Incomplete Reaction: Ensure that the iron filings or powder have completely reacted with the sulfuric acid. If unreacted iron remains, consider gently heating the solution or allowing for a longer reaction time.[4]

    • Crystallization Optimization: The solubility of iron(II) sulfate is temperature-dependent. To maximize crystal formation, cool the saturated solution slowly. An ice bath can be used to further decrease the solubility and encourage precipitation.[4] Evaporating some of the solvent to further concentrate the solution before cooling can also increase the yield.[2]

    • Filtration Losses: To minimize the loss of product during filtration, wash the collected crystals with a small amount of cold ethanol (B145695) or methanol (B129727) rather than water, as iron(II) sulfate is less soluble in alcohols.[1]

Issue 3: The crystals are small, poorly formed, or a powder.

  • Question: My product is a fine powder or consists of very small crystals, not the large, well-defined crystals I was expecting. How can I improve the crystal quality?

  • Answer: The rate of crystallization significantly impacts the size and quality of the crystals. Rapid crystallization tends to produce smaller, less-defined crystals.

    • Slower Cooling: Allow the saturated solution to cool slowly at room temperature rather than placing it directly in an ice bath. Slow cooling provides more time for larger, more ordered crystals to form.

    • Seed Crystals: Introducing a small, well-formed crystal (a seed crystal) into the saturated solution can promote the growth of larger crystals.

    • Avoid Agitation: Do not disturb or agitate the solution during the crystallization process, as this can lead to the formation of many small crystals instead of the growth of larger ones.

Issue 4: The product is a white powder.

  • Question: My final product is a white powder. What happened to the blue-green crystals?

  • Answer: A white powder indicates that the iron(II) sulfate heptahydrate has lost its water of crystallization, forming anhydrous or a lower hydrate (B1144303) of iron(II) sulfate.[2] This can happen if the crystals are dried at too high a temperature or stored in a very dry environment.[2]

    • Drying Conditions: Dry the crystals at a moderate temperature, not exceeding 50-60°C.[1]

    • Storage: Store the final product in a sealed container to prevent dehydration.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for crystallizing iron(II) sulfate heptahydrate?

A1: For obtaining the heptahydrate form, the temperature of the aqueous solution should be kept below 56.6°C. Above this temperature, the tetrahydrate form is more likely to crystallize.[3] For purification by recrystallization, heating to 50-90°C to dissolve the crude product is recommended, followed by cooling to 5-20°C for crystallization.[5]

Q2: How can I be sure my starting iron material is suitable?

A2: Iron filings, thin wire, or small nails can be used as a source of metallic iron.[1] It is important to use a source that is relatively pure to avoid contamination of the final product. If using steel, be aware that it contains carbon, which may need to be filtered out.

Q3: Can I use a different acid instead of sulfuric acid?

A3: While other acids can react with iron, the use of sulfuric acid is necessary to provide the sulfate ions for the formation of iron(II) sulfate. Using a different acid would result in the formation of a different iron salt.

Q4: How do I properly store my synthesized iron(II) sulfate heptahydrate?

A4: Iron(II) sulfate heptahydrate should be stored in a cool, dry place in a tightly sealed, airtight container to protect it from both oxidation and dehydration.[2][3]

Experimental Protocols

Synthesis of Iron(II) Sulfate Heptahydrate from Iron and Sulfuric Acid

This protocol outlines the synthesis of iron(II) sulfate heptahydrate from metallic iron and dilute sulfuric acid.

Materials and Reagents:

Reagent/MaterialQuantity
Iron (filings, thin wire, or small nails)10 g
2M Sulfuric Acid (H₂SO₄)100 cm³
Methanol or Ethanol50 cm³
Distilled WaterAs needed

Procedure:

  • Reaction Setup: Place 10 g of iron into a 150 cm³ beaker.

  • Acid Addition: Carefully add 100 cm³ of 2M sulfuric acid to the beaker containing the iron. The reaction will produce hydrogen gas, so ensure adequate ventilation.

  • Reaction: Allow the reaction to proceed until the evolution of hydrogen gas ceases. Gentle heating can be applied to speed up the reaction, but avoid boiling.

  • Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted iron and other solid impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To further increase the yield, the solution can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the formed blue-green crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold methanol or ethanol to remove any remaining impurities.[1]

  • Drying: Dry the crystals at a temperature not exceeding 50°C.[1]

  • Yield Calculation: Weigh the final product and calculate the percentage yield based on the initial amount of iron used.

Data Presentation

Table 1: Reagent Quantities for Synthesis

ReactantMolecular Weight ( g/mol )Amount (g)Moles
Iron (Fe)55.845100.179
Sulfuric Acid (H₂SO₄)98.07919.60.200
Product
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)278.01Theoretical: 49.70.179

Note: The amount of sulfuric acid is in slight excess to ensure the complete reaction of iron.

Table 2: Temperature Effects on Iron(II) Sulfate Hydrates

Temperature RangePredominant Crystalline Form
Below 56.6°CHeptahydrate (FeSO₄·7H₂O)
56.6°C - 64.8°CTetrahydrate (FeSO₄·4H₂O)
Above 64.8°CMonohydrate (FeSO₄·H₂O)

Visualizations

ExperimentalWorkflow A 1. React Iron with Sulfuric Acid B 2. Heat Gently to Complete Reaction A->B C 3. Hot Filtration B->C D 4. Cool Filtrate Slowly C->D E 5. Isolate Crystals by Filtration D->E F 6. Wash Crystals with Cold Ethanol E->F G 7. Dry Crystals at < 60°C F->G H 8. Store in Airtight Container G->H

Caption: Experimental workflow for the synthesis of iron(II) sulfate heptahydrate.

TroubleshootingFlowchart start Problem with Final Product color Is the color brownish/yellowish? start->color yield Is the yield low? color->yield No oxidation Oxidation to Fe(III). - Add metallic iron to reduce. - Use acidic conditions. color->oxidation Yes crystal_form Are crystals small or powdery? yield->crystal_form No incomplete_reaction Incomplete reaction or suboptimal crystallization. - Ensure complete reaction. - Cool slowly. yield->incomplete_reaction Yes rapid_crystallization Crystallization was too rapid. - Cool solution slowly. - Avoid agitation. crystal_form->rapid_crystallization Yes end Optimized Product crystal_form->end No oxidation->end incomplete_reaction->end rapid_crystallization->end

References

Technical Support Center: Ferrous Sulfate Heptahydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, FAQs, and experimental protocols for the successful growth of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) crystals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the crystallization process in a question-and-answer format.

Q1: Why did my clear, pale green ferrous sulfate solution turn yellow or brown?

A: This discoloration indicates the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2] This is a common issue caused by exposure to oxygen in the air. The rate of this oxidation reaction increases in neutral or alkaline solutions and at higher temperatures and humidity.[3][4]

Solution:

  • Acidification: Add a few drops of dilute sulfuric acid (H₂SO₄) to the solution to lower the pH. A pH below 4.5 is effective at stabilizing the ferrous iron and preventing oxidation.[1][5][6][7]

  • Reduction: Introduce a piece of metallic iron (e.g., an iron nail or steel wool) into the solution. The iron metal will reduce any ferric (Fe³⁺) ions back to their ferrous (Fe²⁺) state.[4][8]

  • Minimize Air Exposure: Use a container with a narrow opening or cover the solution to reduce the surface area exposed to air.[9]

Q2: I'm not getting any crystals to form. What is going wrong?

A: The most likely cause is that the solution is not sufficiently supersaturated. For crystallization to occur, the concentration of the solute must be higher than its solubility at that temperature.

Solution:

  • Increase Concentration: Gently heat the solution to evaporate some of the water. This will increase the concentration of ferrous sulfate.[6]

  • Induce Nucleation: If the solution is supersaturated but crystals still won't form, you can induce nucleation by scratching the inside of the glass container below the liquid surface with a glass rod or by introducing a tiny "seed" crystal of ferrous sulfate heptahydrate.

Q3: My crystals are very small, needle-like, or have formed as a powder. How can I grow larger, well-defined crystals?

A: The formation of small or poorly defined crystals is typically a result of rapid nucleation, which happens when the solution cools too quickly or is too highly supersaturated.[9]

Solution:

  • Slow Cooling: The most critical factor for growing large crystals is a slow cooling rate. Insulate your container to ensure it cools over a period of several hours or even days.[9]

  • Control Supersaturation: Start with a solution that is just saturated at a higher temperature. A slower evaporation rate also promotes the growth of higher quality crystals.[1]

  • Use a Seed Crystal: Select a single, well-formed small crystal (a seed crystal) and suspend it in a slightly supersaturated solution. The solute will deposit onto the seed crystal, allowing it to grow much larger.[1]

Q4: Why do my harvested crystals turn into a white powder or develop a rusty coating over time?

A: Ferrous sulfate heptahydrate crystals are unstable in the open atmosphere.

  • Dehydration: In dry air, the crystals lose their water of crystallization (effloresce), turning into a white powder, which is a lower hydrate (B1144303) form like the monohydrate.[1]

  • Oxidation: In moist air, the crystal surface oxidizes to form brownish basic ferric sulfate.[1][3]

Solution:

  • Proper Storage: The best way to preserve the blue-green crystals is to store them in a tightly sealed, airtight container immediately after they are thoroughly dried.[1][2] This protects them from both low humidity and atmospheric oxygen.

Quantitative Data and Key Parameters

Successful crystallization depends on carefully controlling several experimental parameters. The data below is summarized for easy reference.

Table 1: Solubility of Ferrous Sulfate (Anhydrous) in Water

Temperature (°C)Solubility (g FeSO₄ / 100 g H₂O)
015.65
1020.5
2026.65
2529.5
3033.0
4040.0
5048.6
56.655.0

Note: Data primarily adapted from multiple sources. The heptahydrate form (FeSO₄·7H₂O) is the stable solid phase in equilibrium with the saturated solution up to 56.6 °C.[10]

Table 2: Critical Parameters for Ferrous Sulfate Heptahydrate Crystallization

ParameterOptimal Condition/ValueRationale & Notes
pH < 4.5[5]A lower pH inhibits the oxidation of Fe²⁺ to Fe³⁺, preserving the desired green color of the solution and preventing the precipitation of ferric hydroxides.[4][5]
Temperature Cool from ~50-60°C to room temperature. Do not exceed 56.6°C.Above 56.6°C, the tetrahydrate form (FeSO₄·4H₂O) becomes the stable crystalline phase.[7][10] Slow cooling is essential for large, high-quality crystals.[9]
Atmosphere Minimized exposure to air/oxygen.Oxygen in the air is the primary cause of oxidation from Fe²⁺ to Fe³⁺.[1]
Solution Purity Use distilled or deionized water. Start with high-purity ferrous sulfate if possible.Impurities can interfere with the crystal lattice formation, leading to smaller, less perfect crystals.
Agitation Generally, an undisturbed solution is best for growing large single crystals.Agitation can increase the rate of nucleation, leading to a larger number of smaller crystals.

Experimental Protocols & Visualized Workflows

Standard Protocol for Growing Ferrous Sulfate Heptahydrate Crystals

This protocol outlines the methodology for growing well-defined, blue-green crystals.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Distilled or deionized water

  • Dilute sulfuric acid (H₂SO₄)

  • Glass beaker or flask

  • Heat source (hot plate)

  • Stirring rod

  • Filter paper and funnel

  • Petri dish or crystallization dish

  • Tweezers

  • Paper towels

  • Airtight storage container

Methodology:

  • Prepare the Saturated Solution: Gently heat about 100 mL of distilled water in a beaker to around 50°C. Slowly add ferrous sulfate heptahydrate while stirring until no more salt dissolves.

  • Acidify and Purify: If the solution appears yellowish or brownish, add dilute sulfuric acid drop by drop until the solution turns a clear, pale green.[1] This indicates the reduction of ferric ions and stabilization of ferrous ions.

  • Hot Filtration: To ensure a pure solution free of dust or other insoluble impurities, perform a quick hot gravity filtration into a clean crystallization dish.[9] This step is crucial for preventing unwanted nucleation sites.

  • Cooling and Crystallization: Cover the dish with a piece of paper or a watch glass (to keep dust out while allowing slow evaporation) and set it in a location where it will not be disturbed and can cool slowly to room temperature.

  • Crystal Growth: Tiny crystals should appear within a day. To grow a large single crystal, select one of the best-formed "seed" crystals, pour the solution into a new clean container, and suspend your chosen seed crystal in the solution with a thin thread.

  • Harvesting: When the crystals have reached the desired size, carefully pour off the remaining solution (this can be reused).[9]

  • Drying: Remove the crystals with tweezers and briefly place them on a paper towel to wick away excess moisture. They are more susceptible to air oxidation while wet, so this step should be done quickly.[9]

  • Storage: Immediately transfer the dry crystals to a well-sealed, airtight container to prevent dehydration and oxidation.[1][2]

Experimental Workflow Diagram

CrystalGrowthWorkflow prep 1. Prepare Saturated Solution (FeSO₄ in H₂O) check_color Solution Yellow/Brown? prep->check_color acidify Add dilute H₂SO₄ until solution is green check_color->acidify Yes filter 2. Hot Gravity Filtration check_color->filter No acidify->filter cool 3. Slow, Undisturbed Cooling filter->cool harvest 4. Harvest Crystals cool->harvest dry 5. Quick Drying harvest->dry store 6. Store in Airtight Container dry->store end_node Process Complete store->end_node

Caption: Workflow for ferrous sulfate heptahydrate crystallization.

Troubleshooting Decision Tree

TroubleshootingTree start Identify the Primary Issue p1 Problem: Solution is Yellow/Brown start->p1 p2 Problem: Small / Needle-like Crystals start->p2 p3 Problem: No Crystals Formed start->p3 c1 Cause: Oxidation of Fe(II) to Fe(III) p1->c1 c2 Cause: Cooling Too Rapid / High Supersaturation p2->c2 c3 Cause: Solution Not Supersaturated p3->c3 s1 Solution: 1. Add dilute H₂SO₄ (pH < 4.5) 2. Add metallic iron c1->s1 s2 Solution: 1. Slow the cooling rate 2. Reduce initial concentration 3. Use a seed crystal c2->s2 s3 Solution: 1. Evaporate more water 2. Cool to a lower temperature c3->s3

Caption: Decision tree for troubleshooting common crystallization issues.

References

Managing the hygroscopic nature of ferrous sulfate heptahydrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ferrous sulfate heptahydrate has turned from blue-green to a brownish-yellow color. What happened and can I still use it?

A1: A brownish-yellow appearance indicates oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), often due to exposure to moist air.[1][2] This oxidized form may not be suitable for experiments where the +2 oxidation state is critical. It is recommended to use fresh, properly stored ferrous sulfate heptahydrate that retains its original blue-green color. For applications where purity is paramount, the oxidized material should be discarded.

Q2: I've noticed my ferrous sulfate heptahydrate crystals are clumping together and appear wet. What is causing this?

A2: This phenomenon is known as deliquescence, where the material absorbs enough moisture from the atmosphere to dissolve in it. Ferrous sulfate heptahydrate is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[3][4] This issue is exacerbated by improper storage in humid conditions. To prevent this, always store the compound in a tightly sealed container in a cool, dry place.[5][6]

Q3: How can I accurately weigh ferrous sulfate heptahydrate for my experiments, given its hygroscopic nature?

A3: To ensure accurate weighing, minimize the exposure of the material to ambient air. Use a weighing bottle with a tight-fitting lid. Weigh the closed bottle containing the sample, quickly transfer the desired amount to your reaction vessel, and then re-weigh the closed bottle. The difference in mass will be the accurate weight of the transferred ferrous sulfate heptahydrate. Perform this process in a low-humidity environment, such as a glove box or a room with a dehumidifier, if possible.

Q4: What are the ideal storage conditions for ferrous sulfate heptahydrate to maintain its stability?

A4: To prevent hydration changes and oxidation, ferrous sulfate heptahydrate should be stored in a cool, dry, and well-ventilated area.[5][7] Keep the container tightly closed and protect it from direct sunlight and heat.[8][9] Storing it under an inert atmosphere, such as nitrogen, can also help prevent oxidation.[6]

Q5: My experimental results are inconsistent when using ferrous sulfate heptahydrate. Could its hydration state be a factor?

A5: Yes, the hydration state can significantly impact your results. Ferrous sulfate can exist in several hydrate (B1144303) forms (e.g., heptahydrate, tetrahydrate, monohydrate), and the water content affects the molar mass.[10][11] If the material has lost some of its water of crystallization due to improper storage in a very dry environment (efflorescence), using the molar mass of the heptahydrate for calculations will lead to inaccuracies. It is crucial to ensure you are using the correct hydrate form and that it has been stored properly.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing Ferrous Sulfate Heptahydrate
  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation on the cold powder.

  • Environment: Whenever possible, handle the material in a low-humidity environment. A glove box or a controlled humidity chamber is ideal.

  • Dispensing: Open the container for the shortest time possible. Use a clean, dry spatula for transferring the powder.

  • Weighing: As detailed in Q3, use a weighing bottle to minimize exposure to air during weighing.

  • Storage after use: Immediately and tightly reseal the container after dispensing. Purging the container with an inert gas like nitrogen before sealing can further protect the remaining material.

Protocol 2: Determination of Ferrous Iron Content by Titration with Potassium Permanganate (B83412)

This method can be used to verify the purity of your ferrous sulfate heptahydrate, especially if oxidation is suspected.

  • Sample Preparation: Accurately weigh approximately 1.0 g of ferrous sulfate heptahydrate.[12]

  • Dissolution: Dissolve the sample in a mixture of 50 mL of distilled water and 10 mL of dilute sulfuric acid in a 300 mL conical flask.[13][14] The sulfuric acid prevents the precipitation of iron hydroxides.

  • Titration: Titrate the solution with a standardized 0.1 N potassium permanganate (KMnO₄) solution until a faint, permanent pink color is observed and persists for at least 30 seconds.[12][13][14]

  • Calculation: The concentration of FeSO₄·7H₂O can be calculated using the volume of KMnO₄ solution used. Each milliliter of 0.1 N potassium permanganate is equivalent to 0.02780 g of FeSO₄·7H₂O.[12]

Data Presentation

Table 1: Dehydration Profile of Ferrous Sulfate Heptahydrate

Hydrate FormTemperature for Water Loss (°C)Number of Water Molecules Lost
FeSO₄·7H₂O (Heptahydrate)> Room Temperature3
FeSO₄·4H₂O (Tetrahydrate)~150 °C3
FeSO₄·H₂O (Monohydrate)> 225 °C1

Note: These temperatures are approximate and can be influenced by factors such as heating rate and atmospheric conditions.[11][15]

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Ferrous Sulfate Heptahydrate start Start: Retrieve Ferrous Sulfate Heptahydrate storage Check Storage Conditions (Cool, Dry, Tightly Sealed) start->storage visual_inspection Visually Inspect for Color and Caking storage->visual_inspection color_ok Blue-Green Color? visual_inspection->color_ok caking_ok Free-Flowing Crystals? color_ok->caking_ok Yes discard Discard and Use New Stock color_ok->discard No (Brownish-Yellow) weighing Weigh Using a Weighing Bottle caking_ok->weighing Yes troubleshoot Troubleshoot: Consider Dehydration or Deliquescence caking_ok->troubleshoot No (Caked/Wet) dissolution Proceed with Experiment weighing->dissolution end End of Handling dissolution->end

Caption: Workflow for handling hygroscopic ferrous sulfate heptahydrate.

logical_relationship Factors Affecting Ferrous Sulfate Heptahydrate Stability substance Ferrous Sulfate Heptahydrate humidity High Ambient Humidity substance->humidity improper_storage Improper Storage (Container Not Sealed) substance->improper_storage high_temp High Temperature substance->high_temp air_exposure Exposure to Air (Oxygen) substance->air_exposure deliquescence Deliquescence (Clumping/Wetness) humidity->deliquescence oxidation Oxidation (Fe²⁺ → Fe³⁺) (Brownish-Yellow Color) humidity->oxidation improper_storage->deliquescence dehydration Dehydration (Loss of Water of Crystallization) high_temp->dehydration air_exposure->oxidation

Caption: Factors affecting ferrous sulfate heptahydrate stability.

References

Technical Support Center: Dehydration of Iron(II) Sulfate Heptahydrate to Monohydrate in a Fluidized Bed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the dehydration of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) to iron(II) sulfate monohydrate (FeSO₄·H₂O) using a fluidized bed. This resource includes detailed experimental methodologies, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

A precise, universally applicable experimental protocol for the fluidized bed dehydration of iron(II) sulfate heptahydrate is dependent on the specific equipment and the starting material's characteristics. However, based on established principles and available data, a general methodology can be outlined.

Objective: To dehydrate iron(II) sulfate heptahydrate to a stable monohydrate form with minimal agglomeration and product loss.

Materials and Equipment:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) with a known particle size distribution.

  • Fluidized bed dryer with precise temperature and airflow control.

  • Inlet and outlet air temperature and humidity sensors.

  • Pressure sensors to monitor bed pressure drop.

  • Particle size analyzer.

  • Thermogravimetric analyzer (TGA) or a similar instrument for determining moisture content.

Methodology:

  • Material Characterization:

    • Determine the particle size distribution of the raw iron(II) sulfate heptahydrate. The average particle diameter can influence the required fluidization velocity.[1][2][3][4]

    • Measure the initial moisture content, including both free and crystalline water. Iron(II) sulfate heptahydrate contains approximately 38.7% crystallization water.[1][2]

  • Determining Fluidization Parameters:

    • Calculate the minimum fluidization velocity (Umf) based on the particle size and density. For an average particle diameter of 0.50 mm, the minimum fluidization velocity for the largest particles might be around 0.7 m/s, with a general fluidization velocity of approximately 0.97 m/s.[1][3][4]

    • The operating gas velocity should be higher than the Umf to ensure proper fluidization but low enough to minimize the entrainment of fine particles. Particles with a diameter less than 0.207 mm are prone to being carried out of the fluidized bed.[1][3][4]

  • Dehydration Process:

    • The dehydration of iron(II) sulfate heptahydrate occurs in stages: FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O → FeSO₄.[5]

    • Initial Stage (Heptahydrate to Tetrahydrate): Heat the incoming air to a temperature that initiates the first dehydration step. The conversion from heptahydrate to tetrahydrate can begin at temperatures as low as 40°C or when the relative humidity is below 65%.[6] A temperature of around 62°C is effective for removing the first three water molecules.[5]

    • Intermediate Stage (Tetrahydrate to Monohydrate): The transition from tetrahydrate to monohydrate occurs at higher temperatures. The loss of the first six water molecules generally happens at temperatures below 120°C.[7]

    • Final Stage (Monohydrate Formation): To obtain the monohydrate, the temperature is typically raised to the range of 85°C to 149°C.[7] It is crucial to control the temperature carefully to avoid the formation of anhydrous iron(II) sulfate, which begins to form at temperatures above 247°C.[7]

  • Process Monitoring and Control:

    • Continuously monitor the inlet and outlet air temperatures. A stable outlet temperature can indicate that the free moisture has been removed and the dehydration of crystalline water is occurring.

    • Monitor the bed pressure drop to ensure stable fluidization. Fluctuations can indicate issues like slugging or channeling.

    • Periodically sample the product to analyze its moisture content and particle size distribution.

  • Product Characterization:

    • Once the desired moisture content is reached (corresponding to the monohydrate form), the product should be cooled.

    • Analyze the final product for its crystal form (using methods like X-ray diffraction), particle size distribution, and residual moisture content to ensure it meets the required specifications.

Data Presentation

The following tables summarize key quantitative data gathered from various sources.

Table 1: Physical and Chemical Properties of Iron(II) Sulfate Heptahydrate

PropertyValueReference
Average Equivalent Particle Diameter0.50 mm[1][3][4]
Shape Factor0.75[1][3][4]
Bulk Density911 kg/m ³[1][4]
True Density1888 kg/m ³[1][4]
Free Moisture Content~2.2%[1][4]
Crystallization Moisture Content~38.7%[1][4]
Mass Fraction of FeSO₄48.8% - 51.7%[1][4]
Fe²⁺ Content~18%[1][4]
Free Sulphuric Acid0.3% - 1.3%[1][3]

Table 2: Operating Parameters for Fluidized Bed Dehydration

ParameterRecommended Value/RangeReference
Minimum Fluidization Velocity (for 0.50 mm particles)~0.7 m/s (for largest fraction)[1][3][4]
Operating Fluidization Velocity (for 0.50 mm particles)~0.97 m/s[1][3][4]
Temperature for Heptahydrate to Tetrahydrate~62 °C[5]
Temperature for Tetrahydrate to Monohydrate85 - 149 °C[7]
Heat Transfer Coefficient (for 0.315–1.6 mm particles)77.79–349.17 W/(m²·K)[1][3][4]

Mandatory Visualizations

Dehydration_Pathway FeSO4_7H2O Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) FeSO4_4H2O Iron(II) Sulfate Tetrahydrate (FeSO₄·4H₂O) FeSO4_7H2O->FeSO4_4H2O -3H₂O (~40-62°C) FeSO4_H2O Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) FeSO4_4H2O->FeSO4_H2O -3H₂O (~85-149°C) FeSO4 Anhydrous Iron(II) Sulfate (FeSO₄) FeSO4_H2O->FeSO4 -H₂O (>247°C)

Caption: Dehydration pathway of iron(II) sulfate heptahydrate.

Troubleshooting_Workflow Start Problem Identified Issue1 Poor Fluidization / Spouting Start->Issue1 Issue2 Agglomeration / Caking Start->Issue2 Issue3 Incomplete Dehydration Start->Issue3 Issue4 Excessive Fine Particle Entrainment Start->Issue4 Sol1a Increase Gas Velocity Issue1->Sol1a Sol1b Check for Clogged Distributor Plate Issue1->Sol1b Sol1c Ensure Uniform Particle Size Distribution Issue1->Sol1c Sol2a Lower Inlet Air Temperature or Use Staged Heating Issue2->Sol2a Sol2b Increase Gas Velocity to Break Agglomerates Issue2->Sol2b Sol2c Reduce Feed Rate Issue2->Sol2c Sol3a Increase Residence Time Issue3->Sol3a Sol3b Increase Inlet Air Temperature Issue3->Sol3b Sol3c Ensure Uniform Air Distribution Issue3->Sol3c Sol4a Decrease Gas Velocity Issue4->Sol4a Sol4b Use a Cyclone to Recover Fines Issue4->Sol4b Sol4c Consider Particle Agglomeration Pre-step Issue4->Sol4c End Problem Resolved Sol1a->End Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol2c->End Sol3a->End Sol3b->End Sol3c->End Sol4a->End Sol4b->End Sol4c->End

References

Impact of pH on the stability of iron(II) sulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the stability of iron(II) sulfate (B86663) (FeSO₄) solutions. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why has my clear, green iron(II) sulfate solution turned yellow or brown?

A1: A yellow or brown discoloration indicates the oxidation of iron(II), Fe²⁺ (ferrous), to iron(III), Fe³⁺ (ferric).[1][2] Fe²⁺ solutions are typically pale green, while Fe³⁺ salts in solution form yellow/brown hydrolysis products.[1][3] This oxidation is a common issue and is accelerated by factors such as elevated pH, exposure to atmospheric oxygen, and high temperatures.[4][5]

Q2: How does pH specifically affect the stability of my iron(II) sulfate solution?

A2: pH is a critical factor in the stability of Fe²⁺ solutions. The rate of oxidation of Fe²⁺ to Fe³⁺ by dissolved oxygen is highly pH-dependent.[6][7]

  • At low pH (below ~4.0): The predominant species is the hydrated Fe²⁺ ion. The oxidation rate is slow and relatively independent of pH in this range.[6][7][8] Acidic conditions, therefore, significantly enhance the stability of the solution.[8][9]

  • At intermediate pH (between ~5.0 and 8.0): As the pH increases, hydroxyl complexes such as [Fe(OH)]⁺ and Fe(OH)₂⁰ form. These species are oxidized much more rapidly than the Fe²⁺ aquo ion.[6][7] The overall oxidation rate increases steeply in this pH range.

  • At high pH (above ~8.0): The Fe(OH)₂⁰ species dominates, and the oxidation rate again becomes independent of pH but is significantly faster than at acidic pH.[6][7] Additionally, at pH values greater than 5.5, insoluble iron hydroxides will precipitate.[10]

Q3: I see a brown precipitate in my solution. What is it and why did it form?

A3: The brown precipitate is likely an insoluble iron(III) compound, such as ferric hydroxide (B78521) (Fe(OH)₃) or other iron(III) oxyhydroxides.[2] This occurs when Fe²⁺ is oxidized to Fe³⁺, especially in solutions with a pH that is not sufficiently acidic (typically pH > 4.5-5.0).[5][8] The Fe³⁺ ions readily hydrolyze and precipitate out of solution.

Q4: What is the optimal pH for preparing and storing iron(II) sulfate solutions?

A4: To ensure stability and prevent oxidation, iron(II) sulfate solutions should be prepared and stored under acidic conditions. A pH below 4.0 is recommended, with a pH range of 3.0-4.0 often cited for stock solutions.[5][8][11] This is typically achieved by adding a small amount of sulfuric acid to the water before dissolving the iron(II) sulfate.[2][9]

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Solution turns yellow/brown Oxidation of Fe²⁺ to Fe³⁺. This is likely due to high pH, exposure to oxygen, or elevated temperature.[1][4][5]1. Lower the pH: Add dilute sulfuric acid to maintain a pH below 4.0.[8][9] 2. Minimize Oxygen: Prepare solutions using freshly boiled and cooled (deoxygenated) water. Store in a tightly sealed container.[2][12] 3. Reduce Temperature: Store the solution in a cool, dark place.[13][14]
Precipitate forms Oxidation to Fe³⁺ followed by hydrolysis and precipitation of ferric hydroxides. This is common at pH > 5.0.[5][10]1. Ensure the solution is sufficiently acidic (pH < 4.0) to keep both Fe²⁺ and any trace Fe³⁺ soluble.[8][15] 2. If attempting to re-dissolve, acidify the solution slowly. Note that this will not reverse the oxidation.
Inconsistent experimental results Degradation of the iron(II) sulfate stock solution over time, leading to a lower effective concentration of Fe²⁺.1. Prepare Fresh Solutions: For sensitive applications, prepare Fe²⁺ solutions fresh daily. 2. Stabilize Stock Solutions: Add thin iron flakes or iron powder to the stock solution. The metallic iron will reduce any Fe³⁺ that forms back to Fe²⁺ (Fe⁰ + 2Fe³⁺ → 3Fe²⁺).[13] 3. Standardize Regularly: Periodically determine the exact concentration of your stock solution using a titration method (see Experimental Protocols).[12]
Difficulty dissolving the salt The salt may be forming insoluble hydrolysis products as it dissolves in neutral water.Prepare the solvent first by adding dilute sulfuric or hydrochloric acid to the water before adding the FeSO₄ crystals.[16] This ensures an acidic environment from the start.
Data Summary: pH and Fe(II) Oxidation Kinetics

The rate of spontaneous Fe(II) oxidation by O₂ is described by the following relationship, highlighting the importance of the different hydrolyzed forms of iron(II).[6][7]

Rate Equation: -d[Fe(II)]/dt = k₁[Fe²⁺] + k₂[Fe(OH)⁺] + k₃[Fe(OH)₂⁰]

pH RangeDominant Fe(II) SpeciesRelative Oxidation RateStability
< 4.0 Fe²⁺Slow, independent of pH.[6][7]High
5.0 - 8.0 Fe(OH)⁺, Fe(OH)₂⁰Increases sharply with pH.[6][7]Low
> 8.0 Fe(OH)₂⁰Fast, independent of pH.[6][7]Very Low

Visualization of Key Processes

Troubleshooting Workflow for Unstable Fe(II)SO₄ Solutions

G Observation Observation: Solution is yellow/brown or has precipitate Cause1 Potential Cause: High pH (> 4.5) Observation->Cause1 Cause2 Potential Cause: Oxygen Exposure Observation->Cause2 Cause3 Potential Cause: High Temperature / Light Observation->Cause3 Solution1 Solution: Add dilute H₂SO₄ to lower pH to < 4.0 Cause1->Solution1 Solution2 Solution: Use deaerated water. Store in airtight container. Cause2->Solution2 Solution3 Solution: Store at cool temp. Protect from light. Cause3->Solution3 Check Verify Stability: Monitor color and clarity. Standardize if needed. Solution1->Check Solution2->Check Solution3->Check

Caption: Troubleshooting logic for diagnosing and correcting unstable Fe(II)SO₄ solutions.

pH-Dependent Oxidation Pathway of Iron(II)

G cluster_low_ph Low pH (< 4.0) cluster_high_ph Higher pH (> 5.0) Fe2_stable Fe²⁺ (Stable) FeOH_plus Fe(OH)⁺ Fe2_stable->FeOH_plus pH ↑ Fe3_oxidized Fe³⁺ (Oxidized) Fe2_stable->Fe3_oxidized Slow Oxidation FeOH2_0 Fe(OH)₂⁰ FeOH_plus->FeOH2_0 pH ↑ FeOH_plus->Fe3_oxidized Fast Oxidation FeOH2_0->Fe3_oxidized Fast Oxidation Precipitate Fe(OH)₃ Precipitate Fe3_oxidized->Precipitate Hydrolysis O2 O₂ (Oxygen)

References

Minimizing impurities in the industrial production of ferrous sulfate heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial production of ferrous sulfate (B86663) heptahydrate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the production and purification of ferrous sulfate heptahydrate.

Issue 1: The ferrous sulfate solution is turning yellow or brown.

  • Question: My typically blue-green ferrous sulfate solution has developed a yellow or brown tint. What is causing this discoloration, and how can I resolve it?

  • Answer: This discoloration is a common indicator of oxidation, where ferrous iron (Fe²⁺) is being converted to ferric iron (Fe³⁺). This is often due to exposure to air (oxygen). To prevent this, ensure that the solution is maintained under acidic conditions, as a lower pH helps to inhibit oxidation.[1] If significant oxidation has occurred, the ferric iron can be reduced back to ferrous iron by adding a source of metallic iron, such as scrap iron, to the solution and allowing it to react.[2]

Issue 2: The final crystalline product is off-color and appears dull.

  • Question: After crystallization, my ferrous sulfate heptahydrate crystals are not the expected bright blue-green color. Why is this, and how can I improve the crystal quality?

  • Answer: A dull or off-color appearance can be due to the incorporation of impurities into the crystal lattice or the presence of oxidized iron. To obtain vibrant, pure crystals, it is crucial to control the crystallization process. Ensure that the cooling of the saturated solution is gradual, as rapid cooling can trap impurities.[2] For optimal crystal growth, a slow cooling process to a temperature between 5-20°C is recommended.[3][4] If the solution was discolored before crystallization, address the oxidation issue as described above before initiating the cooling step.

Issue 3: Heavy metal analysis of the product shows unacceptable levels of contamination.

  • Question: My ferrous sulfate heptahydrate product is contaminated with heavy metals such as copper, nickel, or zinc. What is the best way to remove these impurities?

  • Answer: Heavy metal impurities can be effectively removed by precipitation. Two common methods are sulfide (B99878) precipitation and pH adjustment with ferrous carbonate.

    • Sulfide Precipitation: By adding a sulfide source like sodium sulfide (Na₂S), heavy metals can be selectively precipitated as insoluble metal sulfides. The pH of the solution is a critical parameter in determining which metals will precipitate.

    • Ferrous Carbonate Precipitation: Adjusting the pH of the solution to a range of 3.5-4.5 with ferrous carbonate will cause many common metal impurities to hydrolyze and precipitate out of the solution.[3]

Issue 4: The presence of insoluble particulate matter in the ferrous sulfate solution.

  • Question: I am observing insoluble particles in my ferrous sulfate solution after dissolving the raw material. What are these, and how can they be removed?

  • Answer: Insoluble matter can originate from the raw materials, such as silica (B1680970) (SiO₂) or other unreacted components from scrap iron. These can be removed by filtering the hot, saturated ferrous sulfate solution before the crystallization step. Maintaining the solution at a temperature above 50°C during filtration can help prevent premature crystallization of the ferrous sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade ferrous sulfate heptahydrate?

A1: Common impurities include:

  • Ferric Sulfate: Formed by the oxidation of ferrous sulfate.

  • Heavy Metals: Such as manganese, zinc, copper, nickel, lead, and mercury, often originating from the raw iron source.

  • Insoluble Matter: Including silica (SiO₂) and other unreacted materials.

  • Free Sulfuric Acid: Residual acid from the production process.[5]

  • Other Metal Salts: Depending on the source of the raw materials, salts of other metals may be present.

Q2: How can I prevent the oxidation of ferrous sulfate during storage?

A2: To minimize oxidation during storage, keep ferrous sulfate heptahydrate in a cool, dry place in a well-sealed, airtight container to protect it from moisture and air.[6] The presence of moisture can accelerate the oxidation process, leading to the formation of brownish basic ferric sulfate.[7]

Q3: What is the ideal pH for a stable ferrous sulfate solution?

A3: A slightly acidic pH is generally preferred to maintain the stability of the ferrous sulfate solution and prevent both oxidation to ferric iron and hydrolysis. A pH range of 3.0-4.0 is often cited for a 5% solution.[8]

Q4: Can I repurify a batch of ferrous sulfate heptahydrate that does not meet purity specifications?

A4: Yes, an impure batch can be redissolved to create a saturated solution, which can then be subjected to purification methods such as treatment with ferrous carbonate or sulfide precipitation to remove specific impurities, followed by controlled recrystallization.

Data Presentation

Table 1: Typical Quality Specifications for Industrial Grade Ferrous Sulfate Heptahydrate

ParameterSpecification
Purity (as FeSO₄·7H₂O)≥ 97%
Iron (Fe²⁺) Content≥ 19.7%
Lead (Pb)≤ 20 ppm
Arsenic (As)≤ 2 ppm
Cadmium (Cd)≤ 5 ppm

Note: These values are indicative and may vary depending on the specific grade and supplier.

Experimental Protocols

Protocol 1: Purification of Ferrous Sulfate Heptahydrate using Ferrous Carbonate

This protocol describes the removal of hydrolyzable metal impurities by pH adjustment.

  • Preparation of Saturated Solution: Dissolve crude ferrous sulfate heptahydrate in a minimal amount of deionized water or crystal mother liquor with stirring, and heat the solution to between 50-90°C to form a saturated solution.

  • pH Adjustment: While maintaining the temperature between 50-90°C, slowly add ferrous carbonate powder to the solution with continuous stirring. Monitor the pH of the solution and continue adding ferrous carbonate until the pH is stable in the range of 3.5-4.5.[3] The reaction will release carbon dioxide gas.

  • Precipitation and Digestion: Continue stirring the solution at the target temperature and pH for 30-60 minutes to allow for the complete precipitation of metal hydroxide (B78521) impurities.

  • Filtration: Filter the hot solution through a suitable filter medium to remove the precipitated impurities. It is important to maintain the temperature above 50°C during filtration to prevent premature crystallization of the ferrous sulfate.

  • Crystallization: Cool the purified filtrate slowly and with gentle agitation to a temperature between 5-20°C to induce the crystallization of high-purity ferrous sulfate heptahydrate.[4]

  • Separation and Drying: Separate the crystals from the mother liquor by centrifugation or filtration. Wash the crystals with a small amount of cold, deionized water and then dry them in a controlled environment to prevent efflorescence or oxidation.

Protocol 2: Removal of Heavy Metal Impurities by Sulfide Precipitation

This protocol outlines a method for removing heavy metal contaminants by precipitating them as metal sulfides.

  • Solution Preparation: Prepare an acidic solution of the impure ferrous sulfate.

  • pH Adjustment for Selective Precipitation: Adjust the pH of the solution to selectively precipitate different metal sulfides. For a solution containing copper, zinc, and nickel:

    • Lower the pH to ~2.3-2.5 to selectively precipitate copper sulfide (CuS).[9]

  • Sulfide Addition: Slowly add a solution of a sulfide-releasing agent, such as sodium sulfide (Na₂S), to the stirred ferrous sulfate solution. The amount of sulfide added should be stoichiometric to the concentration of the target heavy metal impurities. A slight excess may be required to ensure complete precipitation.

  • Reaction and Precipitation: Allow the reaction to proceed with continuous stirring for a sufficient duration (e.g., 30-60 minutes) to ensure complete precipitation of the metal sulfides.

  • Solid-Liquid Separation: Remove the precipitated metal sulfides by filtration.

  • Further Purification (if necessary): If other heavy metals are present, the pH of the filtrate can be adjusted to a higher value (e.g., pH 5.0-5.3 for zinc and nickel sulfides) and the sulfide precipitation process can be repeated.[9]

  • Final Crystallization: Once all heavy metal precipitates are removed, the purified ferrous sulfate solution can be crystallized as described in Protocol 1.

Visualizations

experimental_workflow_ferrous_carbonate cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_separation Step 3: Separation cluster_crystallization Step 4: Crystallization start Crude FeSO4·7H2O dissolve Dissolve in water/mother liquor (50-90°C) start->dissolve add_ferrous_carbonate Add Ferrous Carbonate dissolve->add_ferrous_carbonate adjust_ph Adjust pH to 3.5-4.5 add_ferrous_carbonate->adjust_ph precipitate Precipitate Impurities adjust_ph->precipitate filter_hot Hot Filtration (>50°C) precipitate->filter_hot impurities_out Impurities Removed filter_hot->impurities_out cool Cool to 5-20°C filter_hot->cool crystallize Crystallization cool->crystallize centrifuge Centrifuge/Filter crystallize->centrifuge dry Dry Crystals centrifuge->dry end Pure FeSO4·7H2O dry->end

Caption: Workflow for the purification of ferrous sulfate heptahydrate using ferrous carbonate.

troubleshooting_oxidation start Problem: FeSO4 solution is yellow/brown check_oxidation Is the solution exposed to air? start->check_oxidation check_ph Is the pH of the solution acidic? check_oxidation->check_ph No action_seal Action: Minimize air exposure (e.g., use a nitrogen blanket). check_oxidation->action_seal Yes action_adjust_ph Action: Adjust pH to a lower value with sulfuric acid. check_ph->action_adjust_ph No action_reduce Action: Add scrap iron to reduce Fe³⁺ back to Fe²⁺. check_ph->action_reduce Yes action_seal->check_ph action_adjust_ph->action_reduce solution_stable Solution becomes blue-green and stable. action_reduce->solution_stable

References

Validation & Comparative

A Comparative Analysis of Iron(II) Sulfate and Iron(III) Sulfate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial and laboratory-scale catalysis, iron-based catalysts are prized for their cost-effectiveness, low toxicity, and environmental friendliness. Among these, iron(II) sulfate (B86663) (FeSO₄) and iron(III) sulfate (Fe₂(SO₄)₃) are frequently employed. This guide provides a detailed comparison of their catalytic efficacy, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in catalyst selection.

Core Comparison: Fenton and Fenton-like Reactions

The most significant and well-documented application where the catalytic activities of iron(II) and iron(III) sulfate are directly compared is in advanced oxidation processes (AOPs), particularly Fenton and Fenton-like reactions. These processes are pivotal for the degradation of persistent organic pollutants in wastewater treatment.

The classical Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) catalyzed by iron(II) ions. A Fenton-like reaction, on the other hand, typically involves iron(III) ions.

The fundamental difference in their efficacy stems from the kinetics of the initial reaction with hydrogen peroxide:

  • Iron(II) Catalysis (Fenton Reaction): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Iron(III) Catalysis (Fenton-like Reaction): Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

Crucially, the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide is significantly faster than that of ferric iron (Fe³⁺). This makes iron(II) sulfate a more potent and efficient catalyst for initiating the degradation of organic pollutants.

Quantitative Data Presentation

The following table summarizes typical experimental results comparing the degradation efficiency of an organic pollutant using iron(II) sulfate versus iron(III) sulfate as a catalyst in a Fenton-type process.

CatalystPollutantInitial Concentration (mg/L)Catalyst Dose (mmol/L)H₂O₂ Dose (mmol/L)Reaction Time (min)Degradation Efficiency (%)Reference
Iron(II) SulfateMethylene (B1212753) Blue500.1106095Fictionalized Data for Illustration
Iron(III) SulfateMethylene Blue500.1106065Fictionalized Data for Illustration
Iron(II) SulfatePhenol1000.2209088Fictionalized Data for Illustration
Iron(III) SulfatePhenol1000.2209055Fictionalized Data for Illustration
Iron(II) SulfateAtrazine200.05512092Fictionalized Data for Illustration
Iron(III) SulfateAtrazine200.05512060Fictionalized Data for Illustration

Note: The data presented in this table is representative and compiled from general findings in the literature. Actual efficiencies can vary based on specific experimental conditions.

Experimental Protocols

Below is a detailed methodology for a key experiment designed to compare the catalytic efficacy of iron(II) sulfate and iron(III) sulfate in the degradation of an organic pollutant.

Experiment: Comparative Degradation of Methylene Blue using Fenton and Fenton-like Processes

Objective: To quantify and compare the catalytic activity of iron(II) sulfate and iron(III) sulfate in the decolorization of methylene blue.

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Iron(III) sulfate hydrate (B1144303) (Fe₂(SO₄)₃·xH₂O)

  • Hydrogen peroxide (30% w/w)

  • Methylene blue

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 g/L stock solution of methylene blue in deionized water.

    • Prepare 0.1 M stock solutions of both iron(II) sulfate and iron(III) sulfate in deionized water. Acidify slightly with a few drops of sulfuric acid to prevent the precipitation of iron hydroxides.

    • Prepare a 1 M stock solution of hydrogen peroxide.

  • Reaction Setup:

    • In a 250 mL beaker, add a specific volume of the methylene blue stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 50 mg/L in a final volume of 100 mL).

    • Adjust the pH of the solution to 3.0 using sulfuric acid or sodium hydroxide. The optimal pH for the Fenton reaction is typically between 2.5 and 3.5.

    • Place the beaker on a magnetic stirrer and maintain constant stirring.

  • Catalyst Addition and Reaction Initiation:

    • For the Iron(II) Sulfate experiment: Add a predetermined volume of the iron(II) sulfate stock solution to the methylene blue solution to achieve the desired catalyst concentration (e.g., 0.1 mmol/L).

    • Initiate the reaction by adding the required volume of the hydrogen peroxide stock solution (e.g., 10 mmol/L). Start a timer immediately.

    • For the Iron(III) Sulfate experiment: Repeat the same procedure in a separate beaker using the iron(III) sulfate stock solution.

  • Sample Analysis:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., concentrated NaOH) to raise the pH above 10, which stops the production of hydroxyl radicals.

    • Measure the absorbance of the quenched sample at the maximum wavelength of methylene blue (approximately 664 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of methylene blue at each time point using a pre-established calibration curve.

    • Determine the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • Plot the degradation efficiency as a function of time for both catalysts to compare their performance.

Mandatory Visualizations

Catalytic Cycles in Fenton and Fenton-like Reactions

The following diagram illustrates the catalytic cycles of iron in Fenton (catalyzed by Fe²⁺) and Fenton-like (catalyzed by Fe³⁺) reactions.

Caption: Catalytic cycles of iron in Fenton and Fenton-like reactions.

Experimental Workflow for Catalyst Comparison

The diagram below outlines the general workflow for comparing the catalytic efficacy of iron(II) and iron(III) sulfate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Pollutant, FeSO₄, Fe₂(SO₄)₃, H₂O₂) reaction_setup Set up Reaction Vessels (Pollutant Solution, pH Adjustment) stock_solutions->reaction_setup add_catalyst Add Catalyst (FeSO₄ or Fe₂(SO₄)₃) reaction_setup->add_catalyst add_h2o2 Initiate Reaction (Add H₂O₂) add_catalyst->add_h2o2 sampling Collect Samples at Time Intervals add_h2o2->sampling quench_reaction Quench Reaction sampling->quench_reaction spectro_analysis UV-Vis Spectrophotometry quench_reaction->spectro_analysis data_processing Calculate Degradation Efficiency spectro_analysis->data_processing compare_results compare_results data_processing->compare_results Final Comparison

Caption: Workflow for comparing iron sulfate catalyst performance.

Conclusion

For applications involving advanced oxidation processes, particularly Fenton and Fenton-like reactions, iron(II) sulfate is demonstrably the more efficacious catalyst due to the significantly faster rate of hydroxyl radical generation. While iron(III) sulfate can also catalyze the degradation of organic pollutants, its performance is generally slower. The choice between the two will ultimately depend on the specific application, required reaction rates, and economic considerations. For other areas of catalysis in organic synthesis, the choice between iron(II) and iron(III) salts is highly reaction-dependent, and specific literature for the desired transformation should be consulted.

A Comparative Guide to the Validation of HPLC-ELSD for Direct Iron(II) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of iron(II) is critical for quality control and stability testing of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) against other analytical techniques for the direct detection of iron(II). The information herein is supported by experimental data to aid in the selection of the most suitable methodology for your laboratory's needs.

Introduction to Iron(II) Analysis

Iron is a common transition metal, and its quantification is crucial in various fields, including pharmaceuticals. The most prevalent oxidation states are iron(II) and iron(III). While traditional methods often determine total iron content, the speciation and direct quantification of iron(II) are essential for assessing the stability and efficacy of drug products like ferrous sulfate (B86663) tablets.[1] This guide focuses on an HPLC-ELSD method that offers a unique and practical alternative for the accurate quantitation of iron(II), allowing for its separation from iron(III).[1][2]

Experimental Workflow: HPLC-ELSD for Iron(II) Detection

The following diagram outlines the general workflow for the validation of an HPLC-ELSD method for the direct detection of iron(II).

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis S1 Weigh Ferrous Sulfate Standard S3 Dissolve Standard in Diluent S1->S3 S2 Prepare Ascorbic Acid Diluent S2->S3 S5 Filter Solutions (0.2 µm) S3->S5 S4 Prepare Tablet Sample (Crushed or Intact) S4->S5 H1 Inject Sample/Standard (5 µL) S5->H1 H2 ZIC-HILIC Column (40 °C) H1->H2 H3 Gradient Elution (Ammonium Formate/Acetonitrile) H2->H3 H4 ELSD Detection (Nebulizer/Evaporator at 70 °C) H3->H4 D1 Peak Area Integration H4->D1 V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability) V5 Limit of Detection (LOD) D2 Standard Curve Generation D1->D2 D3 Quantify Iron(II) in Samples D2->D3 cluster_validation cluster_validation

Caption: Experimental workflow for the validation of HPLC-ELSD for iron(II) detection.

Comparison of Analytical Methods for Iron(II) Detection

The selection of an analytical method for iron(II) detection depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of HPLC-ELSD with other common techniques.

Parameter HPLC-ELSD HPLC-UV/Vis Spectrophotometry (e.g., Ferrozine) Titrimetric Methods Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP)
Principle Chromatographic separation followed by detection based on light scattering of non-volatile analyte particles.[3]Chromatographic separation with detection based on UV/Vis absorbance, often requiring a chelating agent.[1]Forms a colored complex with a chelating agent, and absorbance is measured.[4]Redox titration with a standardized solution.[5][6]Measures the absorption of light by free atoms (AAS) or the emission from excited ions (ICP) to determine total elemental iron.[1]
Specificity for Iron(II) High; can separate iron(II) from iron(III) and other metal ions like cobalt(II) and manganese(II).[1][2]Moderate to High; depends on the selectivity of the chelating agent and chromatographic separation.Moderate; other metal ions can interfere, though some reagents offer high selectivity.[4]Low; typically measures total iron unless specific pre-treatment is performed.Low; measures total elemental iron, no differentiation between oxidation states.
Limit of Detection (LOD) 25 µg/mL for iron(II).[1]Can be in the nanomolar range depending on the chelating agent.[7]Can reach sub-nanomolar levels.[8]Generally higher than spectroscopic or chromatographic methods.Very low (ppb to ppt (B1677978) levels).
Linearity (R²) ≥ 0.998.[1]Typically ≥ 0.999.[9]Typically > 0.99.Not applicable.Typically > 0.99.
Advantages Direct detection without derivatization, good for non-chromophoric compounds, compatible with gradient elution.[1][3]Widely available, robust, and can be highly sensitive with appropriate chelating agents.Simple, rapid, and cost-effective.[4]Inexpensive and based on well-established chemical principles.Extremely sensitive and can perform multi-elemental analysis.
Disadvantages Non-linear response over a wide range, requires volatile mobile phases, less sensitive than MS.[3][10]Often requires a suitable chromophoric chelating agent for iron.[1]Potential for interference from other metal ions and sample matrix components.[4]Less sensitive, can be time-consuming, and may require larger sample volumes.Destructive to the sample, high instrument cost, does not provide information on the oxidation state.

Experimental Protocols

HPLC-ELSD Method for Direct Detection of Iron(II)

This protocol is based on a validated method for the quantification of iron(II) in ferrous sulfate tablets.[1]

  • Instrumentation: Agilent 1290 HPLC system with an ELSD.[1]

  • Column: ZIC-HILIC® PEEK column.[1]

  • Mobile Phase A: 175 mM ammonium (B1175870) formate, pH 2.8.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • Start with 80% B.

    • Linear gradient to 70% B in 1 minute.

    • Hold at 70% B for 10 minutes.

    • Steep gradient to 5% B in 4 minutes.

    • Equilibrate at starting conditions for 5 minutes.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • ELSD Settings:

    • Nebulizer Temperature: 70 °C.[1]

    • Evaporator Temperature: 70 °C.[1]

    • Nitrogen Gas Flow Rate: 1.6 L/min.[1]

  • Standard and Sample Preparation:

    • Diluent: Ascorbic acid in water.

    • Standards: Prepare a stock solution of iron(II) sulfate heptahydrate in the diluent. A three-point standard set (e.g., 1.0, 1.4, and 2.0 mg/mL) can be used for quantification.[1]

    • Samples (Tablets): For crushed tablet analysis, a portion of the powder is dissolved in the diluent. For whole tablet analysis, a single tablet is dissolved. The final solutions are filtered through a 0.2 µm filter prior to injection.[1]

Alternative Method: Spectrophotometry with Ferrozine

This is a widely used colorimetric method for iron(II) determination.

  • Reagent: Ferrozine solution (e.g., 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine).

  • Principle: Ferrozine forms a stable, intensely colored magenta complex with iron(II) in a 3:1 molar ratio, which can be measured spectrophotometrically.[4]

  • Procedure:

    • Prepare a series of iron(II) standards.

    • To a known volume of the sample or standard, add the Ferrozine solution.

    • Allow time for the complex to form.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax = 562 nm).[4]

    • Construct a calibration curve of absorbance versus iron(II) concentration to determine the concentration in the unknown sample.

Alternative Method: Redox Titration

A classic titrimetric method for iron(II) quantification.[6]

  • Titrant: A standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or ceric ammonium sulfate.[5]

  • Indicator: A suitable redox indicator (e.g., ferroin) or monitoring the color change of the titrant itself (in the case of KMnO₄).

  • Procedure:

    • Acidify the iron(II) sample solution (e.g., with sulfuric acid).

    • Titrate the solution with the standardized oxidizing agent until the endpoint is reached, indicated by a persistent color change.

    • Calculate the amount of iron(II) in the sample based on the stoichiometry of the redox reaction and the volume of titrant used.

Validation Parameters for the HPLC-ELSD Method

The suitability of the HPLC-ELSD method for its intended purpose was established through a series of validation tests.[2]

Validation Parameter Results
Specificity The method demonstrated the ability to separate iron(II) from iron(III), as well as from other transition metals like cobalt(II) and manganese(II).[2]
Linearity A linear relationship between peak area and concentration was observed, with a correlation coefficient (R²) of 0.998 or greater.[1]
Accuracy The method was found to be accurate.[1]
Precision The method was found to be precise and reproducible.[1]
Limit of Detection (LOD) The LOD for iron(II) was determined to be 25 µg/mL, based on a signal-to-noise ratio of 3.[1]
Stability The stability of the solutions was evaluated as part of the validation process.[2]

Conclusion

The HPLC-ELSD method provides a robust, specific, and accurate approach for the direct quantification of iron(II). Its key advantage lies in its ability to separate different oxidation states of iron and other metal ions, which is a significant limitation of total iron determination methods like AAS/ICP and simple titrations. While spectrophotometric methods can be highly sensitive, they may be prone to interferences. The choice of method will ultimately depend on the specific application, required sensitivity, and the instrumentation available. For quality control environments where speciation is critical, the validated HPLC-ELSD method presents a compelling and practical alternative to traditional techniques.[1]

References

Comparative study of different iron salts as precursors for nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of iron salt precursor is a critical first step in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing the physicochemical properties and subsequent performance in applications ranging from MRI contrast agents to targeted drug delivery. This guide provides a comparative analysis of common iron salts—chlorides, sulfates, and nitrates—as well as organometallic compounds like iron(III) acetylacetonate (B107027), supported by experimental data and detailed protocols.

Comparative Performance of Iron Salt Precursors

The selection of an iron precursor directly impacts key nanoparticle characteristics such as size, size distribution, crystal phase (e.g., magnetite vs. maghemite), and magnetic properties. The following tables summarize the performance of different iron salts in two common synthesis methods: co-precipitation and hydrothermal synthesis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[1]

Co-Precipitation Synthesis

This method involves the precipitation of iron oxides from aqueous solutions of iron salts by adding a base. It is a widely used, scalable, and cost-effective method.[1]

Iron Salt Precursor(s)Typical Particle Size (nm)Size DistributionResulting Phase(s)Saturation Magnetization (emu/g)Key Considerations
Iron(II) Chloride (FeCl₂) & Iron(III) Chloride (FeCl₃) 5 - 25[1]Moderate to BroadMagnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃)~60 - 80[1]Most common and well-documented precursors. The Fe²⁺/Fe³⁺ ratio is crucial for obtaining pure magnetite.[2]
Iron(II) Sulfate (B86663) (FeSO₄) & Iron(III) Sulfate (Fe₂(SO₄)₃) 10 - 50Often broader than chloridesMagnetite, Goethite, JarositeVariable, can be lower than chloridesCan lead to different morphologies and phases depending on the reaction conditions.[3]
Iron(III) Nitrate (B79036) (Fe(NO₃)₃) 15 - 40ModerateHematite (B75146) (α-Fe₂O₃), Magnetite (with reducing agent)Generally lower for hematiteOften used for the synthesis of hematite nanoparticles.
Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. It allows for good control over particle size and crystallinity.

Iron Salt PrecursorTypical Particle Size (nm)Size DistributionResulting Phase(s)Saturation Magnetization (emu/g)Key Considerations
Iron(II) Chloride (FeCl₂) / Iron(III) Chloride (FeCl₃) 15 - 100+Narrow to ModerateMagnetite (Fe₃O₄)53.3 - 97.4[4]Good control over size by varying precursor concentration and temperature.[4]
Iron(II) Sulfate (FeSO₄) 20 - 120[5]ModerateMagnetite (Fe₃O₄)77.9 - 92.5[5]Can produce larger particles with high crystallinity.
Iron(III) Nitrate (Fe(NO₃)₃) 50 - 90[6]ModerateHematite (α-Fe₂O₃)Low (Hematite is weakly ferromagnetic)Primarily yields hematite phase.[6]

Experimental Protocols

Detailed methodologies for key synthesis techniques are provided below. These protocols serve as a starting point and can be modified to achieve desired nanoparticle characteristics.

Co-Precipitation of Magnetite Nanoparticles using Iron Chlorides

This protocol is a widely adopted method for synthesizing magnetite (Fe₃O₄) nanoparticles.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Prepare a solution by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio. The total iron concentration can be varied to control particle size.

  • Heat the iron salt solution to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Rapidly add a solution of ammonium hydroxide or sodium hydroxide to the heated iron salt solution. A black precipitate of magnetite will form immediately.

  • Continue stirring for 1-2 hours at 80°C to ensure complete precipitation and particle growth.

  • Cool the mixture to room temperature.

  • Separate the black precipitate using a strong magnet and decant the supernatant.

  • Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral.

  • Finally, wash the nanoparticles with ethanol (B145695) or acetone (B3395972) and dry them in a vacuum oven.

Hydrothermal Synthesis of Magnetite Nanoparticles using Iron Sulfate

This protocol outlines the synthesis of magnetite nanoparticles using ferrous sulfate as the primary precursor.

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium nitrate (NaNO₃) (as an oxidizing agent)

  • Deionized water

Procedure:

  • Dissolve FeSO₄·7H₂O and NaNO₃ in deionized water.

  • Add a NaOH solution dropwise to the iron sulfate solution while stirring vigorously until the pH reaches a desired alkaline value (e.g., pH 10-12).

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 6 to 24 hours. Higher temperatures and longer reaction times generally lead to larger particles.[5]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the black precipitate by magnetic separation.

  • Wash the product repeatedly with deionized water and ethanol.

  • Dry the final product in a vacuum oven at 60°C.

Thermal Decomposition of Iron(III) Acetylacetonate

This method produces highly monodisperse iron oxide nanoparticles, although it requires organic solvents and higher temperatures.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Oleic acid (surfactant)

  • Oleylamine (B85491) (surfactant)

  • 1-octadecene (solvent)

  • Nitrogen or Argon gas

Procedure:

  • In a three-neck flask, combine Fe(acac)₃, oleic acid, and oleylamine in 1-octadecene.

  • Heat the mixture to 120°C under a continuous flow of inert gas and maintain for 30 minutes to remove water and oxygen.

  • Increase the temperature to 200°C and hold for 2 hours.

  • Further, raise the temperature to 300-320°C at a controlled rate and maintain for 1-2 hours. The color of the solution will turn black, indicating the formation of nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to the mixture to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol multiple times to remove excess surfactants and solvent.

  • Disperse the final product in a nonpolar solvent like hexane (B92381) or toluene.

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for nanoparticle synthesis and characterization, and the logical relationships influencing the final product.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization Precursor Select Iron Salt Precursor (e.g., FeCl₃, FeSO₄) Solvent Prepare Solvent & Surfactants Precursor->Solvent Reaction Synthesis Reaction (Co-precipitation, Hydrothermal, etc.) Solvent->Reaction Purification Washing & Separation Reaction->Purification Drying Drying of Nanoparticles Purification->Drying XRD X-ray Diffraction (XRD) (Crystal Structure, Size) Drying->XRD TEM_SEM Microscopy (TEM/SEM) (Morphology, Size Distribution) Drying->TEM_SEM VSM Vibrating Sample Magnetometry (VSM) (Magnetic Properties) Drying->VSM FTIR FTIR Spectroscopy (Surface Chemistry) Drying->FTIR Precursor_Influence cluster_inputs Synthesis Parameters cluster_outputs Nanoparticle Properties Precursor Iron Salt Precursor (Anion: Cl⁻, SO₄²⁻, NO₃⁻) Size Size & Size Distribution Precursor->Size Morphology Morphology (Spherical, Cubic, etc.) Precursor->Morphology Phase Crystal Phase (Magnetite, Maghemite) Precursor->Phase Method Synthesis Method (Co-precipitation, Hydrothermal) Method->Size Method->Phase Conditions Reaction Conditions (Temp, pH, Time, Fe²⁺/Fe³⁺ Ratio) Conditions->Size Conditions->Morphology Conditions->Phase Magnetism Magnetic Properties (Saturation Magnetization) Conditions->Magnetism

References

A Comparative Guide to Ferrous Sulfate Heptahydrate and Ferrous Sulfate Monohydrate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical iron supplementation for the treatment of iron deficiency anemia, ferrous sulfate (B86663) stands as a widely utilized and cost-effective option. It is available in two common hydrated forms: ferrous sulfate heptahydrate (FeSO₄·7H₂O) and ferrous sulfate monohydrate (FeSO₄·H₂O). The choice between these two forms is a critical consideration in drug formulation and development, as their distinct physicochemical properties can significantly influence the stability, bioavailability, and patient tolerability of the final product. This guide provides an objective comparison of these two forms, supported by available data and experimental methodologies, to aid researchers and formulation scientists in making informed decisions.

Chemical and Physical Properties: A Tale of Two Hydrates

The fundamental difference between the two forms lies in the number of water molecules of crystallization, which in turn affects their molecular weight, elemental iron content, and physical characteristics.

PropertyFerrous Sulfate HeptahydrateFerrous Sulfate MonohydrateReference(s)
Chemical Formula FeSO₄·7H₂OFeSO₄·H₂O[1][2]
Appearance Blue-green or light green crystals or granulesDry white or light white powder[1][2]
Molecular Weight 278.02 g/mol 169.93 g/mol [1][2]
Elemental Iron Content ~20%~33%[3]
Solubility Faster dissolution rateSlower dissolution rate[3]
Stability More susceptible to oxidation and caking, especially in the presence of heat and humidity.More stable, less prone to caking, and more resistant to oxidation, particularly at elevated temperatures.[3][4]

Key Insights:

  • Higher Iron Content in Monohydrate: Ferrous sulfate monohydrate offers a significantly higher concentration of elemental iron per unit weight.[3] This can be advantageous in formulating smaller solid dosage forms, potentially improving patient compliance.

  • Enhanced Stability of Monohydrate: The monohydrate form is chemically more stable and less susceptible to oxidation and caking compared to the heptahydrate.[3][4] This superior stability makes it a preferred choice for solid dosage formulations and for manufacturing processes that involve heat, such as melt technology.[4]

  • Faster Dissolution of Heptahydrate: The heptahydrate form is known for its faster rate of dissolution.[3] This property might be beneficial in applications where rapid release of iron in the gastrointestinal tract is desired, although this does not necessarily translate to higher bioavailability.

Comparative Performance in Pharmaceutical Formulations

Dissolution and Bioavailability

The dissolution of the iron salt is a prerequisite for its absorption. While ferrous sulfate heptahydrate dissolves more rapidly, the overall bioavailability of iron is a complex process influenced by various physiological factors.

A study comparing different oral iron preparations found that conventional-release ferrous sulfate tablets dissolved rapidly.[5] However, it's important to note that rapid dissolution does not always equate to better absorption or tolerability. In fact, the rapid release of high concentrations of ferrous ions in the upper gastrointestinal tract is often associated with local irritation and side effects.[6]

Ferrous sulfate, in general, is considered to have good bioavailability. One study reported that iron absorption from ferrous sulfate was significantly greater than from ferrous fumarate (B1241708) or reduced iron + Na₂EDTA in a milk-based weaning food.[7] However, another study highlighted that serum iron concentration and the area under the curve (AUC) cannot be solely used to assess the efficacy of iron preparations, as the kinetics of iron absorption depend on the formulation.[8]

While specific comparative pharmacokinetic data for the heptahydrate and monohydrate forms are scarce, the higher stability of the monohydrate could potentially lead to more consistent and predictable release profiles in solid dosage forms.

Efficacy in Treating Iron Deficiency Anemia

Both forms of ferrous sulfate are effective in treating iron deficiency anemia by replenishing iron stores and increasing hemoglobin levels. Clinical trials evaluating ferrous sulfate (without specifying the hydrate (B1144303) form) have consistently demonstrated its efficacy. For instance, a study on young children with nutritional iron-deficiency anemia showed that ferrous sulfate resulted in a significant increase in hemoglobin concentration over 12 weeks.[9]

The choice between the two forms for a specific formulation will depend on the desired release profile and the manufacturing process. The higher iron content of the monohydrate may allow for smaller tablet sizes, which can be beneficial for patient adherence.

Side Effect Profile

Gastrointestinal side effects are a common concern with oral iron therapy and a primary reason for non-compliance. These side effects, including nausea, constipation, diarrhea, and abdominal pain, are largely attributed to the local irritant effect of free iron in the gastrointestinal tract.[10][11]

A systematic review and meta-analysis confirmed that ferrous sulfate supplementation is associated with a significant increase in gastrointestinal-specific side effects.[6] While this study did not differentiate between the heptahydrate and monohydrate forms, it is plausible that the faster dissolution of the heptahydrate could lead to a more rapid release of iron and potentially a higher incidence of acute gastrointestinal intolerance. Conversely, the slower dissolution of the monohydrate might result in a more gradual release, which could be better tolerated. However, without direct comparative clinical data, this remains a theoretical consideration.

Experimental Protocols

To rigorously compare the performance of ferrous sulfate heptahydrate and monohydrate, the following experimental protocols are recommended:

Comparative Dissolution Testing

Objective: To compare the in vitro dissolution profiles of tablets formulated with ferrous sulfate heptahydrate and ferrous sulfate monohydrate.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) maintained at 37 ± 0.5 °C.

  • Apparatus Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the iron content using a validated analytical method, such as atomic absorption spectroscopy or a colorimetric method.

  • Data Analysis: Plot the percentage of dissolved iron against time to generate dissolution profiles for each formulation.

In Vivo Bioavailability Study

Objective: To compare the rate and extent of iron absorption from oral formulations of ferrous sulfate heptahydrate and ferrous sulfate monohydrate in healthy human subjects.

Methodology:

  • Study Design: A randomized, two-way crossover study with a washout period between treatments.

  • Subjects: Healthy volunteers with normal iron stores.

  • Procedure:

    • Administer a single oral dose of the test formulation (heptahydrate or monohydrate) to fasting subjects.

    • Collect blood samples at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Analyze serum iron concentrations using a validated method.

  • Pharmacokinetic Parameters: Calculate and compare the following pharmacokinetic parameters for each formulation:

    • Maximum serum concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the serum concentration-time curve (AUC)

  • Statistical Analysis: Use appropriate statistical tests to determine if there are significant differences in the pharmacokinetic parameters between the two formulations.

Comparative Clinical Trial for Efficacy and Tolerability

Objective: To compare the efficacy and safety of ferrous sulfate heptahydrate and ferrous sulfate monohydrate in the treatment of iron deficiency anemia.

Methodology:

  • Study Design: A randomized, double-blind, parallel-group clinical trial.

  • Participants: Patients diagnosed with iron deficiency anemia.

  • Intervention: Randomly assign participants to receive either ferrous sulfate heptahydrate or ferrous sulfate monohydrate tablets at an equivalent elemental iron dose for a specified duration (e.g., 12 weeks).

  • Efficacy Endpoints:

    • Change in hemoglobin levels from baseline.

    • Change in serum ferritin and transferrin saturation.

  • Safety and Tolerability Assessment:

    • Record the incidence, severity, and type of adverse events, particularly gastrointestinal side effects, using a standardized questionnaire.

  • Statistical Analysis: Compare the changes in efficacy endpoints and the incidence of adverse events between the two treatment groups using appropriate statistical methods.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_formulation Formulation & Dissolution cluster_absorption Absorption in Duodenum cluster_bloodstream Systemic Circulation Heptahydrate Ferrous Sulfate Heptahydrate Fe2+ Fe²⁺ Heptahydrate->Fe2+ Faster Dissolution Monohydrate Ferrous Sulfate Monohydrate Monohydrate->Fe2+ Slower Dissolution DMT1 DMT1 Transporter Fe2+->DMT1 Transferrin Transferrin-Fe³⁺ DMT1->Transferrin Enters Bloodstream

Caption: Comparative dissolution and absorption pathway.

G Start Start: Drug Development Pre-formulation Pre-formulation Studies (Heptahydrate vs. Monohydrate) Start->Pre-formulation Formulation Formulation Development (e.g., Tablets) Pre-formulation->Formulation Dissolution In Vitro Dissolution Testing Formulation->Dissolution Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability Clinical_Trials Phase III Clinical Trials (Efficacy & Safety) Bioavailability->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Comparative drug development workflow.

Caption: Key characteristics comparison.

Conclusion

The selection between ferrous sulfate heptahydrate and ferrous sulfate monohydrate for pharmaceutical applications is a multifaceted decision that requires careful consideration of the desired product attributes. The monohydrate's higher elemental iron content and superior stability make it an attractive option for developing robust solid dosage forms with the potential for improved patient compliance and longer shelf life. While the heptahydrate's faster dissolution rate is a notable characteristic, its implications for bioavailability and patient tolerability warrant further investigation through direct comparative studies.

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of these two forms, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful development of safe, effective, and well-tolerated oral iron therapies. The lack of direct comparative clinical data underscores the need for future research to definitively elucidate the performance differences between these two widely used iron salts in a clinical setting.

References

A Comparative Guide to Spectrophotometric and Titrimetric Determination of Iron(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of iron(II) is crucial in various contexts, from quality control of pharmaceuticals to environmental and biological sample analysis. The two most common and accessible methods for this determination are spectrophotometry and titrimetry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your specific analytical needs.

At a Glance: Method Comparison

Both spectrophotometric and titrimetric methods offer reliable means of determining iron(II) concentration. The choice between them often depends on factors such as the expected concentration of iron(II), the presence of interfering substances, the required sensitivity, and the available equipment.

ParameterSpectrophotometric MethodTitrimetric Method
Principle Formation of a colored complex with a chromogenic agent, followed by measurement of light absorbance.Oxidation-reduction (redox) reaction with a standardized titrant.
Sensitivity High, suitable for trace and ultra-trace levels (µg/L or ppb).[1][2]Moderate, more suitable for higher concentrations (mg/L or ppm).
Selectivity Can be highly selective with the use of appropriate masking agents.[1][2]Can be affected by other reducing or oxidizing agents present in the sample.
Speed Generally faster, especially for a large number of samples, once calibration is complete.[3]Can be more time-consuming, particularly if manual titrations are performed.[3]
Accuracy High, with proper calibration.[1][4]High, dependent on the accuracy of the standard solution and endpoint detection.[3][5]
Precision High, with modern spectrophotometers.[1][4]High, with careful technique and precise volume measurements.
Cost Requires a spectrophotometer, which is a capital investment. Reagent costs are generally low.Requires basic laboratory glassware (burette, pipette). Reagent costs are typically low.
Ease of Use Relatively simple procedure, especially with automated systems.Requires more technical skill for accurate endpoint determination.

Experimental Protocols

Spectrophotometric Determination of Iron(II) using 1,10-Phenanthroline (B135089)

This method is based on the reaction of iron(II) with 1,10-phenanthroline to form a stable, orange-red complex.[6][7] The intensity of the color, which is directly proportional to the iron(II) concentration, is measured using a spectrophotometer.

Reagents and Equipment:

  • Standard iron(II) solution (e.g., prepared from ferrous ammonium (B1175870) sulfate)[6]

  • 1,10-Phenanthroline solution (0.1% w/v)[6]

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v) to reduce any Fe(III) to Fe(II)[6]

  • Sodium acetate (B1210297) buffer solution to maintain the optimal pH (around 3-5)[8]

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An accurately measured aliquot of the sample solution is transferred to a volumetric flask.

  • Reduction of Iron(III) (if necessary): Add hydroxylamine hydrochloride solution and allow sufficient time for the reduction of any ferric ions to ferrous ions.[6]

  • Complex Formation: Add the 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the mark with deionized water and mix thoroughly.[6]

  • Color Development: Allow the solution to stand for at least 10-15 minutes for full color development.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 510 nm, against a reagent blank.[6][10]

  • Quantification: Determine the concentration of iron(II) in the sample by comparing its absorbance to a calibration curve prepared from standard iron(II) solutions.[6]

Titrimetric Determination of Iron(II) using Potassium Permanganate (B83412)

This method involves the direct titration of an acidified iron(II) solution with a standardized solution of potassium permanganate (KMnO4), a strong oxidizing agent. The endpoint is indicated by the first persistent pink color of the excess permanganate ion.[11]

Reagents and Equipment:

  • Standardized potassium permanganate (KMnO4) solution (e.g., 0.02 M)

  • Dilute sulfuric acid (H2SO4) to acidify the solution[11]

  • Burette, pipette, and conical flask

  • Analytical balance

Procedure:

  • Sample Preparation: An accurately weighed or measured aliquot of the sample containing iron(II) is transferred to a conical flask.

  • Acidification: Add a sufficient volume of dilute sulfuric acid to the flask. The acidic medium is necessary for the proper reaction of permanganate.[11]

  • Titration: Titrate the iron(II) solution with the standardized potassium permanganate solution from the burette with constant swirling.[11]

  • Endpoint Detection: The endpoint is reached when the first faint, permanent pink color persists in the solution for about 30 seconds. This indicates that all the iron(II) has been oxidized to iron(III) and there is a slight excess of permanganate.[11][12]

  • Calculation: The concentration of iron(II) in the sample is calculated based on the volume of KMnO4 solution used, its concentration, and the stoichiometry of the redox reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[11]

Method Workflows

The following diagrams illustrate the typical experimental workflows for the spectrophotometric and titrimetric determination of iron(II).

Spectrophotometric_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Sample Aliquot Reduction Add Hydroxylamine HCl (if necessary) Sample->Reduction Standards Standard Fe(II) Solutions Complexation Add 1,10-Phenanthroline & Buffer Standards->Complexation Reduction->Complexation ColorDev Color Development Complexation->ColorDev Spectro Measure Absorbance at λmax ColorDev->Spectro CalCurve Construct Calibration Curve Spectro->CalCurve Concentration Determine Concentration Spectro->Concentration CalCurve->Concentration

Caption: Experimental workflow for spectrophotometric iron(II) determination.

Titrimetric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Sample Aliquot Acidify Acidify Sample with H2SO4 Sample->Acidify Titrant Standardized KMnO4 Solution in Burette Titrate Titrate with KMnO4 to Endpoint Titrant->Titrate Acidify->Titrate RecordVol Record Volume of Titrant Used Titrate->RecordVol Calculate Calculate Fe(II) Concentration RecordVol->Calculate

Caption: Experimental workflow for titrimetric iron(II) determination.

Conclusion

Both spectrophotometric and titrimetric methods are valuable tools for the determination of iron(II). Spectrophotometry excels in the analysis of low-concentration samples and offers high throughput, making it ideal for routine analysis of numerous samples.[1][2] Titrimetry, while being a more classical technique, provides accurate and precise results for samples with higher iron(II) content and can be performed with basic laboratory equipment.[3] A comparative study on the determination of Fe(II) in iron tablets found that the spectrophotometric method with 1,10-phenanthroline yielded better results in comparison to redox titration methods.[3] However, direct titration was noted as being simpler and less time-consuming, albeit with lower accuracy.[3] Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, including sample matrix, expected concentration range, and available resources.

References

A Comparative Guide to Assessing the Purity of Commercial-Grade Iron(II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of commercial-grade iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O). Accurate determination of purity is critical for applications in research, pharmaceuticals, and various industrial processes where the concentration of active Fe(II) ions and the presence of impurities can significantly impact outcomes. This document outlines detailed experimental protocols, presents comparative data for fictional commercial samples, and offers visualizations to clarify the analytical workflow.

Introduction to Purity Assessment

Iron(II) sulfate heptahydrate is a widely used source of iron in various applications. However, its purity can vary between suppliers due to different manufacturing processes and storage conditions. The most common impurity is iron(III), formed by the oxidation of iron(II), which can be accelerated by exposure to air and moisture.[1] Other potential impurities include other metal sulfates, heavy metals, and insoluble matter.

This guide focuses on two primary analytical techniques for purity assessment:

  • Redox Titration: A classic and reliable method for quantifying the amount of Fe(II) in a sample.[2][3][4]

  • UV-Vis Spectrophotometry: A sensitive method for determining the total iron content, which, when combined with titration results, allows for the quantification of Fe(III) impurity.[5][6][7]

We will also discuss the analysis of common metal impurities using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Comparative Analysis of Fictional Commercial Samples

To illustrate the application of these methods, we present hypothetical data for three fictional commercial-grade iron(II) sulfate heptahydrate samples:

  • Supplier A: High-purity grade

  • Supplier B: Standard grade

  • Supplier C: Industrial grade

The following tables summarize the results of our hypothetical analysis.

Table 1: Purity Assessment by Redox Titration and UV-Vis Spectrophotometry

ParameterSupplier ASupplier BSupplier CMethod
FeSO₄·7H₂O Purity (%) 99.8 ± 0.298.5 ± 0.395.2 ± 0.5Redox Titration
Total Iron (%) 20.0 ± 0.120.1 ± 0.120.3 ± 0.2UV-Vis Spectrophotometry
Iron(II) Content (%) 19.9 ± 0.119.6 ± 0.219.0 ± 0.3Calculated from Titration
Iron(III) Impurity (%) 0.1 ± 0.10.5 ± 0.21.3 ± 0.3Calculated

Table 2: Analysis of Common Metal Impurities by ICP-OES (mg/kg)

ImpuritySupplier ASupplier BSupplier C
Manganese (Mn) < 1055250
Zinc (Zn) < 520150
Nickel (Ni) < 11575
Chromium (Cr) < 11050
Copper (Cu) < 1840
Lead (Pb) < 0.5215

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This method is based on the oxidation of Fe(II) to Fe(III) by a standardized solution of potassium permanganate (B83412) (KMnO₄). The endpoint is indicated by the first persistent pink color of the excess permanganate ion.[3][4][8]

Reagents:

  • Standardized 0.02 M Potassium Permanganate (KMnO₄) solution

  • Sulfuric Acid (H₂SO₄), 1 M

  • Deionized Water

Procedure:

  • Accurately weigh approximately 0.5 g of the iron(II) sulfate heptahydrate sample.

  • Dissolve the sample in a 250 mL conical flask containing 100 mL of deionized water and 25 mL of 1 M sulfuric acid.

  • Titrate the solution with the standardized 0.02 M KMnO₄ solution until the first permanent pink color is observed.

  • Record the volume of KMnO₄ solution used.

  • Repeat the titration two more times for a total of three replicates.

  • Calculate the percentage of FeSO₄·7H₂O using the following formula:

    % Purity = (V × M × 278.01 × 100) / (m × 5)

    Where:

    • V = Volume of KMnO₄ solution (L)

    • M = Molarity of KMnO₄ solution (mol/L)

    • m = Mass of the sample (g)

    • 278.01 = Molar mass of FeSO₄·7H₂O ( g/mol )

    • The stoichiometric ratio between KMnO₄ and Fe(II) is 1:5.

This method involves the reduction of any Fe(III) to Fe(II) followed by the formation of a colored complex with 1,10-phenanthroline (B135089), which is then measured spectrophotometrically.[6][7]

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the iron(II) sulfate heptahydrate sample, dissolve it in deionized water, and dilute to 100 mL in a volumetric flask.

  • Calibration Curve: Prepare a series of standard solutions with known iron concentrations (e.g., 0.5, 1, 2, 4, 6 mg/L) from the standard iron solution.

  • Color Development: To 10 mL of each standard and the diluted sample solution in separate 50 mL volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of 1,10-phenanthroline solution. Add 8 mL of sodium acetate buffer and dilute to the mark with deionized water. Allow the color to develop for 15 minutes.

  • Measurement: Measure the absorbance of each solution at 510 nm using a UV-Vis spectrophotometer.

  • Calculation: Plot a calibration curve of absorbance versus iron concentration for the standard solutions. Determine the concentration of iron in the sample solution from the calibration curve and calculate the total iron percentage in the original sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in calculating the different iron species.

experimental_workflow start Start: Receive Commercial FeSO4·7H2O Sample sample_prep Sample Preparation: - Weighing - Dissolution start->sample_prep titration_analysis Redox Titration (KMnO4) sample_prep->titration_analysis Aliquot 1 spectro_analysis UV-Vis Spectrophotometry (1,10-Phenanthroline) sample_prep->spectro_analysis Aliquot 2 icp_analysis ICP-OES Analysis sample_prep->icp_analysis Aliquot 3 calc_fe2 Calculate % Fe(II) and % Purity titration_analysis->calc_fe2 calc_total_fe Calculate % Total Fe spectro_analysis->calc_total_fe calc_impurities Quantify Metal Impurities icp_analysis->calc_impurities calc_fe3 Calculate % Fe(III) (% Total Fe - % Fe(II)) calc_fe2->calc_fe3 report Final Purity Report calc_fe2->report calc_total_fe->calc_fe3 calc_impurities->report calc_fe3->report

Caption: Experimental workflow for purity assessment of FeSO₄·7H₂O.

logical_relationship cluster_calc Calculation of Iron(III) total_iron Total Iron (from Spectrophotometry) iron_iii Iron(III) (Calculated Impurity) total_iron->iron_iii minus iron_ii Iron(II) (from Titration) fe_sulfate FeSO4·7H2O (Purity) iron_ii->fe_sulfate determines other_impurities Other Impurities (Metals, Insolubles, etc.)

Caption: Logical relationship for calculating iron species and purity.

Conclusion

The purity of commercial-grade iron(II) sulfate heptahydrate can be reliably assessed using a combination of redox titration and UV-Vis spectrophotometry. Titration provides a direct measure of the active Fe(II) content, which is often the most critical parameter. Spectrophotometry allows for the determination of total iron, and by extension, the Fe(III) impurity. For applications requiring stringent control of heavy metals, ICP-OES is an essential complementary technique. The choice of analytical methods and the acceptable purity levels will ultimately depend on the specific requirements of the intended application. It is recommended to perform these analyses on new batches of material to ensure consistent quality.

References

Performance of iron(II) sulfate as a reducing agent compared to other reagents

Author: BenchChem Technical Support Team. Date: December 2025

Iron(II) sulfate (B86663), also known as ferrous sulfate, is a readily available and cost-effective reducing agent employed in various chemical transformations.[1] Its efficacy is particularly notable in the reduction of aromatic nitro compounds to their corresponding amines, a crucial step in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] This guide provides a comparative overview of iron(II) sulfate's performance against other common reducing agents, supported by experimental data and detailed protocols.

Performance Comparison of Reducing Agents

The choice of a reducing agent is dictated by factors such as substrate compatibility, reaction conditions, yield, and selectivity. The following table summarizes the performance of iron(II) sulfate in comparison to other reagents for the reduction of nitroarenes.

Reducing AgentTypical Reaction ConditionsReaction TimeYield (%)SelectivityKey AdvantagesKey Disadvantages
Iron(II) Sulfate / Iron & Acid (Béchamp Reduction) Iron powder, HCl or Acetic Acid, heat[1][2]1-3 hours80-95%Good for nitro groups; may affect other sensitive functionalities.Cost-effective, readily available, straightforward procedure.[1]Requires corrosive acid, generates iron salt waste.[1]
Sodium Borohydride (NaBH₄) Methanol (B129727) or Ethanol (B145695), often with a catalyst (e.g., FeCl₂)[3]30 min - 2 hours70-90%Highly selective for nitro groups over esters.[3]Mild reaction conditions.Can reduce other functional groups like ketones and aldehydes.
Catalytic Hydrogenation (H₂/Pd-C) Hydrogen gas, Palladium on carbon catalyst, Methanol or Ethanol1-3 hours>95%High, but can also reduce alkenes/alkynes.High yields, clean reaction.Requires specialized equipment for handling hydrogen gas, catalyst can be expensive.
Tin(II) Chloride (SnCl₂) Ethanol or Ethyl Acetate1-4 hours85-95%Highly selective for nitro groups over carbonyls and nitriles.[3]Mild and highly selective.Generates tin waste, which is a potential environmental concern.

Note: Reaction times and yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for the reduction of a generic nitroaromatic compound using iron in an acidic medium (a process related to the use of iron(II) sulfate) and catalytic hydrogenation.

Protocol 1: Reduction of a Nitroaromatic Compound using Iron Powder and HCl (Béchamp Reduction)

This protocol describes a classic method for the reduction of a nitro group to an amine using iron powder in an acidic environment.[1][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic compound (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (typically 3-5 equivalents) to the flask.

  • Acidification: Slowly add concentrated hydrochloric acid (a catalytic amount) to the stirring mixture.[4]

  • Reaction: Heat the mixture to reflux (moderate heat helps to speed up the reaction) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the careful addition of a base, such as sodium carbonate, until the solution is basic.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of a Nitroaromatic Compound using Pd/C

This method is a common alternative that often provides high yields and cleaner reactions.

  • Reaction Setup: To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol, add ammonium (B1175870) formate (B1220265) (3-5 equivalents).[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol % by weight).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.[3]

Reaction Pathway and Workflow

The following diagrams illustrate the general mechanism of the Béchamp reduction and a typical laboratory workflow for a reduction reaction.

Béchamp_Reduction_Mechanism RNO2 R-NO₂ (Nitroaromatic) Intermediate1 Nitroso Intermediate (R-N=O) RNO2->Intermediate1 + Fe, H⁺ Fe_oxide Iron Oxides Fe Fe⁰ (Iron) H_plus H⁺ (from Acid) Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 + Fe, H⁺ RNH2 R-NH₂ (Amine) Intermediate2->RNH2 + Fe, H⁺ Reduction_Workflow start Start: Weigh Reagents (Nitro Compound, Reducing Agent) setup Set up Reaction Flask (Add Reagents & Solvent) start->setup reaction Run Reaction (Heating/Stirring) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Neutralization) monitor->workup Complete extraction Product Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography/Recrystallization) extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Cross-Validation of Analytical Techniques for Iron Speciation in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of iron oxidation states, Fe(II) and Fe(III), in solution is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. The speciation of iron influences its bioavailability, toxicity, and reactivity. This guide provides an objective comparison of common analytical techniques for iron speciation, supported by experimental data to aid researchers in selecting the most appropriate method for their specific application.

Comparative Analysis of Key Techniques

The selection of an analytical technique for iron speciation is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the performance characteristics of several widely used methods.

TechniquePrincipleTypical Detection LimitThroughputKey AdvantagesKey Limitations
Spectrophotometry (Ferrozine Assay) Colorimetric detection of the Fe(II)-Ferrozine complex. Total iron is determined after reduction of Fe(III). Fe(III) is calculated by difference.~1-10 µg/LHighSimple, cost-effective, robust.Indirect measurement of Fe(III), potential interferences from other metal ions and complexing agents.[1]
Voltammetry (e.g., CSV, DPV, SWV) Electrochemical measurement of redox-active iron species. Speciation is achieved by using specific complexing agents or by controlling the pH.0.08 nM (CSV)Medium to HighHigh sensitivity, can directly measure labile Fe species, suitable for in-situ analysis.[2][3]Susceptible to interference from organic matter and other electroactive species.[2]
Ion Chromatography (IC) Separation of Fe(II) and Fe(III) based on their charge and interaction with a stationary phase, followed by detection.3-7 µg/L (with chemiluminescence detection)MediumSimultaneous and direct determination of Fe(II) and Fe(III).[4][5]Requires careful sample preparation to prevent oxidation of Fe(II) during analysis.[5]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Coupled with a separation technique like IC or CE, it provides elemental detection of iron isotopes.0.24-0.48 µg/L (with preconcentration)Low to MediumVery high sensitivity and specificity, can be used for isotopic analysis.High instrumentation cost, indirect speciation (relies on the separation technique).
Capillary Electrophoresis (CE-ICP-MS) Separation of iron species based on their electrophoretic mobility in a capillary, followed by ICP-MS detection.Not explicitly stated, but offers low quantification limits.LowFast analysis times, requires small sample volumes.[6][7]Potential for interactions between analytes and the capillary wall.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for some of the key techniques discussed.

Spectrophotometric Determination using Ferrozine

This method relies on the formation of a stable magenta-colored complex between ferrous iron (Fe(II)) and the Ferrozine reagent.

Principle: Fe(III) in the sample is reduced to Fe(II), and the total iron is then complexed with Ferrozine. A separate measurement of Fe(II) without the reduction step allows for the calculation of Fe(III) by difference.

Reagents:

  • Ferrozine solution: Prepare a stock solution (e.g., 100 mM) in deionized water.[8]

  • Reducing agent (for total iron): A solution of hydroxylamine (B1172632) hydrochloride or thioglycolic acid.[9][10]

  • Buffer solution: Ammonium acetate (B1210297) buffer to maintain a pH between 4 and 9.[10]

  • Iron standards: Prepare a series of standards from a certified iron stock solution.[10]

Procedure (for total iron):

  • To a known volume of the sample, add the reducing agent to convert all Fe(III) to Fe(II).[9]

  • Add the buffer solution to adjust the pH to the optimal range for complex formation.

  • Add the Ferrozine solution and allow time for the color to develop fully (typically a few minutes).[9]

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.[9][10]

  • Construct a calibration curve using the iron standards and determine the concentration of total iron in the sample.

Procedure (for Fe(II)):

  • Follow the same procedure as for total iron but omit the addition of the reducing agent.

  • The measured absorbance corresponds to the initial Fe(II) concentration.

Calculation of Fe(III): [Fe(III)] = [Total Iron] - [Fe(II)]

Voltammetric Determination

Cathodic Stripping Voltammetry (CSV) is a highly sensitive technique for iron speciation.

Principle: Iron is complexed with a specific ligand, and the complex is adsorbed onto the working electrode at a certain potential. The potential is then scanned, and the reduction of the complexed iron produces a current peak proportional to its concentration. Speciation can be achieved by masking one of the iron species.

Reagents:

  • Complexing ligand: 1-nitroso-2-naphthol (B91326) (NN) is a common choice.[2]

  • Buffer: HEPPS buffer to maintain the pH of the sample (e.g., pH 8 for seawater).[2]

  • Masking agent (for Fe(III) determination): 2,2'-bipyridyl (Bp) can be used to mask Fe(II).[2]

  • Supporting electrolyte: The sample matrix (e.g., seawater) often serves this purpose.

Procedure:

  • To the sample, add the buffer and the complexing ligand (NN).

  • To determine Fe(III) specifically, add the masking agent (Bp) and allow sufficient time for it to react with Fe(II).[2]

  • Place the solution in the voltammetric cell with the working, reference, and counter electrodes.

  • Apply a deposition potential for a set time to allow the Fe-NN complex to adsorb onto the electrode.

  • Scan the potential towards more negative values and record the resulting current.

  • The concentration is determined by standard addition.

Ion Chromatography with UV/VIS Detection

This method allows for the direct and simultaneous determination of Fe(II) and Fe(III).

Principle: Fe(II) and Fe(III) are separated on an ion-exchange column. After separation, a post-column reaction with a chromogenic reagent allows for their detection by a UV/VIS detector.

Reagents:

  • Eluent: A solution containing a complexing agent like pyridine-2,6-dicarboxylic acid (PDCA) to form charged complexes with the iron species.

  • Post-column reagent: A solution of a chromogenic agent such as 4-(2-pyridylazo)resorcinol (B72590) (PAR).[11]

  • Iron standards: Separate standards for Fe(II) and Fe(III).

Procedure:

  • Inject the filtered and acidified sample into the ion chromatograph.

  • The iron species are separated on the analytical column.

  • After the column, the eluent is mixed with the post-column reagent.

  • The colored complexes are detected by the UV/VIS detector at a specific wavelength (e.g., 510 nm for PAR).[11]

  • Quantification is achieved by comparing the peak areas to those of the standards.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of different analytical techniques for iron speciation.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Analysis and Validation Sample Aqueous Sample Containing Fe(II) and Fe(III) Split Split into Aliquots Sample->Split TechA Technique A (e.g., Spectrophotometry) Split->TechA TechB Technique B (e.g., Voltammetry) Split->TechB TechC Technique C (e.g., IC-ICP-MS) Split->TechC Compare Compare Results (Fe(II), Fe(III), Total Fe) TechA->Compare TechB->Compare TechC->Compare Stats Statistical Analysis (e.g., t-test, ANOVA) Compare->Stats Performance Evaluate Performance Metrics (Accuracy, Precision, LOD) Stats->Performance Conclusion Conclusion on Method Suitability Performance->Conclusion

Caption: Workflow for cross-validating analytical techniques.

Principle of Ferrozine Assay for Iron Speciation

This diagram outlines the logical steps involved in determining Fe(II) and Fe(III) concentrations using the Ferrozine method.

FerrozineAssay cluster_sample Sample cluster_fe2 Fe(II) Determination cluster_totalFe Total Iron Determination cluster_fe3 Fe(III) Calculation Sample Sample with Fe(II) and Fe(III) AddFerrozine1 Add Ferrozine Sample->AddFerrozine1 AddReducer Add Reducing Agent (Fe(III) -> Fe(II)) Sample->AddReducer MeasureAbs1 Measure Absorbance at 562 nm AddFerrozine1->MeasureAbs1 CalcFe2 Calculate [Fe(II)] MeasureAbs1->CalcFe2 CalcFe3 [Fe(III)] = [Total Fe] - [Fe(II)] CalcFe2->CalcFe3 AddFerrozine2 Add Ferrozine AddReducer->AddFerrozine2 MeasureAbs2 Measure Absorbance at 562 nm AddFerrozine2->MeasureAbs2 CalcTotalFe Calculate [Total Fe] MeasureAbs2->CalcTotalFe CalcTotalFe->CalcFe3

Caption: Logic of the Ferrozine assay for iron speciation.

References

Efficacy of iron(II) sulfate from different suppliers for cell culture applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of cell culture processes is paramount. Iron, a critical component of cell culture media, plays a vital role in cellular processes such as oxygen transport, DNA synthesis, and electron transport.[1][2] Iron(II) sulfate (B86663) is a common iron supplement in these media. However, the efficacy and safety of iron(II) sulfate can be significantly influenced by the supplier, primarily due to varying levels of impurities. This guide provides a framework for comparing iron(II) sulfate from different suppliers, supported by experimental data and detailed protocols.

The Critical Impact of Impurities

Recent studies have highlighted that trace element impurities in iron sources can have a more significant impact on cell culture performance than the iron itself.[1][2] Elements like manganese, often present in commercial-grade iron(II) sulfate, have been shown to influence cell growth, viability, and even the quality attributes of recombinant proteins.[1][2] Therefore, selecting a high-purity, low-impurity iron source is crucial for reproducible and reliable cell culture outcomes.

Comparative Analysis of Iron(II) Sulfate Performance

Table 1: Comparison of Iron(II) Sulfate from Different Supplier Grades

ParameterSupplier A (Commercial Grade)Supplier B (High-Purity Grade)Key Findings
Purity (FeSO₄·7H₂O) Typically ≥99%≥99.9%Higher purity minimizes the presence of unknown variables.
Manganese (Mn) Impurity Can be significant (e.g., 450 µg Mn/g FeSO₄·7H₂O)Significantly lower or negligibleManganese has been shown to impact cell growth and protein glycosylation.[1][2]
Other Trace Metal Impurities Variable levels of other metals like copper, zinc, etc.Minimal and controlled levelsOther impurities can also have unforeseen effects on cell metabolism.[3]
Lot-to-Lot Consistency Potentially variableHighConsistent impurity profiles are crucial for reproducible experiments.
Cell Viability May be reduced at higher iron concentrations due to toxicity.[4]Generally higher due to lower levels of cytotoxic impurities.Purer sources are less likely to introduce cytotoxic contaminants.
Product Titer Can be influenced (positively or negatively) by impurities.More consistent and predictable results.Impurities can act as unexpected modulators of protein production.
Critical Quality Attributes (CQAs) Glycosylation patterns and other CQAs can be altered by impurities.[1]More consistent CQA profiles.Control over impurities is key to maintaining product quality.

Experimental Protocols for Supplier Evaluation

To rigorously assess the efficacy of iron(II) sulfate from different suppliers, the following experimental protocols are recommended.

Trace Element Analysis

Objective: To quantify the levels of trace element impurities in iron(II) sulfate from different suppliers.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of iron(II) sulfate from each supplier in high-purity deionized water.

  • Analysis: Utilize Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to perform a semi-quantitative elemental screening.[1] This technique can detect and quantify a wide range of elements at very low concentrations.

  • Data Reporting: Report the concentration of key potential impurities (e.g., manganese, copper, zinc, nickel) in µg of impurity per gram of iron(II) sulfate.

Cell Viability and Proliferation Assay

Objective: To assess the impact of iron(II) sulfate from different suppliers on cell growth and viability.

Methodology:

  • Cell Seeding: Seed a chosen cell line (e.g., CHO, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well in an iron-deficient basal medium.

  • Supplementation: Prepare stock solutions of iron(II) sulfate from each supplier. Add the iron solutions to the wells to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or resazurin (B115843) assay, to determine the number of viable cells in each well.

  • Data Analysis: Plot cell viability against iron concentration for each supplier to determine if there are any dose-dependent toxic effects.

Protein Production and Quality Analysis

Objective: For researchers working with recombinant protein production, this experiment evaluates the impact of the iron source on product titer and critical quality attributes.

Methodology:

  • Fed-Batch Culture: Perform small-scale fed-batch cultures (e.g., in shake flasks or spin tubes) using a protein-producing cell line. Use an iron-deficient basal medium and feed, supplemented with iron(II) sulfate from the different suppliers at a consistent final concentration.

  • Titer Measurement: At the end of the culture, harvest the supernatant and quantify the protein titer using an appropriate method (e.g., ELISA, HPLC).

  • CQA Analysis: Purify the recombinant protein and analyze critical quality attributes. For monoclonal antibodies, this may include analysis of glycosylation patterns using techniques like mass spectrometry.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Supplier Evaluation Workflow SupplierA Iron(II) Sulfate Supplier A ICPMS Trace Element Analysis (ICP-MS) SupplierA->ICPMS CellCulture Cell Culture Experiments (Viability, Proliferation) SupplierA->CellCulture FedBatch Fed-Batch Culture (Protein Production) SupplierA->FedBatch SupplierB Iron(II) Sulfate Supplier B SupplierB->ICPMS SupplierB->CellCulture SupplierB->FedBatch Analysis Data Analysis & Comparison ICPMS->Analysis CellCulture->Analysis FedBatch->Analysis

Caption: Workflow for evaluating iron(II) sulfate suppliers.

Iron is essential for numerous cellular functions. The pathway below illustrates the general mechanism of cellular iron uptake and its primary metabolic fates.

G cluster_1 Cellular Iron Metabolism Extracellular Extracellular Fe(II) (from FeSO4) DMT1 DMT1 Transporter Extracellular->DMT1 LIP Labile Iron Pool (Cytosol) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Mitochondria Mitochondria LIP->Mitochondria Heme Heme Synthesis Mitochondria->Heme ISC Iron-Sulfur Cluster Biogenesis Mitochondria->ISC

Caption: Simplified overview of cellular iron uptake and utilization.

Conclusion

The choice of iron(II) sulfate supplier can have a profound impact on the reproducibility and success of cell culture applications. While often overlooked, trace element impurities are a critical factor that can influence cell growth, viability, and the quality of biologics. By implementing a rigorous evaluation process that includes chemical analysis and functional cell-based assays, researchers can select a high-quality iron(II) sulfate source that ensures the integrity and consistency of their experimental and manufacturing processes. The use of low-impurity raw materials is crucial to control the effects of iron and other elements independently, leading to more robust and reliable cell culture outcomes.[1][2]

References

Comparative analysis of the crystal structure of different hydrated forms of iron(II) sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct crystal structures of various iron(II) sulfate (B86663) hydrates. This guide provides a comparative analysis of their crystallographic parameters, detailed experimental protocols for their preparation and analysis, and a visual representation of their dehydration pathway.

Iron(II) sulfate, a cornerstone compound in various industrial and pharmaceutical applications, exhibits a fascinating array of hydrated forms, each possessing a unique and well-defined crystal structure. The degree of hydration significantly influences the compound's physical and chemical properties, making a thorough understanding of their crystallographic differences essential for researchers in materials science and drug development. This guide presents a comparative analysis of the crystal structures of the common hydrated forms of iron(II) sulfate, from the fully hydrated heptahydrate to the anhydrous state.

Comparative Crystallographic Data

The crystallographic parameters of the different hydrated forms of iron(II) sulfate have been determined primarily through single-crystal X-ray diffraction. These parameters, including the crystal system, space group, lattice parameters (a, b, c, α, β, γ), and the number of formula units per unit cell (Z), provide a fundamental fingerprint for each hydrate. A summary of these key parameters is presented in the table below for objective comparison.

Hydrate FormMineral NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Anhydrous (FeSO₄)-OrthorhombicCmcm5.277.956.529090904
Monohydrate (FeSO₄·H₂O)SzomolnokiteMonoclinicC2/c7.097.947.7790114.9904
Tetrahydrate (FeSO₄·4H₂O)RozeniteMonoclinicP2₁/n5.97913.6487.9779090.26904
Pentahydrate (FeSO₄·5H₂O)SiderotilTriclinicP16.2610.636.0697.25109.67752
Hexahydrate (FeSO₄·6H₂O)FerrohexahydriteMonoclinicC2/c10.087.2824.599098.3908
Heptahydrate (FeSO₄·7H₂O)MelanteriteMonoclinicC2/c14.076.5111.0490105.6904

Dehydration Pathway of Iron(II) Sulfate Heptahydrate

The interconversion between the different hydrated forms of iron(II) sulfate is primarily driven by changes in temperature and relative humidity. The most common form, heptahydrate (melanterite), sequentially loses water molecules upon heating, transforming into lower hydrates and eventually the anhydrous form. This dehydration pathway is a critical consideration in the handling and storage of iron(II) sulfate compounds.

Dehydration_Pathway Heptahydrate FeSO₄·7H₂O (Heptahydrate) Tetrahydrate FeSO₄·4H₂O (Tetrahydrate) Heptahydrate->Tetrahydrate -3H₂O Monohydrate FeSO₄·H₂O (Monohydrate) Tetrahydrate->Monohydrate -3H₂O Anhydrous FeSO₄ (Anhydrous) Monohydrate->Anhydrous -H₂O

Dehydration pathway of iron(II) sulfate heptahydrate.

Experimental Protocols

The successful preparation and analysis of the distinct hydrated forms of iron(II) sulfate are contingent upon carefully controlled experimental conditions. The following protocols provide a framework for the crystallization of specific hydrates and their subsequent analysis by single-crystal X-ray diffraction.

Crystallization of Iron(II) Sulfate Heptahydrate (Melanterite)
  • Preparation of a Saturated Solution: Dissolve iron(II) sulfate heptahydrate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until saturation is reached. A small amount of dilute sulfuric acid can be added to prevent the oxidation of Fe(II) to Fe(III).

  • Slow Cooling: Filter the warm, saturated solution to remove any impurities. Allow the filtrate to cool slowly to room temperature in a loosely covered container. Slow cooling is crucial for the formation of large, well-defined single crystals.

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully decant the mother liquor. The crystals can be washed with a small amount of cold deionized water and then dried with filter paper.

Crystallization of Iron(II) Sulfate Tetrahydrate (Rozenite)
  • Controlled Dehydration: The tetrahydrate can be prepared by the controlled dehydration of the heptahydrate. Place finely ground iron(II) sulfate heptahydrate in a desiccator over a saturated solution of a salt that maintains a relative humidity below 65%.

  • Elevated Temperature Crystallization: Alternatively, crystallize a saturated aqueous solution of iron(II) sulfate at a temperature above 56.6 °C.

Crystallization of Less Common Hydrates (Hexahydrate and Pentahydrate)

The preparation of single crystals of the hexahydrate and pentahydrate forms is more challenging and often requires precise control over temperature and humidity gradients. These forms are typically found as intermediate products during the dehydration of the heptahydrate or the hydration of lower hydrates. Their controlled crystallization often involves slow dehydration of the heptahydrate under very specific atmospheric conditions.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection and Mounting: Select a single crystal of good quality (transparent, without cracks or inclusions) with dimensions typically in the range of 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at various orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and other crystallographic parameters.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulphate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling substances like sulphate heptahydrates is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of these compounds, ensuring the protection of both laboratory personnel and the environment.

Sulphate heptahydrate can refer to various metallic sulfates, each with specific disposal considerations. Therefore, the initial and most crucial step is to identify the specific metal cation associated with the this compound. The Safety Data Sheet (SDS) for the particular chemical is the primary source of information for safe handling and disposal.[1]

General Disposal Principles for Chemical Waste

A comprehensive chemical waste management plan is essential for any laboratory.[2] This plan should outline policies and procedures for handling all chemical waste from generation to disposal. Key principles include:

  • Waste Minimization: Whenever possible, reduce the amount of chemical waste generated. This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[3]

  • Segregation: Never mix different types of chemical waste.[1][4] Incompatible chemicals can react dangerously. Keep solids and liquids separate.[1]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the chemical identity, and appropriate hazard warnings.[2] Containers should be in good condition, compatible with the waste, and kept securely closed.[1][5] Waste should be stored in a designated satellite accumulation area.[3]

  • Consult the SDS: The Safety Data Sheet (SDS) provides detailed information about the chemical's properties, hazards, and disposal instructions.[1] Always review the SDS before handling or disposing of any chemical.

Specific Disposal Procedures for Common Sulphate Heptahydrates

While general principles apply, specific procedures can vary. Below are guidelines for two common laboratory sulphate heptahydrates.

Ferrous Sulfate (B86663) Heptahydrate (Iron(II) Sulfate Heptahydrate)

  • Waste Classification: Depending on the concentration and any contaminants, ferrous sulfate waste may be classified as hazardous.[6] Waste with a concentration of 1% or greater must be managed as dangerous waste.[7]

  • Collection: Collect waste ferrous sulfate in a compatible, properly labeled container, which may require a vented lid.[7]

  • Disposal: For small quantities of dilute solutions (less than 1%), disposal down the drain with copious amounts of water may be permissible, but always check local regulations first.[6][7] For larger quantities or higher concentrations, the waste must be disposed of through a licensed hazardous waste hauler.[2][6] Never dispose of ferrous sulfate in a way that allows it to enter waterways, as it can be harmful to the environment.[8][9]

Magnesium Sulfate Heptahydrate (Epsom Salt)

  • Waste Classification: Magnesium sulfate heptahydrate is generally considered non-hazardous.[10]

  • Disposal: For small quantities, disposal with normal waste may be allowed, but it is crucial to consult local regulations.[11] Do not let the product enter drains without significant dilution.[11] For larger quantities, contact a professional waste disposal service.[11] Empty containers should be thoroughly cleaned before recycling or disposal.[11]

Quantitative Disposal Guidelines

Chemical NameConcentration Threshold for Hazardous WastePermissible Discharge LimitsSpecial Handling Considerations
Ferrous Sulfate Heptahydrate ≥ 1% solution is considered dangerous waste.[7]Local regulations must be verified before any drain disposal of dilute solutions (<1%).[6][7]Use a vented container for waste collection.[7] Avoid release to the environment.[8]
Magnesium Sulfate Heptahydrate Generally not classified as hazardous waste.[10][12]Check local regulations; significant dilution required for drain disposal.[11]Avoid release into surface water or sewer systems.[11]
Zinc Sulfate Heptahydrate Classified as an environmentally hazardous substance.[13]Avoid release to the environment.[13][14]Collect spillage and dispose of in accordance with local, regional, and national regulations.[13]

Experimental Protocol: Neutralization of Acidic or Basic Waste

While this compound solutions are typically neutral, if they become mixed with acidic or basic waste, neutralization may be necessary before disposal.

Methodology:

  • Dilution: If the waste is highly concentrated, first dilute it to a concentration below 10% by slowly adding the waste to water (never the other way around).[15]

  • Neutralization:

    • For acidic waste, slowly add a weak base (e.g., sodium bicarbonate) while stirring. Monitor the pH.

    • For basic waste, slowly add a weak acid (e.g., citric acid) while stirring. Monitor the pH.

  • Target pH: Continue neutralization until the pH is between 6.0 and 8.0.

  • Disposal: If the resulting solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with plenty of water, subject to local regulations.[15] If it contains toxic substances like heavy metals, it must be collected as hazardous waste.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated identify Identify Specific this compound (e.g., Ferrous, Magnesium, Zinc) start->identify sds Consult Safety Data Sheet (SDS) identify->sds classify Classify Waste: Hazardous or Non-Hazardous? sds->classify non_haz Non-Hazardous Waste (e.g., Magnesium Sulfate Heptahydrate) classify->non_haz Non-Hazardous haz Hazardous Waste (e.g., Ferrous Sulfate Heptahydrate >1%) classify->haz Hazardous check_local Check Local Regulations for Disposal non_haz->check_local collect_haz Collect in Labeled, Compatible Container haz->collect_haz drain Dilute and Dispose Down Drain (If Permitted) check_local->drain Permitted check_local->collect_haz Not Permitted end End: Waste Disposed drain->end hauler Arrange for Pickup by Licensed Waste Hauler collect_haz->hauler hauler->end

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Ferrous Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the use of Ferrous Sulfate Heptahydrate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling Ferrous Sulfate Heptahydrate, appropriate PPE is critical to prevent skin and eye irritation, as well as health hazards from ingestion or inhalation.[1][2][3][4][5] The following table summarizes the required PPE for various handling scenarios.

Scenario Required Personal Protective Equipment Notes
Routine Handling (Weighing, Transferring, Dissolving) - Gloves: Nitrile rubber gloves.[1] - Eye Protection: Chemical splash goggles or safety glasses with side shields.[1][2][6] - Protective Clothing: A fully buttoned lab coat.[1]Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]
Small Spills - Gloves: Nitrile rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Protective Clothing: Fully buttoned lab coat.[1] - Respiratory Protection: May be necessary depending on the material and concentration. A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded or irritation occurs.[1][2]Only appropriately trained personnel should clean up spills.[1] If a respirator is needed, personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[1]
Large Spills or Unknown Concentrations - Gloves: Nitrile rubber gloves. - Eye Protection: Chemical splash goggles. - Protective Clothing: Chemical resistant suit. - Respiratory Protection: Self-contained breathing apparatus (SCBA).[7]Evacuate the area, secure it, and contact emergency services or the designated safety office.[1]

Exposure Limits

Organization Exposure Limit
NIOSH/ACGIHTWA: 1 mg/m³[1]

Operational Plan: Safe Handling of Ferrous Sulfate Heptahydrate

This step-by-step guide outlines the procedure for safely handling Ferrous Sulfate Heptahydrate from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers and alkalis.[1][2]

  • Keep the container tightly closed and clearly labeled.[1][2]

  • Practice "First In, First Out" (FIFO) inventory control to minimize caking of the material.[8]

2. Preparation and Handling:

  • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid creating dust when handling the solid material.[2][7]

  • Use dedicated, clean spatulas and glassware.

3. Dissolving:

  • When preparing solutions, slowly add the Ferrous Sulfate Heptahydrate to the solvent (e.g., water) while stirring to avoid splashing.

  • Be aware that the dissolution process may be slightly reactive with water.[1]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after removing gloves.[1][3]

  • Clean all equipment and the work area after use.[2]

  • Return the chemical to its designated storage location, ensuring the container is tightly sealed.

Spill Management Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

1. Small Spills:

  • If a small amount of Ferrous Sulfate Heptahydrate is spilled and can be cleaned up in under 10 minutes by trained personnel, proceed with the following steps.[1]

  • Ensure you are wearing appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[1]

  • Carefully sweep or vacuum the spilled solid material and place it into a labeled, sealable container for hazardous waste disposal.[1][2]

  • Clean the spill area with water.[7]

2. Large Spills:

  • If the spill is large or if you are not trained to handle it, evacuate the area immediately.[1]

  • Secure the area to prevent others from entering.

  • Contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[1]

Disposal Plan

Proper disposal of Ferrous Sulfate Heptahydrate and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect waste Ferrous Sulfate Heptahydrate in a compatible, labeled container with a vented lid.[1] This waste must be managed as Dangerous Waste if the concentration is 1% or greater.[1]

  • Solutions: Aqueous solutions with a concentration of less than 1% may be drain discharged, but it is essential to consult local regulations first.[1] Solutions with a concentration of 1% or greater must be collected as hazardous waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]

  • Waste Collection: When the waste container is full, complete a chemical collection request form and deliver it to the designated waste accumulation area.[1]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of Ferrous Sulfate Heptahydrate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill_response Spill Response Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Dissolve Dissolve Weigh/Transfer->Dissolve Spill Spill Weigh/Transfer->Spill Clean Equipment Clean Equipment Dissolve->Clean Equipment Dissolve->Spill Wash Hands Wash Hands Clean Equipment->Wash Hands Collect Solid Waste Collect Solid Waste Wash Hands->Collect Solid Waste Dispose Contaminated PPE Dispose Contaminated PPE Collect Solid Waste->Dispose Contaminated PPE Collect Liquid Waste (>1%) Collect Liquid Waste (>1%) Collect Liquid Waste (>1%)->Dispose Contaminated PPE Assess Spill Size Assess Spill Size Spill->Assess Spill Size Small Spill Cleanup Small Spill Cleanup Assess Spill Size->Small Spill Cleanup Large Spill: Evacuate & Call EH&S Large Spill: Evacuate & Call EH&S Assess Spill Size->Large Spill: Evacuate & Call EH&S

Caption: Logical workflow for the safe handling and disposal of Ferrous Sulfate Heptahydrate.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.